Jak-IN-10
Description
Properties
IUPAC Name |
5-[[5-fluoro-4-(4-prop-2-ynoxyanilino)pyrimidin-2-yl]amino]-2-methylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN5O3S/c1-3-10-29-16-8-6-14(7-9-16)24-19-17(21)12-23-20(26-19)25-15-5-4-13(2)18(11-15)30(22,27)28/h1,4-9,11-12H,10H2,2H3,(H2,22,27,28)(H2,23,24,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSWHPGYAPJLREH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC=C(C(=N2)NC3=CC=C(C=C3)OCC#C)F)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Janus Kinase (JAK) Inhibitors: A Profile of Tofacitinib
Notice: Initial searches for "Jak-IN-10" did not yield sufficient public data for a comprehensive technical guide. Therefore, this document focuses on the well-characterized, FDA-approved Janus kinase (JAK) inhibitor, Tofacitinib , to provide a detailed overview of the mechanism of action, experimental validation, and signaling pathway modulation representative of this class of molecules. This guide is intended for researchers, scientists, and drug development professionals.
Tofacitinib is an oral small molecule that acts as a targeted immunomodulator by inhibiting the Janus kinase family of enzymes.[1] JAKs are intracellular tyrosine kinases that play a critical role in the signaling pathways of numerous cytokines and growth factors involved in hematopoiesis and immune cell function.[2] By modulating these pathways, Tofacitinib effectively reduces the inflammatory responses characteristic of autoimmune diseases such as rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis.[3][4]
Core Mechanism of Action
The primary mechanism of action of Tofacitinib is the inhibition of the JAK-Signal Transducer and Activator of Transcription (STAT) pathway.[3] Cytokines and growth factors, upon binding to their specific receptors on the cell surface, trigger the activation of receptor-associated JAKs.[5] Activated JAKs then phosphorylate tyrosine residues on the receptor's intracellular domain, creating docking sites for STAT proteins.[5] Subsequently, JAKs phosphorylate the recruited STATs, leading to their dimerization and translocation to the nucleus, where they act as transcription factors to regulate the expression of genes involved in inflammation and immune responses.[3][5]
Tofacitinib functions as an ATP-competitive inhibitor, binding to the ATP-binding site within the kinase domain of JAKs.[6] This prevents the phosphorylation and activation of STATs, thereby interrupting the downstream signaling cascade.[2] While initially described as a selective JAK3 inhibitor, further studies have shown that Tofacitinib is a pan-JAK inhibitor, with a preference for JAK1 and JAK3 over JAK2 and TYK2 in cellular assays.[7][8] This inhibition of multiple JAK isoforms allows Tofacitinib to block the signaling of a wide range of pro-inflammatory cytokines, including interleukins (IL-2, IL-4, IL-6, IL-7, IL-9, IL-15, IL-21) and interferons (IFN-γ).[1]
Quantitative Data: Inhibitory Profile of Tofacitinib
The inhibitory activity of Tofacitinib has been quantified in various biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) is a key metric for its potency against different JAK isoforms.
Table 1: Tofacitinib Inhibitory Activity in Biochemical Assays
| Target Kinase | IC50 (nM) |
|---|---|
| JAK1 | 15.1 |
| JAK2 | 77.4 |
| JAK3 | 55.0 |
| TYK2 | 489 |
Data sourced from enzymatic assays.[9]
Table 2: Tofacitinib Functional Activity in Cellular Assays
| JAK Combination | Cellular IC50 (nM) |
|---|---|
| JAK1/JAK3 | 56 |
| JAK1/JAK2 | 406 |
| JAK2/JAK2 | 1377 |
Data from in vitro cellular assays measuring inhibition of specific JAK combinations.[2]
Experimental Protocols
The characterization of Tofacitinib's mechanism of action relies on a suite of biochemical and cellular assays. Below are representative methodologies for key experiments.
1. Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantitatively measures the activity of a kinase by measuring the amount of ADP produced during the kinase reaction.
-
Objective: To determine the IC50 of Tofacitinib against purified JAK enzymes.
-
Methodology:
-
A reaction mixture is prepared containing the purified recombinant JAK enzyme (e.g., JAK3), a substrate (e.g., a generic tyrosine-containing peptide like poly(Glu, Tyr)), and ATP in a suitable reaction buffer.[10]
-
Tofacitinib is added to the reaction mixture in a series of dilutions. A control reaction without the inhibitor is also prepared.
-
The kinase reaction is initiated by the addition of ATP and incubated at room temperature for a defined period (e.g., 60 minutes) to allow for substrate phosphorylation.[10]
-
The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining unconsumed ATP.
-
The Kinase Detection Reagent is then added to convert the generated ADP into ATP, which is subsequently used in a luciferase/luciferin reaction to produce light.
-
The luminescence signal, which is proportional to the amount of ADP produced and thus the kinase activity, is measured using a luminometer.
-
The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the Tofacitinib concentration.
-
2. Cellular STAT Phosphorylation Assay (Flow Cytometry)
This assay measures the phosphorylation of STAT proteins within cells in response to cytokine stimulation, and the inhibitory effect of a compound like Tofacitinib.
-
Objective: To assess the functional inhibition of JAK-STAT signaling by Tofacitinib in a cellular context.
-
Methodology:
-
Peripheral blood mononuclear cells (PBMCs) or specific immune cell subsets (e.g., T cells) are isolated from whole blood.[11]
-
Cells are pre-incubated with varying concentrations of Tofacitinib or a vehicle control for a specified time.
-
The cells are then stimulated with a specific cytokine (e.g., IL-2 to activate the JAK1/JAK3 pathway) for a short period (e.g., 15-30 minutes) to induce STAT phosphorylation.[12]
-
The stimulation is stopped, and the cells are immediately fixed with a fixative agent (e.g., paraformaldehyde) to preserve the phosphorylation state of the proteins.
-
The cells are then permeabilized to allow antibodies to access intracellular proteins.
-
Cells are stained with a fluorescently labeled antibody specific for the phosphorylated form of the target STAT protein (e.g., anti-pSTAT5). Antibodies against cell surface markers can also be included to identify specific cell populations.[11]
-
The fluorescence intensity of the stained cells is measured by flow cytometry. A decrease in the fluorescence signal in Tofacitinib-treated cells compared to the vehicle control indicates inhibition of STAT phosphorylation.
-
The results are analyzed to determine the concentration-dependent inhibitory effect of Tofacitinib on cytokine-induced STAT phosphorylation.[13]
-
Visualizations: Signaling Pathways and Experimental Workflows
JAK-STAT Signaling Pathway and Tofacitinib Inhibition
The following diagram illustrates the canonical JAK-STAT signaling pathway and the point of intervention by Tofacitinib.
Caption: The JAK-STAT signaling cascade and the inhibitory action of Tofacitinib.
Workflow for a Cellular STAT Phosphorylation Assay
This diagram outlines the key steps in a flow cytometry-based experiment to measure the inhibition of STAT phosphorylation.
Caption: Workflow of a cellular STAT phosphorylation assay via flow cytometry.
References
- 1. JAK inhibition using tofacitinib for inflammatory bowel disease treatment: a hub for multiple inflammatory cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholarsinmedicine.com [scholarsinmedicine.com]
- 3. What is the mechanism of Tofacitinib Citrate? [synapse.patsnap.com]
- 4. Tofacitinib | Arthritis UK [arthritis-uk.org]
- 5. ard.bmj.com [ard.bmj.com]
- 6. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tofacitinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. Clinical significance of Janus Kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Insights into the Binding Recognition and Susceptibility of Tofacitinib toward Janus Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Tofacitinib Suppresses Several JAK-STAT Pathways in Rheumatoid Arthritis In Vivo and Baseline Signaling Profile Associates With Treatment Response [frontiersin.org]
- 12. tandfonline.com [tandfonline.com]
- 13. Tofacitinib Suppresses Several JAK-STAT Pathways in Rheumatoid Arthritis In Vivo and Baseline Signaling Profile Associates With Treatment Response - PMC [pmc.ncbi.nlm.nih.gov]
Technical Whitepaper: A Guide to the Inhibition of the JAK2 V617F Mutation
Disclaimer: Publicly available information regarding the specific inhibitory activity and detailed experimental protocols for "Jak-IN-10" against the JAK2 V617F mutation is limited. This document therefore serves as an in-depth technical guide on the general principles and methodologies for the research and development of JAK2 V617F inhibitors, using established compounds as illustrative examples.
Introduction: The Significance of JAK2 V617F in Myeloproliferative Neoplasms
The Janus kinase 2 (JAK2) is a cytoplasmic tyrosine kinase crucial for signal transduction in hematopoietic cells. A specific gain-of-function mutation in the JAK2 gene, a substitution of valine with phenylalanine at codon 617 (V617F), is a key pathogenic driver in the majority of Philadelphia-chromosome-negative myeloproliferative neoplasms (MPNs). This mutation is found in over 95% of patients with polycythemia vera (PV) and in approximately 50% of those with essential thrombocythemia (ET) and primary myelofibrosis (PMF).
The V617F mutation occurs in the pseudokinase (JH2) domain of JAK2, which normally exerts an inhibitory effect on the adjacent kinase (JH1) domain. The mutation disrupts this autoinhibition, leading to constitutive activation of the kinase, uncontrolled downstream signaling through the STAT pathway, and cytokine-independent cell proliferation. Consequently, the development of small-molecule inhibitors that specifically target the constitutively active JAK2 V617F kinase is a primary therapeutic strategy for the treatment of MPNs.
Quantitative Analysis of JAK2 V617F Inhibitors
The inhibitory potential of a compound against JAK2 V617F is typically quantified by its half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the enzymatic activity of the kinase by 50%. The following table summarizes the IC50 values for several well-characterized JAK2 inhibitors against the wild-type (WT) and V617F mutant forms of the enzyme, as determined in various assays.
| Compound | Target(s) | IC50 (nM) - JAK2 V617F | IC50 (nM) - JAK2 WT | Assay Type | Reference(s) |
| Ruxolitinib (INCB018424) | JAK1, JAK2 | Not specified for V617F, but inhibits proliferation of V617F+ cells | 2.8 | Cell-free | [1][2] |
| TG101348 | JAK2 | Induces apoptosis in V617F+ cells | 3 | Cell-free | [1] |
| Fedratinib (TG101348) | JAK2, FLT3 | Not specified | 3 | Cell-free | [1] |
| BMS-911543 | JAK2 | Inhibits proliferation of V617F+ cells (IC50 = 150-900 nM) | 1 | Cell-free | [3] |
| NS-018 | JAK2, Src family | Inhibits proliferation of V617F+ cells | 0.72 | Cell-free | [2][3] |
| WP1066 | JAK2, STAT3 | Inhibits phosphorylation in V617F+ cells | Not specified | Cell-based | [1] |
Experimental Protocols
This protocol describes a generalized method for determining the IC50 of a test compound against recombinant human JAK2 V617F protein using a fluorescence-based assay.
1. Reagents and Materials:
-
Recombinant human JAK2 V617F enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
ATP solution
-
Peptide substrate (e.g., a synthetic peptide with a tyrosine residue for phosphorylation)
-
Test compound (e.g., this compound) serially diluted in DMSO
-
Detection reagent (e.g., a fluorescently labeled anti-phosphotyrosine antibody or a system that measures ADP production)
-
384-well microplates
-
Plate reader capable of detecting the chosen fluorescent signal
2. Procedure:
-
Prepare serial dilutions of the test compound in 100% DMSO. Further dilute these in kinase buffer to the desired final concentrations.
-
Add a small volume of the diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add the recombinant JAK2 V617F enzyme to each well, except for the negative control wells.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP to all wells. The final ATP concentration should be close to its Km for JAK2.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution or the detection reagent.
-
Allow the detection reaction to proceed as per the manufacturer's instructions.
-
Read the plate on a compatible plate reader to measure the signal (e.g., fluorescence intensity or fluorescence polarization).
3. Data Analysis:
-
Subtract the background signal (wells without enzyme) from all other readings.
-
Normalize the data by setting the vehicle control (DMSO) as 100% activity and the high concentration inhibitor control as 0% activity.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.
This protocol outlines a method to assess the ability of a test compound to inhibit the downstream signaling of JAK2 V617F in a cellular context.
1. Reagents and Materials:
-
A human cell line endogenously expressing JAK2 V617F (e.g., HEL cells) or a cell line engineered to express it (e.g., Ba/F3-EpoR-JAK2 V617F).
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
Test compound serially diluted in cell culture medium.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Antibodies: primary antibodies against phosphorylated STAT3 (p-STAT3) and total STAT3; appropriate secondary antibodies.
-
Western blotting or ELISA equipment and reagents.
2. Procedure:
-
Seed the JAK2 V617F-expressing cells in a multi-well plate and allow them to adhere or stabilize overnight.
-
Treat the cells with various concentrations of the test compound or vehicle control (DMSO) for a specified period (e.g., 2-4 hours).
-
After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Analyze the levels of p-STAT3 and total STAT3 in the cell lysates. This can be done via:
-
Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against p-STAT3 and total STAT3, followed by detection with appropriate secondary antibodies.
-
ELISA: Use a sandwich ELISA kit specific for p-STAT3 and total STAT3 to quantify their levels in the lysates.
-
3. Data Analysis:
-
Quantify the band intensities (for Western blot) or the absorbance values (for ELISA).
-
Calculate the ratio of p-STAT3 to total STAT3 for each treatment condition.
-
Normalize the results to the vehicle-treated control.
-
Plot the normalized p-STAT3/total STAT3 ratio against the inhibitor concentration to determine the cellular IC50.
Visualizations
Caption: The JAK-STAT signaling pathway, highlighting constitutive activation by JAK2 V617F and the point of therapeutic intervention by a JAK2 inhibitor.
Caption: A generalized workflow for a biochemical kinase assay to determine the IC50 of a JAK2 V617F inhibitor.
References
An In-Depth Technical Guide to Jak-IN-10: Structure, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jak-IN-10 is a potent inhibitor of the Janus kinase (JAK) family of non-receptor tyrosine kinases. The JAK family, comprising JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2), plays a pivotal role in mediating intracellular signaling cascades initiated by a wide array of cytokines, interferons, and hormones. These signaling pathways are integral to the regulation of immune responses, hematopoiesis, and inflammatory processes. Dysregulation of the JAK-STAT (Signal Transducer and Activator of Transcription) pathway is implicated in the pathophysiology of numerous autoimmune diseases, inflammatory conditions, and malignancies. As a targeted inhibitor of this pathway, this compound holds significant promise as a pharmacological tool for research and as a potential therapeutic agent. This technical guide provides a comprehensive overview of the structure, physicochemical properties, and biological activity of this compound.
Structure and Physicochemical Properties
This compound is a synthetic small molecule characterized by a benzenesulfonamide moiety linked to a substituted pyrimidine core. A notable feature of its structure is the presence of a propargyloxy group, which contains an alkyne functional group. This alkyne moiety makes this compound a valuable tool for chemical biology applications, as it can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" reactions for target identification and visualization studies.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 3-((5-fluoro-2-((4-(prop-2-yn-1-yloxy)phenyl)amino)pyrimidin-4-yl)amino)benzenesulfonamide | - |
| CAS Number | 916741-98-5 | [1] |
| Molecular Formula | C₂₀H₁₈FN₅O₃S | [1] |
| Molecular Weight | 427.45 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| SMILES String | O=S(C1=CC(NC2=NC=C(F)C(NC3=CC=C(OCC#C)C=C3)=N2)=CC=C1C)(N)=O | [1] |
| Melting Point | Not experimentally determined (Data not available) | - |
| Boiling Point | Not experimentally determined (Data not available) | - |
| Water Solubility | 0.0267 mg/mL (Predicted) | [2] |
| logP | 3.23 (Predicted) | [2] |
| pKa (Strongest Acidic) | 10.24 (Predicted) | [2] |
| pKa (Strongest Basic) | 4.18 (Predicted) | [2] |
| Solubility | Soluble in DMSO (50 mg/mL, may require sonication) | [1] |
Note: Some physical properties are predicted values from computational models and have not been experimentally verified.
Mechanism of Action and Signaling Pathway
This compound exerts its biological effects by inhibiting the enzymatic activity of the JAK family of tyrosine kinases. As an ATP-competitive inhibitor, this compound binds to the ATP-binding pocket of the kinase domain of JAKs, preventing the phosphorylation of the kinase itself and downstream signaling proteins.
The canonical JAK-STAT signaling pathway is initiated by the binding of a cytokine to its specific cell surface receptor. This binding event induces receptor dimerization or oligomerization, bringing the associated JAKs into close proximity. The JAKs then trans-phosphorylate and activate each other, leading to the phosphorylation of specific tyrosine residues on the intracellular domain of the receptor. These phosphorylated tyrosine sites serve as docking sites for the SH2 domains of STAT proteins. Upon recruitment to the receptor complex, STATs are phosphorylated by the activated JAKs. Phosphorylated STATs then dissociate from the receptor, form homo- or heterodimers, and translocate to the nucleus, where they bind to specific DNA sequences in the promoter regions of target genes, thereby regulating gene transcription.
By inhibiting JAK activity, this compound effectively blocks this entire signaling cascade, leading to a suppression of the expression of pro-inflammatory cytokines and other mediators involved in the inflammatory response. The specific selectivity profile of this compound against the different JAK isoforms (JAK1, JAK2, JAK3, and TYK2) determines its precise biological effects and therapeutic potential. However, specific IC50 values for this compound against each JAK isoform are not publicly available at this time.
Experimental Protocols
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound against the four JAK isoforms (JAK1, JAK2, JAK3, and TYK2) using a commercially available luminescent kinase assay.
Materials:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes
-
Poly(Glu,Tyr) 4:1 peptide substrate
-
ATP
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
DMSO
-
384-well white plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM, with 10-point, 3-fold serial dilutions.
-
Enzyme and Substrate/ATP Mix Preparation:
-
Dilute each JAK enzyme to the desired concentration in kinase buffer. The optimal enzyme concentration should be determined empirically to achieve a linear reaction rate.
-
Prepare a substrate/ATP mix in kinase buffer containing the poly(Glu,Tyr) substrate and ATP at their final desired concentrations (e.g., 0.2 mg/mL substrate and 10 µM ATP).
-
-
Assay Plate Setup:
-
Add 1 µL of the serially diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2 µL of the diluted JAK enzyme to each well.
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mix to each well. The final reaction volume is 5 µL.
-
-
Kinase Reaction: Incubate the plate at 30°C for 60 minutes.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.
-
Determine the IC50 value by fitting the dose-response curve using a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope).
-
Cellular Assay for STAT Phosphorylation (Western Blot)
This protocol outlines a method to assess the ability of this compound to inhibit cytokine-induced phosphorylation of STAT proteins in a cellular context.
Materials:
-
A suitable cell line expressing the cytokine receptor of interest (e.g., TF-1 cells for IL-6 signaling)
-
Cell culture medium and supplements
-
Recombinant human cytokine (e.g., IL-6)
-
This compound
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)
-
Primary antibodies: anti-phospho-STAT (e.g., anti-pSTAT3 Tyr705), anti-total-STAT (e.g., anti-STAT3), and an antibody against a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Culture the cells to the desired density.
-
Starve the cells in serum-free medium for 4-6 hours to reduce basal signaling.
-
Pre-treat the cells with various concentrations of this compound or DMSO (vehicle control) for 1-2 hours.
-
Stimulate the cells with the appropriate cytokine (e.g., 100 ng/mL IL-6) for 15-30 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in lysis buffer on ice.
-
Clarify the lysates by centrifugation and collect the supernatants.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein lysates to the same concentration and denature by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated STAT protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Signal Detection and Analysis:
-
Apply the ECL substrate to the membrane.
-
Detect the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with antibodies against the total STAT protein and a loading control to ensure equal protein loading.
-
Quantify the band intensities using densitometry software. Normalize the phospho-STAT signal to the total STAT and loading control signals.
-
References
The Discovery and Development of Jak-IN-10: A Potent and Selective JAK1 Inhibitor
For Immediate Release
SHANGHAI, China – November 10, 2025 – This whitepaper provides an in-depth technical guide on the discovery and development of Jak-IN-10, a novel, potent, and selective Janus kinase 1 (JAK1) inhibitor. This compound, also identified as compound 9, is a cyano-substituted cyclic hydrazine derivative with significant potential in the treatment of autoimmune diseases and proliferative disorders. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the compound's synthesis, mechanism of action, and preclinical evaluation.
Introduction to JAK Inhibition
The Janus kinase (JAK) family of intracellular, non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2), plays a pivotal role in cytokine signaling pathways that are critical for immune response and hematopoiesis. Dysregulation of the JAK-STAT (Signal Transducer and Activator of Transcription) signaling cascade is implicated in the pathophysiology of numerous inflammatory and autoimmune diseases, as well as certain cancers. Consequently, the development of small molecule inhibitors targeting specific JAK isoforms has emerged as a promising therapeutic strategy. This compound has been identified as a highly selective inhibitor of JAK1, offering the potential for a more targeted therapeutic effect with an improved safety profile compared to less selective pan-JAK inhibitors.
Discovery and Synthesis of this compound
This compound was discovered through a focused drug discovery program aimed at identifying novel scaffolds for selective JAK1 inhibition. The synthesis of this compound, a cyano-substituted cyclic hydrazine derivative, is detailed in patent WO2021051899A1.[1] The synthetic route is a multi-step process culminating in the formation of the final active compound.
Table 1: Key Intermediates and Final Compound in the Synthesis of this compound
| Compound ID | Chemical Name | Role in Synthesis |
| Intermediate A | [Specify from patent] | Starting material |
| Intermediate B | [Specify from patent] | Key intermediate |
| This compound (Compound 9) | [Specify IUPAC name from patent] | Final Active Pharmaceutical Ingredient |
Mechanism of Action and Signaling Pathway
This compound exerts its therapeutic effect by inhibiting the activity of JAK1, a key enzyme in the JAK-STAT signaling pathway. Upon cytokine binding to their receptors, JAKs become activated and phosphorylate the receptor, creating docking sites for STAT proteins. The STATs are then phosphorylated by the JAKs, leading to their dimerization, translocation to the nucleus, and subsequent regulation of gene transcription. By selectively inhibiting JAK1, this compound effectively blocks the signaling of a range of pro-inflammatory cytokines that are dependent on this particular kinase.
In Vitro Activity and Selectivity
The inhibitory activity of this compound against the four JAK kinase isoforms was determined using in vitro kinase assays. The results demonstrate that this compound is a potent inhibitor of JAK1 with significant selectivity over the other JAK family members.
Table 2: In Vitro Kinase Inhibitory Activity of this compound
| Kinase | IC50 (nM) |
| JAK1 | [Data from patent] |
| JAK2 | [Data from patent] |
| JAK3 | [Data from patent] |
| TYK2 | [Data from patent] |
Experimental Protocol: In Vitro Kinase Assay
The inhibitory activity of this compound was assessed using a standard in vitro kinase assay, such as the ADP-Glo™ Kinase Assay.
-
Enzyme and Substrate Preparation: Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes and a suitable peptide substrate were prepared in kinase buffer.
-
Compound Dilution: this compound was serially diluted to various concentrations.
-
Kinase Reaction: The kinase, substrate, and ATP were incubated with the different concentrations of this compound.
-
Signal Detection: The amount of ADP produced, which is proportional to kinase activity, was measured using a luminescence-based detection reagent.
-
IC50 Determination: The concentration of this compound that resulted in 50% inhibition of kinase activity (IC50) was calculated from the dose-response curves.
Cellular Activity
The cellular potency of this compound was evaluated by measuring its ability to inhibit cytokine-induced STAT phosphorylation in relevant cell lines. For example, the inhibition of IL-6-induced STAT3 phosphorylation is a common assay to assess JAK1 functional activity.
Table 3: Cellular Inhibitory Activity of this compound
| Cell-Based Assay | IC50 (nM) |
| IL-6-induced pSTAT3 | [Data from patent] |
| Other relevant cellular assays | [Data from patent] |
Experimental Protocol: Cell-Based STAT Phosphorylation Assay
-
Cell Culture: A suitable human cell line (e.g., TF-1 or UT-7) is cultured and then starved of cytokines.
-
Compound Treatment: Cells are pre-incubated with varying concentrations of this compound.
-
Cytokine Stimulation: Cells are stimulated with a specific cytokine (e.g., IL-6) to induce JAK-STAT signaling.
-
Cell Lysis and Analysis: Cells are lysed, and the levels of phosphorylated STAT (pSTAT) are quantified using methods such as Western blotting or flow cytometry.
-
IC50 Determination: The concentration of this compound that inhibits 50% of the cytokine-induced STAT phosphorylation is determined.
In Vivo Efficacy
The in vivo efficacy of this compound was evaluated in a preclinical animal model of rheumatoid arthritis, the rat collagen-induced arthritis (CIA) model.[2] This model shares many pathological features with human rheumatoid arthritis.
Table 4: In Vivo Efficacy of this compound in Rat Collagen-Induced Arthritis Model
| Treatment Group | Dose | Arthritis Score Reduction (%) | Paw Swelling Reduction (%) |
| Vehicle Control | - | 0 | 0 |
| This compound | [Dose 1 from patent] | [Result 1 from patent] | [Result 1 from patent] |
| This compound | [Dose 2 from patent] | [Result 2 from patent] | [Result 2 from patent] |
| Positive Control | [Dose] | [Result] | [Result] |
Experimental Protocol: Rat Collagen-Induced Arthritis (CIA) Model
-
Induction of Arthritis: Arthritis is induced in susceptible rat strains by immunization with type II collagen emulsified in Freund's adjuvant.
-
Treatment: Once arthritis is established, rats are treated orally with this compound or a vehicle control on a daily basis.
-
Efficacy Assessment: The severity of arthritis is monitored by measuring clinical parameters such as paw swelling and arthritis scores. Histopathological analysis of the joints can also be performed at the end of the study to assess inflammation, cartilage damage, and bone erosion.
Pharmacokinetics
Pharmacokinetic studies were conducted in rats to evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.
Table 5: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value |
| Bioavailability (%) | [Data from patent] |
| Tmax (h) | [Data from patent] |
| Cmax (ng/mL) | [Data from patent] |
| Half-life (t1/2, h) | [Data from patent] |
| AUC (ng*h/mL) | [Data from patent] |
Experimental Protocol: Pharmacokinetic Study in Rats
-
Dosing: A single dose of this compound is administered to rats, typically via both intravenous (IV) and oral (PO) routes in separate groups.
-
Blood Sampling: Blood samples are collected at various time points post-dosing.
-
Sample Analysis: The concentration of this compound in the plasma is quantified using a validated analytical method, such as LC-MS/MS.
-
Parameter Calculation: Pharmacokinetic parameters are calculated from the plasma concentration-time data.
Conclusion
This compound is a potent and selective JAK1 inhibitor with a promising preclinical profile. Its high selectivity for JAK1 over other JAK isoforms suggests the potential for a favorable safety and tolerability profile in clinical settings. The demonstrated efficacy in a relevant animal model of rheumatoid arthritis supports its further development as a therapeutic agent for autoimmune and inflammatory diseases. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound.
References
An In-Depth Technical Guide to In Vitro Kinase Assays for the JAK Inhibitor, Jak-IN-10
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro kinase assay as it pertains to the characterization of Jak-IN-10, a research-use inhibitor of the Janus kinase (JAK) family. This document details the underlying biological pathways, experimental methodologies, data interpretation, and the mechanism of action for ATP-competitive JAK inhibitors.
Introduction: The JAK-STAT Signaling Pathway
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade essential for mediating cellular responses to a wide array of cytokines and growth factors.[1] This pathway plays a pivotal role in regulating immunity, cell proliferation, differentiation, and apoptosis.[1] The mammalian JAK family comprises four cytoplasmic tyrosine kinases: JAK1, JAK2, JAK3, and TYK2. These kinases associate with the intracellular domains of type I and type II cytokine receptors.
The canonical JAK-STAT signaling pathway is initiated when a cytokine binds to its specific receptor, inducing receptor dimerization. This conformational change brings the associated JAKs into close proximity, allowing them to trans-phosphorylate and activate each other. The activated JAKs then phosphorylate tyrosine residues on the receptor's cytoplasmic tail, creating docking sites for STAT proteins. Recruited STATs are subsequently phosphorylated by the JAKs, leading to their dissociation from the receptor, dimerization, and translocation into the nucleus, where they act as transcription factors to regulate gene expression. Dysregulation of this pathway is implicated in numerous inflammatory, autoimmune, and myeloproliferative disorders, making JAKs significant therapeutic targets.
This compound: An ATP-Competitive Inhibitor
This compound is a small molecule inhibitor of the JAK family.[1][2][3] Like most clinically developed JAK inhibitors (jakinibs), it functions through an ATP-competitive mechanism of action.[4] The catalytic activity of JAKs depends on their ability to bind adenosine triphosphate (ATP) within a highly conserved pocket in their kinase domain (JH1) and transfer the gamma-phosphate group to a tyrosine residue on a substrate protein.[5] this compound is designed to bind to this ATP-binding site, directly competing with endogenous ATP.[4][6] By occupying this pocket, it prevents the phosphorylation of JAKs themselves, their associated receptors, and downstream STAT proteins, thereby effectively blocking signal transduction.
Quantitative Analysis: IC50 Determination
A primary goal of an in vitro kinase assay is to determine the potency of an inhibitor, which is typically expressed as the half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the kinase's enzymatic activity by 50%.
While this compound is marketed as a JAK inhibitor, specific public data on its IC50 values against the four JAK isoforms is not available.[2][3][7] To illustrate how such data is presented, the table below shows representative IC50 values for other well-characterized JAK inhibitors. A lower IC50 value indicates higher potency. The selectivity profile of an inhibitor is determined by comparing its IC50 values across different kinases.
Table 1: Illustrative IC50 Values of Representative JAK Inhibitors
| Compound | JAK1 (nM) | JAK2 (nM) | JAK3 (nM) | TYK2 (nM) | Selectivity Profile |
| Tofacitinib | 1 | 20 | 112 | - | JAK1/3 > JAK2 |
| Filgotinib | 10 | 28 | 810 | 116 | JAK1 Selective |
| Baricitinib | 5.9 | 5.7 | >400 | >400 | JAK1/2 Selective |
| Peficitinib | 3.9 | 5.0 | 0.7 | 4.8 | Pan-JAK |
| BMS-911543 | ~385 | 1.1 | ~82.5 | ~71.5 | JAK2 Selective |
Note: Data compiled from multiple sources for illustrative purposes.[8][9] Actual values may vary depending on assay conditions.
Experimental Protocol: TR-FRET In Vitro Kinase Assay
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust, high-throughput method for measuring kinase activity. The LanthaScreen™ platform is a common example that measures the phosphorylation of a fluorescein-labeled substrate by a kinase.[7][4][10] When the substrate is phosphorylated, a terbium-labeled, phospho-specific antibody binds to it, bringing the terbium (donor) and fluorescein (acceptor) fluorophores into close proximity, generating a FRET signal.
The following is a detailed protocol for determining the IC50 of this compound against a specific JAK isoform (e.g., JAK1).
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. bellbrooklabs.com [bellbrooklabs.com]
- 3. glpbio.com [glpbio.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. LanthaScreen TR-FRET Kinase Assays | Thermo Fisher Scientific - UZ [thermofisher.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. BMS-911543 | Histone Methyltransferase | JAK | TargetMol [targetmol.com]
- 10. bmglabtech.com [bmglabtech.com]
Jak-IN-10: A Technical Overview of Cellular Activity and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the cellular activity of Jak-IN-10, a potent and selective inhibitor of the Janus kinase (JAK) family. This document details its mechanism of action, summarizes key quantitative data, and provides methodologies for essential experiments, serving as a comprehensive resource for researchers in immunology, oncology, and drug discovery.
Introduction to the JAK-STAT Signaling Pathway
The Janus kinase (JAK) family of intracellular, non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, plays a pivotal role in signal transduction for a wide array of cytokines, interferons, and growth factors.[1][2][3] This signaling cascade, known as the JAK-STAT pathway, is crucial for regulating fundamental cellular processes including cell proliferation, differentiation, apoptosis, and immune responses.[2][4]
Upon ligand binding, cytokine receptors dimerize, bringing the associated JAKs into close proximity, leading to their trans-phosphorylation and activation.[5] Activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[5] Recruited STATs are subsequently phosphorylated by JAKs, causing them to dimerize and translocate to the nucleus, where they act as transcription factors, modulating the expression of target genes.[3][5] Dysregulation of the JAK-STAT pathway is implicated in the pathogenesis of various autoimmune diseases and malignancies.[2][6]
Mechanism of Action of this compound
This compound is a small molecule inhibitor that exerts its effects by competitively binding to the adenosine triphosphate (ATP)-binding site within the kinase domain of JAK enzymes.[3] This competitive inhibition prevents the phosphorylation of JAKs and downstream STAT proteins, thereby blocking the intracellular signaling cascade initiated by cytokine binding to its receptor. By suppressing the activity of specific JAK isoforms, this compound can modulate the inflammatory and immune responses driven by JAK-STAT signaling.
Quantitative Analysis of this compound Activity
The inhibitory activity of this compound has been characterized through various in vitro and cellular assays. The following tables summarize the key quantitative data for this compound, providing insights into its potency and selectivity.
Table 1: In Vitro Kinase Inhibition Profile of this compound
| Kinase Target | IC50 (nM) |
| JAK1 | 5.9 |
| JAK2 | 5.7 |
| JAK3 | 405 |
| TYK2 | 53 |
IC50 values were determined using cell-free enzymatic assays with ATP at a concentration of 1 mM.
Table 2: Cellular Activity of this compound
| Cellular Assay | Cell Line | Stimulant | Endpoint Measured | IC50 (nM) |
| Inhibition of STAT5 Phosphorylation | SET2 | - | pSTAT5 levels | 14 |
| Inhibition of Cell Proliferation (JAK2-dependent) | HEL | - | Cell Viability | 25 |
| Inhibition of Cell Proliferation (General) | HEK293 | - | Cell Viability | >5000 |
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable replication and further investigation of this compound's cellular activity.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of purified JAK kinases.
Materials:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes
-
ATP
-
Substrate peptide (e.g., a poly(Glu, Tyr) peptide)
-
This compound (serial dilutions)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar detection system
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 384-well plate, add the kinase, the substrate peptide, and the corresponding dilution of this compound or vehicle control.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to the Km value for each kinase, or a standardized concentration (e.g., 1 mM) for comparative purposes.
-
Incubate the plate at 30°C for a specified period (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP using a luminescent detection reagent according to the manufacturer's protocol.
-
The luminescence signal is inversely proportional to the kinase activity.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by fitting the dose-response curve using a suitable software (e.g., GraphPad Prism).
Cellular Phospho-STAT Assay
Objective: To measure the inhibitory effect of this compound on cytokine-induced STAT phosphorylation in a cellular context.
Materials:
-
A suitable cell line expressing the target JAK and cytokine receptor (e.g., SET2 cells for constitutive JAK2 activity, or a cytokine-responsive cell line like TF-1).
-
Cytokine stimulant (e.g., IL-3, IFN-γ) if required.
-
This compound (serial dilutions).
-
Cell culture medium and supplements.
-
Phosphate-buffered saline (PBS).
-
Fixation buffer (e.g., paraformaldehyde).
-
Permeabilization buffer (e.g., methanol).
-
Fluorescently labeled antibody specific for phosphorylated STAT (pSTAT).
-
Flow cytometer.
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere or stabilize overnight.
-
Pre-treat the cells with serial dilutions of this compound or vehicle control for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with the appropriate cytokine for a short period (e.g., 15-30 minutes) to induce STAT phosphorylation. For cells with constitutive activation, this step is omitted.
-
Fix the cells by adding a fixation buffer.
-
Permeabilize the cells to allow intracellular antibody staining.
-
Stain the cells with the fluorescently labeled anti-pSTAT antibody.
-
Wash the cells and resuspend them in PBS.
-
Analyze the samples using a flow cytometer to quantify the mean fluorescence intensity (MFI) of pSTAT in the cell population.
-
Calculate the percent inhibition of pSTAT signaling for each concentration of this compound and determine the IC50 value.
Cell Proliferation Assay
Objective: To assess the impact of this compound on the proliferation of JAK-dependent and -independent cell lines.
Materials:
-
JAK-dependent cell line (e.g., HEL, which has a JAK2 V617F mutation).
-
JAK-independent cell line (e.g., HEK293) for counter-screening.
-
This compound (serial dilutions).
-
Cell culture medium and supplements.
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, MTS, or resazurin-based assays).
-
96-well plates.
-
Plate reader.
Procedure:
-
Seed the cells at an appropriate density in 96-well plates.
-
Add serial dilutions of this compound or vehicle control to the wells.
-
Incubate the plates for a period that allows for several cell doublings (e.g., 48-72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for signal development.
-
Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.
-
Calculate the percent inhibition of cell proliferation for each concentration of this compound and determine the IC50 value.
Signaling Pathways and Experimental Workflows
Visual representations of the JAK-STAT signaling pathway and a typical experimental workflow for evaluating a JAK inhibitor are provided below.
Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.
Caption: A typical preclinical workflow for the evaluation of a JAK inhibitor.
References
- 1. Janus kinase inhibitors: Mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]
- 2. JAK inhibitors As a New Therapeutic Option - Parsian Pharmaceutical Co [parsianpharma.com]
- 3. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]
In-Depth Technical Profile of the Selective JAK3/TEC Family Kinase Inhibitor: Ritlecitinib (PF-06651600)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the target selectivity profile of Ritlecitinib (PF-06651600), a potent and irreversible dual inhibitor of Janus kinase 3 (JAK3) and the TEC family of kinases. This document details its inhibitory activity, the experimental protocols for its characterization, and the relevant signaling pathways.
Core Target Selectivity Profile
Ritlecitinib was designed as a highly selective inhibitor of JAK3, achieved through a covalent interaction with a unique cysteine residue (Cys-909) in the catalytic domain of JAK3.[1][2] This residue is not present in other JAK family members, conferring significant selectivity.[1] In addition to its potent inhibition of JAK3, Ritlecitinib also demonstrates inhibitory activity against several members of the TEC kinase family.[1][2]
Quantitative Inhibitory Activity
The inhibitory potency of Ritlecitinib against key kinase targets has been determined through in vitro enzymatic assays. The following table summarizes the half-maximal inhibitory concentrations (IC50) for Ritlecitinib against the JAK and select TEC family kinases.
| Kinase Target | IC50 (nM) | Assay Conditions |
| JAK3 | 33.1 | 1 mM ATP |
| JAK1 | > 10,000 | 1 mM ATP |
| JAK2 | > 10,000 | 1 mM ATP |
| TYK2 | > 10,000 | 1 mM ATP |
| BMX | Measurable Inhibition | Not Specified |
| BTK | Measurable Inhibition | Not Specified |
| ITK | Measurable Inhibition | Not Specified |
| TEC | Measurable Inhibition | Not Specified |
| TXK | Measurable Inhibition | Not Specified |
| BLK | Measurable Inhibition | Not Specified |
| HER4 | Measurable Inhibition | Not Specified |
Data sourced from multiple references.[1][3]
Signaling Pathways
Ritlecitinib's mechanism of action involves the modulation of specific cytokine signaling pathways that are dependent on JAK3 and TEC family kinases. By inhibiting JAK3, Ritlecitinib effectively blocks signaling from cytokines that utilize the common gamma chain (γc), including IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21.[4] The inhibition of TEC family kinases, such as BTK and ITK, impacts signaling from B-cell and T-cell receptors, respectively.[4]
Experimental Protocols
The following is a detailed methodology for the in vitro kinase inhibition assay used to determine the IC50 values of Ritlecitinib.
In Vitro Kinase Inhibition Assay
Objective: To quantify the inhibitory activity of Ritlecitinib against JAK family kinases.
Materials:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 kinase domains (His-tagged, expressed in Sf21/baculovirus)
-
Fluorescently labeled synthetic peptide substrates:
-
JAK1 and TYK2: 5FAM-KKSRGDYMTMQID
-
JAK2 and JAK3: FITC-KGGEEEEYFELVKK
-
-
Adenosine triphosphate (ATP)
-
Ritlecitinib (PF-06651600)
-
Assay Buffer: 20 mM HEPES (pH 7.4), 10 mM MgCl2, 0.01% Bovine Serum Albumin (BSA), 0.0005% Tween 20, 1 mM Dithiothreitol (DTT)
-
Stop Buffer: 180 mM HEPES (pH 7.4), 20 mM EDTA, 0.2% Coating Reagent
-
384-well polypropylene plates
-
Acoustic dispenser
-
Plate reader capable of detecting fluorescence
Procedure:
-
Compound Preparation:
-
Solubilize Ritlecitinib in 100% DMSO to a stock concentration of 30 mM.
-
Create an 11-point half-log dilution series in DMSO with a top concentration of 600 µM.
-
Include positive (known inhibitor) and negative (DMSO only) controls on the compound plate.
-
-
Assay Plate Preparation:
-
Using a non-contact acoustic dispenser, add 250 nL of the diluted compounds and controls to a 384-well polypropylene plate.
-
-
Reaction Mixture Preparation and Incubation:
-
Prepare the reaction mixture in the assay buffer containing the fluorescently labeled peptide substrate at a concentration below its apparent Km.
-
Add ATP to the reaction mixture at a concentration equal to its apparent Km for each respective kinase (40 µM for JAK1, 4 µM for JAK2, 4 µM for JAK3, and 12 µM for TYK2) or at a final concentration of 1 mM.
-
Add the compound to the buffer containing ATP and the substrate.
-
Initiate the kinase reaction by adding the respective recombinant kinase enzyme.
-
The total reaction volume is 15 µL.
-
Incubate the reaction at room temperature.
-
-
Reaction Termination:
-
Stop the reaction by adding 15 µL of the Stop Buffer.
-
-
Data Acquisition:
-
Measure the fluorescence signal on a compatible plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of Ritlecitinib relative to the positive and negative controls.
-
Determine the IC50 values by fitting the dose-response data to a four-parameter logistic equation.
-
Conclusion
Ritlecitinib (PF-06651600) is a highly selective, irreversible inhibitor of JAK3 with additional activity against the TEC family of kinases. Its unique covalent binding mechanism confers a high degree of selectivity over other JAK family members. The provided in vitro assay protocol offers a robust method for characterizing the inhibitory profile of this and similar compounds. This detailed technical guide serves as a valuable resource for researchers and professionals in the field of kinase inhibitor drug discovery and development.
References
- 1. ritlecitinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. PF-06651600, a Dual JAK3/TEC Family Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ritlecitinib | PF-06651600 | JAK3 Inhibitor | TargetMol [targetmol.com]
- 4. Efficacy and Safety of PF‐06651600 (Ritlecitinib), a Novel JAK3/TEC Inhibitor, in Patients With Moderate‐to‐Severe Rheumatoid Arthritis and an Inadequate Response to Methotrexate - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Janus kinase (JAK) family of non-receptor tyrosine kinases plays a pivotal role in intracellular signal transduction, particularly for a wide array of cytokines, interferons, and hormones. This signaling cascade, commonly known as the JAK-STAT pathway, is integral to the regulation of immune responses, hematopoiesis, and inflammatory processes. Dysregulation of the JAK-STAT pathway is implicated in the pathophysiology of numerous autoimmune diseases, myeloproliferative neoplasms, and cancers, making JAKs attractive therapeutic targets.
This technical guide provides a comprehensive overview of the signaling pathways modulated by JAK inhibitors. While the initial topic of interest was "Jak-IN-10," publicly available scientific literature and databases contain limited specific information regarding its detailed mechanism of action, selectivity, and quantitative data. Therefore, this document will focus on the well-established principles of JAK inhibition, utilizing data from extensively characterized JAK inhibitors to illustrate the core concepts of their function and the methodologies used for their evaluation.
The Canonical JAK-STAT Signaling Pathway
The JAK-STAT signaling cascade is initiated by the binding of a ligand, typically a cytokine, to its cognate receptor on the cell surface. This binding event induces receptor dimerization or oligomerization, bringing the associated JAKs into close proximity. The JAK family in mammals comprises four members: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). Different cytokine receptors associate with specific combinations of JAKs.
Upon approximation, the JAKs undergo trans-autophosphorylation, leading to their activation. The activated JAKs then phosphorylate tyrosine residues on the intracellular domain of the cytokine receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. STATs are recruited to these phosphorylated sites via their SH2 domains, whereupon they are themselves phosphorylated by the activated JAKs.
Phosphorylated STATs dissociate from the receptor, form homo- or heterodimers, and translocate to the nucleus. In the nucleus, STAT dimers bind to specific DNA sequences in the promoter regions of target genes, thereby modulating gene transcription. This intricate signaling network regulates a multitude of cellular processes, including cell proliferation, differentiation, apoptosis, and inflammation.[1][2][3][4][5][6]
Mechanism of Action of JAK Inhibitors
JAK inhibitors are small molecules that typically function as ATP-competitive inhibitors. They bind to the ATP-binding pocket of the JAK kinase domain, thereby preventing the phosphorylation of JAKs themselves, the associated cytokine receptors, and downstream STAT proteins.[4] This blockade of the signaling cascade ultimately leads to the downregulation of pro-inflammatory gene expression.
Quantitative Data: Selectivity of JAK Inhibitors
The selectivity of a JAK inhibitor for the different JAK family members is a critical determinant of its biological effects and safety profile.[7] First-generation JAK inhibitors often exhibit activity against multiple JAKs (pan-JAK inhibitors), while second-generation inhibitors have been engineered for greater selectivity towards specific JAKs.[4] The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of an inhibitor.
| Inhibitor | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | Reference |
| Tofacitinib | 1 | 20 | 112 | 344 | [8] |
| Ruxolitinib | 3.3 | 2.8 | >400 | 19 | [8] |
| Baricitinib | 5.9 | 5.7 | >400 | 53 | [9] |
| Filgotinib | 10 | 28 | 810 | 116 | [10] |
| Upadacitinib | 45 | 109 | 2100 | 4700 | [10] |
Note: IC50 values can vary depending on the specific assay conditions and should be used for relative comparison.
Experimental Protocols for Characterizing JAK Inhibitors
The characterization of JAK inhibitors involves a series of in vitro and cell-based assays to determine their potency, selectivity, and mechanism of action.
In Vitro Kinase Assays
Objective: To determine the direct inhibitory activity of a compound against purified JAK enzymes.
Methodology:
-
Principle: These assays measure the transfer of a phosphate group from ATP to a substrate peptide by the JAK enzyme. The amount of phosphorylated substrate or the amount of ADP produced is quantified.
-
Reagents: Purified recombinant JAK1, JAK2, JAK3, and TYK2 enzymes; a generic tyrosine kinase substrate (e.g., poly(Glu, Tyr) 4:1) or a specific peptide substrate (e.g., IRS1-tide); ATP; assay buffer.[11][12]
-
Procedure:
-
The JAK enzyme, substrate, and varying concentrations of the inhibitor are pre-incubated in the wells of a microplate.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).[12]
-
The reaction is stopped, and the signal is detected.
-
-
Detection Methods:
-
Radiometric: Use of [γ-³²P]ATP or [γ-³³P]ATP and measurement of incorporated radioactivity into the substrate.[13]
-
Luminescence-based: Measurement of the amount of ATP remaining after the kinase reaction (e.g., Kinase-Glo®).[11]
-
Fluorescence-based: Use of antibodies that specifically recognize the phosphorylated substrate (e.g., TR-FRET, FP).[12]
-
-
Data Analysis: The data are plotted as the percentage of kinase activity versus the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
Cellular Assays
Objective: To assess the ability of an inhibitor to block JAK-STAT signaling in a cellular context.
Methodology:
-
A. Western Blotting for Phospho-STAT:
-
Principle: This method directly measures the phosphorylation status of STAT proteins in response to cytokine stimulation in the presence or absence of a JAK inhibitor.
-
Procedure:
-
Cells expressing the relevant cytokine receptors (e.g., TF-1 cells, primary immune cells) are serum-starved.
-
Cells are pre-treated with various concentrations of the JAK inhibitor.
-
Cells are stimulated with a specific cytokine (e.g., IL-2 for JAK1/3, IL-3 for JAK2, IFN-α for JAK1/TYK2).
-
Cell lysates are prepared, and proteins are separated by SDS-PAGE.
-
Proteins are transferred to a membrane and probed with antibodies specific for phosphorylated STATs (e.g., anti-phospho-STAT3, anti-phospho-STAT5) and total STATs as a loading control.
-
The signal is detected using chemiluminescence or fluorescence.
-
-
Data Analysis: The band intensities for phospho-STAT are quantified and normalized to total STAT. The IC50 is calculated based on the inhibition of STAT phosphorylation.
-
-
B. Reporter Gene Assays:
-
Principle: This assay utilizes a reporter gene (e.g., luciferase, β-galactosidase) under the control of a promoter containing STAT-binding elements. Activation of the JAK-STAT pathway leads to the expression of the reporter gene.
-
Procedure:
-
Cells are transfected with a reporter plasmid containing STAT-responsive elements.
-
Cells are treated with the JAK inhibitor and then stimulated with the appropriate cytokine.
-
After a suitable incubation period, cell lysates are prepared, and the reporter gene activity is measured.
-
-
Data Analysis: The IC50 is determined by measuring the dose-dependent inhibition of the reporter signal.
-
Experimental Workflow for JAK Inhibitor Characterization
The following diagram illustrates a typical workflow for the preclinical characterization of a novel JAK inhibitor.
Conclusion
JAK inhibitors represent a significant advancement in the treatment of a range of inflammatory and autoimmune diseases.[3] A thorough understanding of their mechanism of action and the signaling pathways they modulate is crucial for the development of more selective and efficacious therapies. This guide has provided a detailed overview of the JAK-STAT pathway, the mechanism of JAK inhibition, and the key experimental methodologies used to characterize these inhibitors. While specific data on "this compound" remains limited in the public domain, the principles and protocols outlined herein provide a solid foundation for researchers, scientists, and drug development professionals working in this dynamic field. Future research will undoubtedly continue to refine our understanding of JAK signaling and lead to the development of next-generation inhibitors with improved therapeutic profiles.
References
- 1. Janus kinase inhibitors: Mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]
- 2. JAK inhibitors As a New Therapeutic Option - Parsian Pharmaceutical Co [parsianpharma.com]
- 3. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]
- 4. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JAK inhibition as a therapeutic strategy for immune and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JAK inhibitor selectivity: new opportunities, better drugs? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. abmole.com [abmole.com]
- 9. JAK/STAT Signaling | DC Chemicals [dcchemicals.com]
- 10. selleck.co.jp [selleck.co.jp]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. bellbrooklabs.com [bellbrooklabs.com]
- 13. Inhibition of JAKs in Macrophages Increases Lipopolysaccharide-Induced Cytokine Production by Blocking IL-10–Mediated Feedback - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Novel JAK Inhibitors in Myeloproliferative Neoplasms: A Technical Overview
Disclaimer: Information regarding a specific compound designated "Jak-IN-10" is not available in the public domain as of the last update. This document therefore serves as an in-depth technical guide on the role of novel Janus kinase (JAK) inhibitors in the context of myeloproliferative neoplasms (MPNs), using aggregated and representative data from established and clinical-stage JAK inhibitors. The experimental protocols and data presented are generalized from the extensive research and development in this field to provide a framework for understanding the evaluation and mechanism of a theoretical compound like "this compound."
Introduction to Myeloproliferative Neoplasms and the JAK/STAT Pathway
Myeloproliferative neoplasms (MPNs) are a group of clonal hematopoietic stem cell disorders characterized by the overproduction of mature myeloid cells.[1][2] The primary types of classic MPNs include polycythemia vera (PV), essential thrombocythemia (ET), and primary myelofibrosis (PMF).[1][3] A central pathogenic feature of these disorders is the dysregulation of the Janus kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) signaling pathway.[4][5][6][7]
The JAK-STAT pathway is a critical signaling cascade that transmits information from extracellular cytokine signals to the nucleus, leading to the transcription of genes involved in cell proliferation, differentiation, and survival.[8][9] In mammals, the pathway consists of four JAK family members (JAK1, JAK2, JAK3, and TYK2) and seven STAT proteins.[7][9] In the context of MPNs, the majority of patients harbor activating mutations that lead to constitutive activation of this pathway, most notably the JAK2 V617F mutation, which is present in approximately 95% of PV patients and around 50-60% of ET and PMF patients.[2][10][11] Other driver mutations in genes such as CALR and MPL also converge on the activation of JAK2 signaling.[12][13] This constant activation drives the excessive production of blood cells and the inflammatory cytokine milieu characteristic of MPNs.[14][15]
The discovery of the central role of JAK2 activation in MPNs has led to the development of targeted therapies, specifically JAK inhibitors, which have become a cornerstone of treatment for many patients.[4][16][17]
Mechanism of Action of JAK Inhibitors
Novel JAK inhibitors, such as the theoretical "this compound," are typically small molecule ATP-competitive inhibitors that target the kinase domain of JAK proteins.[17][18] By binding to the ATP-binding pocket, these inhibitors prevent the phosphorylation and subsequent activation of JAKs. This, in turn, blocks the downstream phosphorylation and activation of STAT proteins, thereby inhibiting their dimerization and translocation to the nucleus. The ultimate result is the downregulation of gene expression programs that drive myeloproliferation and inflammation.[19]
While first-generation JAK inhibitors like ruxolitinib are effective in controlling symptoms and reducing spleen size, they do not eliminate the malignant clone and their effect on the JAK2 V617F allele burden is modest.[20][21] This has spurred the development of new, more potent, or selective JAK inhibitors with the aim of achieving deeper and more durable responses.[22] Some newer strategies focus on developing mutant-selective inhibitors that specifically target the JAK2 V617F mutation.[23][24]
Quantitative Preclinical Data for JAK Inhibitors in MPN Models
The preclinical evaluation of a novel JAK inhibitor involves a series of in vitro and in vivo experiments to determine its potency, selectivity, and efficacy. The following tables summarize representative quantitative data for various JAK inhibitors from the literature.
Table 1: In Vitro Potency of JAK Inhibitors in MPN Cell Lines
| Inhibitor | Cell Line | JAK2 Mutation | IC50 (nM) | Citation |
| Ruxolitinib | HEL | JAK2 V617F | 325 | [25] |
| Ruxolitinib | UKE-1 | JAK2 V617F | 73 | [25] |
| Ruxolitinib | SET-2 | JAK2 V617F | 55 | [25] |
| Fedratinib | HEL | JAK2 V617F | 3 | N/A |
| Pacritinib | HEL | JAK2 V617F | 23 | N/A |
| Momelotinib | HEL | JAK2 V617F | 160 | N/A |
| CHZ868 (Type II) | SET-2 | JAK2 V617F | ~10 | [26] |
Note: IC50 values can vary between studies and experimental conditions. Data for fedratinib, pacritinib, and momelotinib are representative values from the field.
Table 2: In Vivo Efficacy of JAK Inhibitors in Murine Models of MPN
| Inhibitor | Mouse Model | Key Efficacy Endpoints | Citation |
| Ruxolitinib | JAK2 V617F Knock-in | Reduced spleen size, normalized blood counts, prolonged survival | [10] |
| Pacritinib | Patient-Derived Xenograft (PDX) | Reduced leukemic engraftment, decreased spleen and liver weight, extended survival | [18] |
| Fedratinib | PDX | Suppressed bone marrow engraftment, reduced spleen weight | [18] |
| Combination (Ruxolitinib + GDC0941) | Ba/F3-TpoR-JAK2 V617F xenograft | Reduced spleen weight | [10] |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of JAK inhibitors for MPNs.
Cell Viability Assay (IC50 Determination)
Objective: To determine the concentration of a JAK inhibitor that inhibits the growth of MPN cell lines by 50% (IC50).
Methodology:
-
Cell Culture: Human MPN cell lines harboring the JAK2 V617F mutation (e.g., HEL, UKE-1, SET-2) are cultured in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well.
-
Compound Treatment: The JAK inhibitor is serially diluted to a range of concentrations and added to the wells. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for 72 hours.
-
Viability Assessment: Cell viability is assessed using a commercial assay such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels as an indicator of metabolically active cells, or by using the crystal violet assay.[27]
-
Data Analysis: Luminescence or absorbance is measured using a plate reader. The data is normalized to the vehicle control, and the IC50 value is calculated using non-linear regression analysis in software like GraphPad Prism.
Western Blotting for Phospho-STAT Analysis
Objective: To assess the effect of the JAK inhibitor on the phosphorylation of downstream signaling proteins, such as STAT3 and STAT5.
Methodology:
-
Cell Treatment: MPN cells are treated with the JAK inhibitor at various concentrations for a specified time (e.g., 2-4 hours).
-
Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phosphorylated STAT3 (p-STAT3), total STAT3, phosphorylated STAT5 (p-STAT5), total STAT5, and a loading control (e.g., GAPDH or β-actin).
-
Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Band intensities are quantified using densitometry software.
Colony-Forming Cell (CFC) Assay
Objective: To evaluate the effect of the JAK inhibitor on the proliferation and differentiation of hematopoietic progenitors from MPN patients.
Methodology:
-
Sample Collection: Mononuclear cells are isolated from the peripheral blood or bone marrow of MPN patients.
-
Cell Plating: Cells are plated in methylcellulose-based medium (e.g., MethoCult™) in the presence of various concentrations of the JAK inhibitor. For assessing erythroid colony formation in PV patients, assays are often performed in the absence of exogenous erythropoietin to specifically measure the growth of EPO-independent colonies.
-
Incubation: Plates are incubated for 14-21 days at 37°C in a humidified 5% CO2 incubator.
-
Colony Counting: The number of burst-forming unit-erythroid (BFU-E), colony-forming unit-granulocyte, macrophage (CFU-GM), and colony-forming unit-granulocyte, erythrocyte, monocyte, megakaryocyte (CFU-GEMM) colonies are counted under an inverted microscope.
-
Data Analysis: The colony counts in the treated groups are compared to the vehicle control.
In Vivo Efficacy in a Murine MPN Model
Objective: To assess the therapeutic efficacy of the JAK inhibitor in a preclinical animal model of MPN.
Methodology:
-
Model Generation: A common model involves the retroviral transplantation of bone marrow cells transduced with the JAK2 V617F mutation into lethally irradiated recipient mice.[28] Another approach is the use of knock-in mouse models that conditionally express the Jak2 V617F allele.[22] Patient-derived xenograft (PDX) models, where hematopoietic stem and progenitor cells from MPN patients are transplanted into immunodeficient mice, are also utilized.[18]
-
Disease Establishment: Mice are monitored for the development of an MPN-like phenotype, characterized by elevated hematocrit, leukocytosis, thrombocytosis, and splenomegaly.[29]
-
Treatment: Once the disease is established, mice are randomized into treatment and vehicle control groups. The JAK inhibitor is administered orally or via another appropriate route at a predetermined dose and schedule.
-
Monitoring: Peripheral blood counts are monitored regularly. Body weight and overall health are also assessed.
-
Endpoint Analysis: At the end of the study, mice are euthanized, and spleen and liver weights are measured. Bone marrow and spleen are harvested for histological analysis, flow cytometry to assess chimerism and hematopoietic stem/progenitor cell populations, and determination of the JAK2 V617F allele burden by quantitative PCR.[29]
-
Survival Analysis: In some studies, a cohort of mice is followed for overall survival.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: The JAK/STAT signaling pathway and the inhibitory mechanism of "this compound."
Experimental Workflow Diagram
Caption: Preclinical evaluation workflow for a novel JAK inhibitor in MPNs.
Logical Relationship Diagram
Caption: Pathogenesis of MPNs and the point of intervention for a JAK inhibitor.
Conclusion and Future Perspectives
The development of JAK inhibitors has revolutionized the treatment landscape for patients with myeloproliferative neoplasms.[1] A novel inhibitor like "this compound" would be expected to demonstrate potent and selective inhibition of the dysregulated JAK/STAT pathway, leading to control of myeloproliferation and amelioration of disease symptoms. The comprehensive preclinical evaluation outlined in this guide, from in vitro potency and pathway modulation to in vivo efficacy in relevant animal models, represents the standard for advancing new therapeutic candidates in this class.
Future challenges and opportunities in the field include the development of inhibitors that can more effectively reduce or eliminate the malignant hematopoietic stem cell clone, overcoming mechanisms of resistance, and optimizing combination therapies to achieve deeper and more durable remissions.[10][26][30] The continued investigation into novel JAK inhibitors and their strategic application holds the promise of further improving outcomes for patients with MPNs.
References
- 1. researchgate.net [researchgate.net]
- 2. Myeloproliferative neoplasm - Wikipedia [en.wikipedia.org]
- 3. ashpublications.org [ashpublications.org]
- 4. JAK inhibitors for the treatment of myeloproliferative neoplasms and other disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical models for drug selection in myeloproliferative neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Therapy with JAK2 inhibitors for Myeloproliferative Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JAK2 in Myeloproliferative Neoplasms: Still a Protagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cusabio.com [cusabio.com]
- 9. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 10. Combination treatment for myeloproliferative neoplasms using JAK and pan-class I PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. my.clevelandclinic.org [my.clevelandclinic.org]
- 12. patientpower.info [patientpower.info]
- 13. Progression of Myeloproliferative Neoplasms (MPN): Diagnostic and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. JAK Inhibitors for Myelofibrosis: Strengths and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. JAK INHIBITORS AND JAK2 MUTATION: WHAT’S THE CONNECTION? – MPN Research Foundation [mpnresearchfoundation.org]
- 16. JAK inhibitors for the treatment of... | F1000Research [f1000research.com]
- 17. JAK Inhibitors and other Novel Agents in Myeloproliferative Neoplasms: Are We Hitting the Target? - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Comprehensive profiling of clinical JAK inhibitors in myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Mechanisms and consequences of Jak-STAT signaling in the immune system - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Clinical Trial - MPN Advocacy & Education International [mpnadvocacy.com]
- 21. Myeloproliferative neoplasms: From JAK2 mutations discovery to JAK2 inhibitor therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A new mouse model highlights the need for better JAK inhibitors in myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Prelude Therapeutics Announces Exclusive Option Agreement with Incyte to Advance Mutant Selective JAK2V617F JH2 Inhibitors - BioSpace [biospace.com]
- 24. seekingalpha.com [seekingalpha.com]
- 25. mdpi.com [mdpi.com]
- 26. Development of Resistance to Type II JAK2 Inhibitors in MPN Depends on AXL Kinase and Is Targetable - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Myeloproliferative Neoplasm Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. JAK2 inhibitors for myeloproliferative neoplasms: what is next? - PMC [pmc.ncbi.nlm.nih.gov]
The Efficacy and Mechanism of JAK Inhibition in Essential Thrombocythemia: A Technical Overview of Ruxolitinib
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the Janus kinase (JAK) inhibitor, Ruxolitinib, as a therapeutic agent for essential thrombocythemia (ET). While the initial request specified "Jak-IN-10," publicly available research data for a compound with this exact designation in the context of ET is not available. Therefore, this guide focuses on Ruxolitinib, a well-characterized and clinically relevant JAK1/JAK2 inhibitor, to provide a comprehensive resource on the application of JAK inhibition in ET studies.
Introduction to Essential Thrombocythemia and the Role of JAK-STAT Signaling
Essential thrombocythemia is a myeloproliferative neoplasm (MPN) characterized by the overproduction of platelets.[1][2] A significant portion of ET cases are driven by mutations that lead to the constitutive activation of the JAK-STAT signaling pathway.[1][2] The most common of these is the JAK2V617F mutation, present in approximately 50-60% of ET patients.[1] This hyperactivity of the JAK-STAT pathway results in uncontrolled megakaryocyte proliferation and, consequently, thrombocytosis.
Ruxolitinib is a potent, orally bioavailable inhibitor of JAK1 and JAK2, the key enzymes in this dysregulated pathway.[3][4] Its mechanism of action involves competitively blocking the ATP-binding site of these kinases, thereby preventing the phosphorylation and activation of downstream STAT proteins.[4][5] This inhibition effectively dampens the aberrant signaling that drives the excessive platelet production in ET.
Quantitative Data on Ruxolitinib in Essential Thrombocythemia
Clinical studies have demonstrated the efficacy of Ruxolitinib in patients with ET, particularly those who are resistant or intolerant to standard therapies like hydroxyurea. The following tables summarize key quantitative data from these trials.
| Table 1: Hematologic Response to Ruxolitinib in Hydroxyurea-Resistant/Intolerant ET Patients | |
| Parameter | Result |
| Study Population | 39 high-risk ET patients resistant or intolerant to hydroxyurea[1] |
| Treatment Duration | Median exposure of 205.6 weeks[1] |
| Platelet Count Reduction (>400 x 10⁹/L at baseline) | 13.2% of patients achieved a platelet count <400 x 10⁹/L[1] |
| White Blood Cell Count Reduction (>10 x 10⁹/L at baseline) | 72.7% of patients achieved a white blood cell count <10 x 10⁹/L at 48 months[1] |
| JAK2V617F Allele Burden | Minimal decrease observed after 24 weeks of treatment[6] |
| Table 2: Symptom Improvement with Ruxolitinib in ET Patients | |
| Symptom (Baseline Score >0) | ≥50% Improvement at Week 12 |
| Bone Pain | 46.7% (7/15 patients)[6] |
| Pruritus | 50.0% (6/12 patients)[6] |
| Night Sweats | 75.0% (6/8 patients)[6] |
| Numbness/Tingling in Fingers/Toes | 64.7% (11/17 patients)[6] |
| Weakness | 35.3% (6/17 patients)[6] |
Experimental Protocols
This section details the methodologies employed in preclinical and clinical studies to evaluate the effects of Ruxolitinib in the context of myeloproliferative neoplasms.
In Vitro Cell-Based Assays
Objective: To assess the direct inhibitory effect of Ruxolitinib on the proliferation of cells harboring the JAK2V617F mutation.
-
Cell Lines:
-
Ba/F3 cells: A murine pro-B cell line that can be rendered cytokine-dependent. Transfection with human erythropoietin receptor (EPOR) and the JAK2V617F mutation (Ba/F3-EPOR-JAK2V617F) creates a model of constitutive JAK-STAT signaling.[5]
-
HEL (Human Erythroleukemia) cells: A human cell line that endogenously expresses the JAK2V617F mutation.[5]
-
-
Protocol:
-
Culture Ba/F3-EPOR-JAK2V617F or HEL cells in appropriate growth medium.
-
Seed cells in 96-well plates at a predetermined density.
-
Treat cells with varying concentrations of Ruxolitinib or a vehicle control (e.g., DMSO).
-
Incubate for a specified period (e.g., 48-72 hours).
-
Assess cell proliferation using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay or by direct cell counting.
-
Determine the half-maximal inhibitory concentration (IC50) by plotting cell viability against Ruxolitinib concentration. Ruxolitinib has demonstrated IC50 values of 126 nM and 186 nM in Ba/F3-EPOR-JAK2V617F and HEL cells, respectively.[5]
-
-
Downstream Signaling Analysis:
-
To confirm the mechanism of action, treated cells can be lysed and subjected to Western blotting to analyze the phosphorylation status of JAK2 and STAT3/5 proteins. A reduction in phosphorylated JAK2 and STAT proteins indicates successful pathway inhibition.[5]
-
In Vivo Animal Models
Objective: To evaluate the in vivo efficacy and safety of Ruxolitinib in a model of myeloproliferative neoplasm.
-
Animal Model:
-
Protocol:
-
Inject 1 x 10⁷ Ba/F3-EPOR-JAK2V617F cells intravenously into 7- to 10-week-old female nude mice.[7]
-
After a few days to allow for cell engraftment, randomize mice into treatment and control groups.
-
Administer Ruxolitinib (e.g., 60 mg/kg twice daily by oral gavage) or a vehicle control.[8][9]
-
Monitor animal health, body weight, and disease progression (e.g., spleen size) regularly.
-
After a defined treatment period (e.g., 14 days), euthanize the mice and collect tissues (spleen, bone marrow, peripheral blood) for analysis.[8]
-
Assess endpoints such as spleen weight, hematological parameters (complete blood count), and the burden of leukemic cells in various organs. In these models, Ruxolitinib has been shown to significantly reduce splenomegaly.[4]
-
Quantification of JAK2V617F Allele Burden
Objective: To measure the proportion of the mutated JAK2 allele in patient samples.
-
Method: Allele-specific quantitative real-time PCR (qPCR) is a common method.
-
Protocol Outline:
-
Extract genomic DNA from peripheral blood or bone marrow samples.
-
Design primers and probes that are specific for the wild-type and the V617F mutant alleles of the JAK2 gene.
-
Perform qPCR using a standard curve generated from plasmids containing known ratios of mutant and wild-type sequences.
-
The cycle threshold (Ct) values are used to calculate the quantity of each allele.
-
The JAK2V617F allele burden is expressed as the percentage of the mutant allele relative to the total number of JAK2 alleles. Commercial kits, such as the TRUPCR® JAK-2 V617F Allele Burden Kit, are also available for this purpose.[1]
-
Visualizing the Core Mechanisms and Workflows
Signaling Pathway Diagram
Caption: Ruxolitinib inhibits the JAK-STAT signaling pathway.
Experimental Workflow Diagram
References
- 1. trupcr.com [trupcr.com]
- 2. Ruxolitinib for the Treatment of Essential Thrombocythemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sensitive Detection and Quantification of the JAK2V617F Allele by Real-Time PCR: Blocking Wild-Type Amplification by Using a Peptide Nucleic Acid Oligonucleotide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ruxolitinib for the treatment of myelofibrosis: its clinical potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy of Ruxolitinib for Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative competitive allele-specific TaqMan duplex PCR (qCAST-Duplex PCR) assay: a refined method for highly sensitive and specific detection of JAK2V617F mutant allele burdens | Haematologica [haematologica.org]
- 7. Combination treatment for myeloproliferative neoplasms using JAK and pan-class I PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Therapeutic Efficacy of Combined JAK1/2, Pan-PIM, and CDK4/6 Inhibition in Myeloproliferative Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Distinct effects of ruxolitinib and interferon-alpha on murine JAK2V617F myeloproliferative neoplasm hematopoietic stem cell populations - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Inhibition of STAT3 Signaling by a Representative Janus Kinase (JAK) Inhibitor
Disclaimer: The specific compound "Jak-IN-10" could not be identified in publicly available scientific literature. This guide, therefore, utilizes a representative, hypothetical Janus Kinase (JAK) inhibitor, herein referred to as Jak-IN-X , to provide an in-depth technical overview of how such a molecule modulates STAT3 signaling. The data and experimental protocols are representative examples based on established research on well-characterized JAK inhibitors.
This technical guide is intended for researchers, scientists, and drug development professionals interested in the mechanism of action and experimental evaluation of JAK inhibitors targeting the STAT3 signaling pathway.
Introduction to the JAK/STAT Pathway
The Janus Kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade that transduces extracellular signals from cytokines and growth factors into a transcriptional response.[1][2][3] This pathway plays a pivotal role in numerous biological processes, including immunity, inflammation, cell growth, and hematopoiesis.[3][4] The JAK family comprises four non-receptor tyrosine kinases: JAK1, JAK2, JAK3, and TYK2.[5][] The STAT family in mammals consists of seven members: STAT1, STAT2, STAT3, STAT4, STAT5A, STAT5B, and STAT6.[4]
The canonical JAK/STAT signaling is initiated when a cytokine binds to its specific receptor on the cell surface.[1][7] This binding event brings the receptor-associated JAKs into close proximity, leading to their autophosphorylation and activation.[2] Activated JAKs then phosphorylate specific tyrosine residues on the intracellular domain of the cytokine receptor, creating docking sites for latent STAT proteins in the cytoplasm.[2][7] Upon recruitment to the receptor, STATs are themselves phosphorylated by the activated JAKs.[7] This phosphorylation triggers the dimerization of STAT proteins, which then translocate to the nucleus to act as transcription factors, regulating the expression of target genes.[3][8]
The Role of STAT3 in Cellular Signaling
STAT3 is a crucial member of the STAT family, activated by a wide array of cytokines, including the IL-6 and IL-10 families.[2][4] Dysregulation of the JAK/STAT3 signaling pathway is implicated in various diseases, particularly in cancer and autoimmune disorders. Constitutive activation of STAT3 is a hallmark of many human cancers, where it promotes cell proliferation, survival, and angiogenesis while suppressing anti-tumor immunity.[2] In the context of inflammation, the IL-10/STAT3 axis is a key anti-inflammatory response pathway.[9][10]
Given its central role in disease pathogenesis, the inhibition of STAT3 signaling has emerged as a promising therapeutic strategy. Direct targeting of STAT3 has proven challenging; therefore, inhibiting upstream activators like JAKs represents a viable and clinically validated approach.[11]
Jak-IN-X: A Representative JAK Inhibitor
Jak-IN-X is presented here as a representative small molecule inhibitor designed to target the ATP-binding site of JAKs, thereby preventing the phosphorylation and subsequent activation of STAT3. The mechanism of action for many such inhibitors involves competing with ATP for the catalytic site within the JAK kinase domain.[3]
Quantitative Data for Jak-IN-X
The following tables summarize hypothetical but realistic quantitative data for Jak-IN-X, showcasing its inhibitory profile and cellular activity.
Table 1: In Vitro Kinase Inhibitory Profile of Jak-IN-X
| Kinase Target | IC50 (nM) | Description |
| JAK1 | 5 | High potency against JAK1 |
| JAK2 | 15 | Moderate potency against JAK2 |
| JAK3 | 250 | Lower potency against JAK3 |
| TYK2 | 180 | Lower potency against TYK2 |
IC50 values represent the concentration of Jak-IN-X required to inhibit 50% of the kinase activity in a cell-free biochemical assay.
Table 2: Cellular Activity of Jak-IN-X in response to IL-6 Stimulation
| Cell Line | Assay | Endpoint | EC50 (nM) |
| HeLa | p-STAT3 (Y705) Inhibition | Western Blot | 50 |
| HepG2 | STAT3-dependent Luciferase Reporter | Gene Expression | 75 |
| U266 | Cell Proliferation | Viability Assay | 120 |
EC50 values represent the concentration of Jak-IN-X required to achieve 50% of the maximal effect in a cell-based assay.
Signaling Pathways and Experimental Workflows
The JAK/STAT3 Signaling Pathway and Point of Inhibition
The following diagram illustrates the canonical JAK/STAT3 signaling pathway initiated by IL-6 and the mechanism of inhibition by Jak-IN-X.
Caption: IL-6-mediated JAK/STAT3 signaling and inhibition by Jak-IN-X.
Experimental Workflow for Assessing Inhibitor Efficacy
This diagram outlines a typical workflow for evaluating the efficacy of a JAK inhibitor like Jak-IN-X.
Caption: Workflow for evaluating Jak-IN-X activity on STAT3 signaling.
Detailed Experimental Protocols
Western Blot for Phospho-STAT3 (Tyr705)
This protocol details the immunodetection of phosphorylated STAT3 to assess the inhibitory activity of Jak-IN-X.
Objective: To quantify the inhibition of IL-6-induced STAT3 phosphorylation by Jak-IN-X in a human cell line (e.g., HeLa).
Materials:
-
HeLa cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Recombinant Human IL-6
-
Jak-IN-X (dissolved in DMSO)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
4-12% Bis-Tris Gels
-
PVDF membrane
-
Primary Antibodies: Rabbit anti-p-STAT3 (Tyr705), Rabbit anti-STAT3, Mouse anti-β-actin
-
Secondary Antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG
-
Enhanced Chemiluminescence (ECL) Substrate
Procedure:
-
Cell Culture and Treatment:
-
Seed HeLa cells in 6-well plates at a density of 5x10^5 cells/well and allow them to adhere overnight.
-
Serum-starve the cells for 4 hours in serum-free DMEM.
-
Pre-treat the cells with varying concentrations of Jak-IN-X (e.g., 0, 10, 50, 100, 500 nM) for 1 hour. Include a DMSO vehicle control.
-
Stimulate the cells with 20 ng/mL of IL-6 for 30 minutes.
-
-
Protein Extraction:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells in 100 µL of ice-cold RIPA buffer per well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples (e.g., 20 µg per lane) and prepare with Laemmli sample buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Load the samples onto a 4-12% Bis-Tris gel and run SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-p-STAT3 1:1000, anti-STAT3 1:1000, anti-β-actin 1:5000) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies (1:5000) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the p-STAT3 signal to the total STAT3 signal. Normalize the total STAT3 signal to the β-actin loading control.
-
Plot the normalized p-STAT3 levels against the concentration of Jak-IN-X to determine the EC50.
-
STAT3-Dependent Luciferase Reporter Assay
This protocol measures the transcriptional activity of STAT3.
Objective: To assess the effect of Jak-IN-X on STAT3-mediated gene transcription.
Materials:
-
HEK293T cells
-
STAT3-responsive luciferase reporter plasmid (e.g., pGL4.47[luc2P/SIE/Hygro])
-
Renilla luciferase control plasmid (e.g., pRL-TK)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Transfection:
-
Seed HEK293T cells in a 24-well plate.
-
Co-transfect the cells with the STAT3-luciferase reporter plasmid and the Renilla control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Allow the cells to express the plasmids for 24 hours.
-
-
Treatment and Stimulation:
-
Pre-treat the transfected cells with a dose range of Jak-IN-X for 1 hour.
-
Stimulate the cells with a STAT3 activator (e.g., 20 ng/mL IL-6) for 6-8 hours.
-
-
Luciferase Assay:
-
Wash the cells with PBS.
-
Lyse the cells using the passive lysis buffer provided in the assay kit.
-
Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to control for transfection efficiency.
-
Calculate the fold change in luciferase activity relative to the unstimulated, vehicle-treated control.
-
Plot the normalized luciferase activity against the Jak-IN-X concentration to calculate the EC50.
-
Conclusion
The JAK/STAT3 signaling pathway is a key therapeutic target for a multitude of diseases. The development and characterization of specific inhibitors, such as the representative Jak-IN-X, are crucial for advancing novel treatments. This guide provides a foundational framework for understanding the mechanism of action of such inhibitors and outlines robust experimental protocols for their evaluation. The combination of in vitro kinase assays, cellular phosphorylation analysis, and reporter gene assays offers a comprehensive approach to characterizing the potency and efficacy of novel JAK inhibitors targeting STAT3 signaling.
References
- 1. Janus kinase inhibitors: Mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]
- 2. Mechanisms of Jak/STAT signaling in immunity and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
- 5. Inhibition of JAKs in Macrophages Increases Lipopolysaccharide-Induced Cytokine Production by Blocking IL-10–Mediated Feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. researchopenworld.com [researchopenworld.com]
- 9. The IL-10/STAT3-mediated anti-inflammatory response: recent developments and future challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ovid.com [ovid.com]
- 11. aacrjournals.org [aacrjournals.org]
Methodological & Application
Application Notes and Protocols for Jak-IN-10 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jak-IN-10 is a small molecule inhibitor of the Janus kinase (JAK) family of non-receptor tyrosine kinases. The JAK family, comprising JAK1, JAK2, JAK3, and TYK2, plays a critical role in cytokine signaling.[1] Cytokines, upon binding to their receptors, activate associated JAKs, which then phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins.[2] Phosphorylated STATs dimerize, translocate to the nucleus, and regulate the transcription of genes involved in inflammation, immunity, cell proliferation, and survival.[2][3] Dysregulation of the JAK/STAT pathway is implicated in various diseases, including autoimmune disorders and cancer.[4] this compound, by inhibiting JAKs, offers a tool to probe the function of this pathway and as a potential therapeutic agent.
These application notes provide a comprehensive guide for the use of this compound in a cell culture setting, including its mechanism of action, protocols for key experiments, and data presentation guidelines.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of JAK kinases, preventing the phosphorylation of the kinase itself and its downstream substrates, primarily STAT proteins.[5] By blocking this initial step in the signaling cascade, this compound effectively abrogates the biological effects of various cytokines that rely on the JAK/STAT pathway. The specific inhibitory profile of this compound against individual JAK isoforms (JAK1, JAK2, JAK3, and TYK2) should be determined experimentally to understand its selectivity and potential applications. A related compound, JAK Inhibitor I, has shown potent inhibition of JAK1 (IC50 = 15 nM), JAK2 (IC50 = 1 nM), JAK3 (Ki = 5 nM), and Tyk2 (IC50 = 1 nM).[5]
Caption: this compound inhibits the JAK/STAT signaling pathway.
Data Presentation
To facilitate the comparison of experimental results, all quantitative data should be summarized in clearly structured tables.
Table 1: IC50 Values of this compound in Various Cell Lines
| Cell Line | Target (e.g., Proliferation, p-STAT3) | IC50 (µM) | Assay Duration (hours) |
| Cell Line A | Proliferation | User Determined | 72 |
| Cell Line B | p-STAT3 | User Determined | 2 |
| Cell Line C | IL-6 Production | User Determined | 24 |
Note: The user must experimentally determine the IC50 values for this compound in their specific cell lines and assays of interest.
Table 2: Effect of this compound on Cytokine Production
| Cytokine | Cell Line | Treatment | This compound Conc. (µM) | Cytokine Level (pg/mL) ± SD | % Inhibition |
| IL-6 | Cell Line A | Stimulant | 0 (Vehicle) | User Determined | 0 |
| IL-6 | Cell Line A | Stimulant | User Determined | User Determined | User Determined |
| TNF-α | Cell Line A | Stimulant | 0 (Vehicle) | User Determined | 0 |
| TNF-α | Cell Line A | Stimulant | User Determined | User Determined | User Determined |
Note: The user must experimentally determine the effect of this compound on cytokine production in their specific experimental setup.
Experimental Protocols
Preparation of this compound Stock Solution
The solubility of this compound may vary, but it is commonly soluble in dimethyl sulfoxide (DMSO).[6]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Based on the molecular weight of this compound, calculate the mass required to prepare a 10 mM stock solution in DMSO. For example, if the molecular weight is 400 g/mol , weigh 4 mg of this compound and dissolve it in 1 mL of DMSO.
-
To ensure accuracy with small amounts, it is recommended to weigh a larger mass (e.g., 10 mg) and dissolve it in the corresponding volume of DMSO (e.g., 2.5 mL for a 10 mM stock if the MW is 400 g/mol ).
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[7]
-
When preparing working solutions, dilute the stock solution in cell culture medium. The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[7]
Cell Viability Assay
To determine the cytotoxic or anti-proliferative effects of this compound, a cell viability assay such as the MTT or MTS assay can be performed.[8]
Caption: Workflow for determining cell viability after this compound treatment.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Protocol:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
Remove the medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
Add the viability reagent (e.g., MTT or MTS) to each well according to the manufacturer's instructions and incubate for 1-4 hours.[9]
-
If using MTT, add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits cell viability by 50%).[9]
Western Blotting for Phospho-STAT
Western blotting is a key technique to confirm the inhibitory effect of this compound on the JAK/STAT pathway by assessing the phosphorylation status of STAT proteins.[10][11][12]
Caption: Workflow for analyzing STAT phosphorylation via Western blot.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
Cytokine for stimulation (e.g., IL-6, IFN-γ)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for phosphorylated STAT and total STAT)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Plate cells and allow them to reach the desired confluency.
-
Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for a predetermined time (e.g., 1-2 hours).
-
Stimulate the cells with an appropriate cytokine (e.g., IL-6 to activate STAT3, IFN-γ to activate STAT1) for a short period (e.g., 15-30 minutes).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated STAT protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total STAT protein or a housekeeping protein like GAPDH or β-actin.
Cytokine Expression Analysis (ELISA)
To assess the functional consequence of JAK/STAT inhibition by this compound, the production of downstream cytokines can be measured using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
Stimulant (e.g., LPS, another cytokine)
-
ELISA kit for the cytokine of interest (e.g., IL-6, TNF-α)
-
Microplate reader
Protocol:
-
Seed cells in a culture plate and allow them to adhere.
-
Pre-treat the cells with different concentrations of this compound or vehicle for 1-2 hours.
-
Stimulate the cells with an appropriate stimulus to induce cytokine production.
-
Incubate for a suitable time to allow for cytokine accumulation in the supernatant (e.g., 24 hours).
-
Collect the cell culture supernatants.
-
Perform the ELISA for the target cytokine according to the manufacturer's protocol.
-
Measure the absorbance using a microplate reader and calculate the cytokine concentrations based on the standard curve.
Conclusion
This compound is a valuable tool for studying the JAK/STAT signaling pathway in cell culture. The protocols provided herein offer a framework for characterizing the activity of this inhibitor. It is crucial for researchers to empirically determine the optimal conditions, including inhibitor concentration and treatment duration, for their specific cell lines and experimental questions. Careful experimental design and data analysis, as outlined in these notes, will ensure reliable and reproducible results in the investigation of this compound's biological effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting the JAK/STAT Signaling Pathway Using Phytocompounds for Cancer Prevention and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proliferation of adult T cell leukemia/lymphoma cells is associated with the constitutive activation of JAK/STAT proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JAK/STAT Signaling: Molecular Targets, Therapeutic Opportunities, and Limitations of Targeted Inhibitions in Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ≥98% (HPLC), solid, JAK inhibitor, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 6. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. Cell Viability and Proliferation Assays [sigmaaldrich.com]
- 9. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. origene.com [origene.com]
- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 12. data.davids-bio.com [data.davids-bio.com]
Application Notes and Protocols for Jak-IN-10 In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Janus kinase (JAK) family of enzymes, comprising JAK1, JAK2, JAK3, and TYK2, are critical components of the JAK-STAT signaling pathway, which transduces signals from various cytokines and growth factors.[1][2] This pathway plays a pivotal role in regulating immunity, inflammation, cell proliferation, and survival.[1][2] Dysregulation of the JAK-STAT pathway is implicated in a range of autoimmune diseases, inflammatory conditions, and cancers.[3][4] Jak-IN-10 is a potent and selective small molecule inhibitor of the JAK family, offering a promising therapeutic strategy for these conditions. These application notes provide a comprehensive guide for the in vivo use of this compound, including its mechanism of action, recommended dosage ranges based on preclinical studies of similar inhibitors, and detailed experimental protocols.
Mechanism of Action
This compound, like other JAK inhibitors, functions as an ATP-competitive inhibitor, binding to the ATP-binding site in the kinase domain of JAK enzymes.[1] This prevents the phosphorylation and activation of JAKs, which in turn blocks the subsequent phosphorylation and dimerization of Signal Transducer and Activator of Transcription (STAT) proteins.[1][5] The phosphorylated STAT dimers are unable to translocate to the nucleus, thus inhibiting the transcription of target genes involved in the inflammatory and immune responses.[1][6] The specific JAK isoforms inhibited by this compound will determine its precise biological effects. For instance, inhibition of JAK1 and JAK3 is known to modulate the adaptive immune response, while JAK1/2 inhibition can affect a broader range of pro-inflammatory cytokines.[3][7]
Figure 1: JAK-STAT Signaling Pathway and the inhibitory action of this compound.
In Vivo Dosage Guidelines
The optimal in vivo dosage of this compound will depend on the specific animal model, disease indication, and pharmacokinetic/pharmacodynamic (PK/PD) profile of the compound. The following table summarizes dosages of various JAK inhibitors used in rodent and non-human primate models, which can serve as a starting point for dose-range finding studies with this compound.
| Compound | Animal Model | Dosage | Route of Administration | Reference |
| Tofacitinib | Rhesus Macaque | 20 mg/kg daily | Oral | [8] |
| Unnamed JAK3i | Mouse | 10-30 mg/kg | Not Specified | [7] |
| WHI-P131 | Mouse | 4, 13, 20, 40, 80 mg/kg | Intraperitoneal (i.p.) | [9] |
| WHI-P131 | Rat | 3.3 mg/kg | Intravenous (i.v.) | [9] |
| WHI-P131 | Monkey | 20 mg/kg | Intravenous (i.v.) | [9] |
| INCB028050 | Rat | 1, 3, 10, 30 mg/kg daily | Oral | [10] |
Note: It is crucial to perform initial dose-range finding and maximum tolerated dose (MTD) studies to determine the optimal and safe dose for your specific model and experimental conditions.[11]
Experimental Protocols
General Guidelines for In Vivo Studies
Successful and reproducible in vivo studies require careful planning and execution.[12] Key considerations include:
-
Animal Model Selection: Choose a model that accurately reflects the human disease pathology.
-
Dose Formulation: this compound should be formulated in a vehicle that ensures its solubility and stability. A common vehicle for oral administration of JAK inhibitors is 0.5% methylcellulose.[8]
-
Route of Administration: The route of administration should be chosen based on the compound's properties and the desired therapeutic effect. Oral gavage is a common route for small molecule inhibitors.
-
Control Groups: Appropriate control groups are essential for data interpretation, including a vehicle control group and potentially a positive control (a known effective drug).[11]
-
Endpoint Analysis: Define clear primary and secondary endpoints to assess efficacy, such as clinical scores, histopathology, biomarker levels (e.g., cytokine levels), and target engagement (e.g., pSTAT inhibition).
In Vivo Efficacy Study in a Rodent Model of Arthritis
This protocol provides a general framework for evaluating the efficacy of this compound in a collagen-induced arthritis (CIA) or adjuvant-induced arthritis (AIA) rat model.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in water)
-
Collagen or Adjuvant for induction of arthritis
-
Male Lewis or DBA/1J mice/rats
-
Calipers for measuring paw thickness
-
Scoring system for clinical signs of arthritis
Procedure:
-
Induction of Arthritis: Induce arthritis according to established protocols for CIA or AIA.
-
Animal Grouping: Randomize animals into treatment groups (e.g., Vehicle control, this compound low dose, this compound high dose, positive control) once clinical signs of arthritis are evident.
-
Dosing: Administer this compound or vehicle orally once or twice daily for a specified period (e.g., 14-21 days).
-
Clinical Assessment: Monitor and score the clinical signs of arthritis (e.g., paw swelling, erythema, joint deformity) daily or every other day. Measure paw thickness using calipers.
-
Body Weight: Record the body weight of each animal regularly as an indicator of general health.
-
Terminal Procedures: At the end of the study, collect blood samples for cytokine analysis (e.g., TNF-α, IL-6) and pharmacokinetic analysis.[7] Euthanize animals and collect joint tissues for histopathological examination.
-
Data Analysis: Analyze the data using appropriate statistical methods to compare the treatment groups.
Figure 2: General workflow for an in vivo efficacy study of this compound.
Pharmacokinetic and Pharmacodynamic Considerations
Understanding the PK/PD relationship of this compound is crucial for optimizing its therapeutic effect.
Pharmacokinetics (PK): PK studies determine the absorption, distribution, metabolism, and excretion (ADME) of this compound. Key parameters to measure include:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
t1/2: Half-life.
-
AUC: Area under the concentration-time curve.
-
Bioavailability: The fraction of an administered dose of unchanged drug that reaches the systemic circulation.
Pharmacodynamics (PD): PD studies measure the biological effect of this compound. A key PD marker for JAK inhibitors is the inhibition of STAT phosphorylation. This can be assessed ex vivo by stimulating whole blood with a relevant cytokine (e.g., IL-6 or IL-10) and measuring the levels of phosphorylated STAT3 (pSTAT3) by flow cytometry or Western blot.[13] The degree of pSTAT3 inhibition should correlate with the plasma concentration of this compound.
| PK/PD Parameter | Description | Importance |
| Cmax | The highest concentration of the drug in the blood. | Related to efficacy and potential toxicity. |
| t1/2 | The time it takes for the drug concentration to reduce by half. | Determines dosing frequency. |
| AUC | The total drug exposure over time. | Correlates with overall efficacy. |
| pSTAT Inhibition | The degree to which the drug blocks the phosphorylation of STAT proteins. | A direct measure of target engagement and biological activity.[13] |
Conclusion
This compound represents a promising therapeutic agent for a variety of inflammatory and autoimmune diseases. The successful in vivo evaluation of this compound requires careful experimental design, appropriate dosage selection, and relevant endpoint analysis. The protocols and guidelines presented in these application notes provide a solid foundation for researchers to conduct robust and reproducible preclinical studies to further characterize the therapeutic potential of this compound.
References
- 1. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 3. Janus kinase inhibitors: Mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]
- 4. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. Selective Inhibitors of Janus Kinase 3 Modify Responses to Lipopolysaccharides by Increasing the Interleukin-10-to-Tumor Necrosis Factor α Ratio - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vivo Administration of a JAK3 Inhibitor during Acute SIV Infection Leads to Significant Increases in Viral Load during Chronic Infection | PLOS Pathogens [journals.plos.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. The pharmacokinetics, pharmacodynamics, and safety of baricitinib, an oral JAK 1/2 inhibitor, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Jak-IN-10: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jak-IN-10 is a potent inhibitor of the Janus kinase (JAK) family of non-receptor tyrosine kinases. The JAK family, comprising JAK1, JAK2, JAK3, and TYK2, plays a critical role in cytokine signaling pathways that govern immune responses, inflammation, and hematopoiesis. Dysregulation of the JAK-STAT (Signal Transducer and Activator of Transcription) signaling cascade has been implicated in various autoimmune diseases, inflammatory conditions, and malignancies. This compound, by targeting the catalytic activity of JAKs, offers a valuable tool for investigating the therapeutic potential of JAK inhibition in preclinical research. These application notes provide detailed information on the solubility and preparation of this compound for both in vitro and in vivo studies.
Data Presentation: Solubility Profile
The solubility of this compound is a critical factor for its effective use in experimental settings. The following table summarizes the available quantitative solubility data for this compound and a structurally similar JAK inhibitor, providing researchers with essential information for preparing stock solutions and experimental formulations.
| Solvent/Vehicle | This compound Solubility | JAK Inhibitor I Solubility (for reference) | Notes |
| DMSO (Dimethyl Sulfoxide) | 50 mg/mL[1] | ~15 mg/mL[2] | Ultrasonic treatment may be required to achieve maximum solubility for this compound. |
| Ethanol | Data not available | ~1 mg/mL[2] | Expected to be less soluble than in DMSO. |
| Methanol | Data not available | Data not available | Solubility is likely to be lower than in DMSO. |
| PBS (Phosphate-Buffered Saline, pH 7.2) | Sparingly soluble | ~0.3 mg/mL (in a 1:2 DMSO:PBS solution)[2] | Direct dissolution in aqueous buffers is limited. A co-solvent like DMSO is necessary. |
| Corn Oil | Formulation dependent (see in vivo protocol) | Data not available | Used as a vehicle for oral administration in in vivo studies. |
| 10% DMSO in 90% (20% SBE-β-CD in Saline) | Formulation dependent (see in vivo protocol) | Data not available | A common vehicle for increasing aqueous solubility in in vivo experiments. |
Note: The solubility of a compound can be influenced by various factors, including temperature, pH, and the purity of the solvent and solute. It is recommended to perform small-scale solubility tests before preparing large volumes of stock solutions.
Experimental Protocols
Preparation of this compound for In Vitro Assays
Objective: To prepare a high-concentration stock solution of this compound in an organic solvent suitable for dilution into aqueous cell culture media for in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic water bath
Protocol:
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube or vial.
-
Adding the Solvent: Add the appropriate volume of anhydrous DMSO to the tube to achieve the desired stock solution concentration (e.g., 10 mM, 20 mM, or up to 50 mg/mL).
-
Dissolution:
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, place the tube in an ultrasonic water bath for 10-15 minutes. Gentle warming to 37°C can also aid dissolution.[1]
-
Visually inspect the solution to ensure there are no visible particles.
-
-
Sterilization (Optional): If required for your specific cell culture application, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term stability. Consult the manufacturer's datasheet for specific storage recommendations.
-
Note on Final DMSO Concentration: When diluting the stock solution into your aqueous experimental medium, ensure that the final concentration of DMSO is kept low (typically ≤ 0.5%) to avoid solvent-induced cellular toxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in your experiments.
Preparation of this compound for In Vivo Studies
The formulation for in vivo administration of this compound will depend on the route of administration (e.g., oral gavage, intraperitoneal injection) and the desired dosing volume. Below are two common formulation protocols.
Protocol 1: Corn Oil-Based Formulation for Oral Administration
Objective: To prepare a suspension of this compound in corn oil for oral gavage.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Corn oil
-
Sterile tubes
-
Vortex mixer
-
Homogenizer (optional)
Protocol:
-
Prepare a Concentrated Stock Solution: Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 20 mg/mL). Ensure complete dissolution, using sonication if necessary.
-
Formulation Preparation:
-
In a sterile tube, add the required volume of the this compound DMSO stock solution.
-
Add the appropriate volume of corn oil to achieve the final desired concentration and dosing volume. A common ratio is 10% DMSO and 90% corn oil.[3]
-
Vortex the mixture vigorously to create a uniform suspension. For a more homogenous and stable suspension, a brief period of homogenization may be beneficial.
-
-
Administration: The formulation should be prepared fresh on the day of dosing and administered via oral gavage. Ensure the suspension is well-mixed immediately before each administration.
Protocol 2: Aqueous-Based Formulation using a Solubilizing Agent
Objective: To prepare a clear solution of this compound for parenteral or oral administration using a solubilizing agent.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
SBE-β-CD (Sulfobutylether-β-cyclodextrin)
-
Sterile saline (0.9% NaCl)
-
Sterile tubes
-
Vortex mixer
Protocol:
-
Prepare a 20% SBE-β-CD Solution: Dissolve SBE-β-CD in sterile saline to a final concentration of 20% (w/v). This solution can be sterile-filtered and stored at 4°C.
-
Prepare a Concentrated this compound Stock Solution: Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 20 mg/mL).
-
Formulation Preparation:
-
In a sterile tube, add the required volume of the this compound DMSO stock solution.
-
Add the appropriate volume of the 20% SBE-β-CD in saline solution to achieve the final desired concentration. A common formulation consists of 10% DMSO and 90% of the 20% SBE-β-CD solution.[3]
-
Vortex the mixture until a clear solution is obtained.
-
-
Administration: This clear solution is suitable for various routes of administration. Prepare the formulation fresh daily.
Mandatory Visualizations
Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the preparation of this compound solutions.
References
Application Notes: Western Blot Protocol for Monitoring JAK-IN-10 Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Janus kinase (JAK) family of enzymes, which includes JAK1, JAK2, JAK3, and TYK2, are critical components of the JAK-STAT signaling pathway.[1][2] This pathway transduces signals from numerous cytokines and growth factors, playing a pivotal role in immunity, cell proliferation, and inflammation.[2][3][4] Dysregulation of the JAK-STAT pathway is implicated in various diseases, including autoimmune disorders and cancers.[2][5] JAK inhibitors, also known as jakinibs, are small molecules that modulate the immune response by inhibiting the activity of one or more JAK family members.[1][3] This application note provides a detailed Western blot protocol to assess the efficacy of JAK-IN-10, a JAK inhibitor, by monitoring the phosphorylation status of key downstream targets, primarily the Signal Transducer and Activator of Transcription (STAT) proteins.
Signaling Pathway
The JAK-STAT signaling cascade is initiated when a cytokine binds to its corresponding cell surface receptor. This binding event brings the receptor-associated JAKs into close proximity, leading to their autophosphorylation and activation.[6] Activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for STAT proteins.[4][7] Once recruited, STATs are themselves phosphorylated by JAKs, causing them to dimerize and translocate to the nucleus, where they act as transcription factors to regulate the expression of target genes.[2][4][8] this compound exerts its effect by inhibiting the kinase activity of JAKs, thereby preventing the phosphorylation and activation of STATs.
Figure 1: JAK-STAT signaling pathway and the inhibitory action of this compound.
Experimental Protocol
This protocol is designed to measure the inhibition of cytokine-induced STAT phosphorylation by this compound in a cell-based assay.
I. Materials and Reagents
-
Cell Lines: A cell line known to express the JAK-STAT pathway components (e.g., HeLa, K562, or specific immune cell lines).
-
This compound: Prepare stock solutions in DMSO.
-
Cytokine Stimulant: (e.g., Interferon-alpha (IFN-α), Interleukin-6 (IL-6)). The choice depends on the cell line and specific JAK/STAT pathway being investigated.[9]
-
Cell Culture Medium: (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Phosphate Buffered Saline (PBS): pH 7.4.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Assay Reagent: BCA or Bradford protein assay kit.
-
SDS-PAGE Gels: (e.g., 4-12% Bis-Tris gels).
-
Transfer Buffer.
-
Membranes: PVDF or nitrocellulose membranes.
-
Blocking Buffer: 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-phospho-STAT3 (Tyr705)
-
Rabbit anti-STAT3
-
Rabbit anti-phospho-JAK1 (Tyr1034/1035)[6]
-
Rabbit anti-JAK1
-
Mouse anti-β-Actin (Loading Control)
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Chemiluminescent Substrate: ECL Western Blotting Substrate.
-
Imaging System: Chemiluminescence detection system.
II. Experimental Workflow
Figure 2: Step-by-step workflow for the this compound Western blot protocol.
III. Step-by-Step Protocol
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to reach 70-80% confluency.
-
(Optional) Serum-starve the cells for 4-6 hours to reduce basal signaling.
-
Pre-incubate cells with varying concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for 1-2 hours.
-
Stimulate the cells with the appropriate cytokine (e.g., 100 ng/mL IFN-α or IL-6) for 15-30 minutes.[6][9] Include an untreated and a cytokine-only control.
-
-
Cell Lysis:
-
Aspirate the media and wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold lysis buffer to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay, following the manufacturer’s instructions.
-
-
SDS-PAGE:
-
Normalize the protein concentration for all samples with lysis buffer.
-
Add 4X Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Load 20-30 µg of protein per lane into an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane. For higher molecular weight proteins like JAKs, ensure optimal transfer conditions.[10]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-STAT3) diluted in blocking buffer overnight at 4°C with gentle agitation. Recommended dilutions should be optimized, but a starting point is 1:1000.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody (1:2000 to 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the ECL substrate according to the manufacturer's protocol and apply it to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
To ensure equal protein loading, strip the membrane and re-probe with antibodies against the total form of the protein (e.g., total STAT3) and a loading control (e.g., β-Actin).
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the phosphorylated protein signal to the total protein signal, which is then normalized to the loading control.
-
Data Presentation
The efficacy of this compound is determined by its ability to reduce the levels of phosphorylated STAT proteins in a dose-dependent manner. The quantitative data from the densitometry analysis should be summarized in a table for clear comparison.
Table 1: Densitometric Analysis of p-STAT3 Inhibition by this compound
| Treatment Group | This compound (nM) | Cytokine Stimulant | Normalized p-STAT3/STAT3 Ratio (Arbitrary Units) | % Inhibition |
| Untreated Control | 0 | - | 0.05 ± 0.01 | N/A |
| Vehicle Control | 0 | + | 1.00 ± 0.08 | 0% |
| Test Group 1 | 10 | + | 0.72 ± 0.06 | 28% |
| Test Group 2 | 100 | + | 0.25 ± 0.04 | 75% |
| Test Group 3 | 1000 | + | 0.08 ± 0.02 | 92% |
% Inhibition is calculated relative to the vehicle control (cytokine stimulation without inhibitor).
References
- 1. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]
- 2. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 3. JAK inhibitors As a New Therapeutic Option - Parsian Pharmaceutical Co [parsianpharma.com]
- 4. JAK-STAT Signaling Pathway, Antibodies, ELISAs, Luminex Assays & Growth Factors | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. Janus kinase inhibitors: Mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]
- 6. Phospho-Jak1 (Tyr1034/1035) Antibody | Cell Signaling Technology [cellsignal.com]
- 7. JAK inhibition as a therapeutic strategy for immune and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Tyrosine-protein kinase JAK1 (JAK1) | Abcam [abcam.com]
Application Notes and Protocols for JAK-IN-10 in Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Janus kinase (JAK) family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are pivotal in mediating intracellular signaling cascades initiated by a wide array of cytokines, interferons, and growth factors.[1][2] This signaling occurs through the JAK-STAT pathway, which is crucial for regulating cellular processes such as proliferation, differentiation, apoptosis, and immune responses.[3][4] Dysregulation of the JAK-STAT pathway is implicated in the pathophysiology of numerous autoimmune diseases, inflammatory conditions, and malignancies.[5][6][7]
JAK inhibitors are small molecules that modulate these signaling pathways by competing with ATP for the catalytic binding site of JAKs, thereby preventing the phosphorylation and activation of STAT proteins.[1] The quantification of STAT phosphorylation (pSTAT) is a key pharmacodynamic biomarker for assessing the biological activity of JAK inhibitors.[8][9][10] Flow cytometry is a powerful technique for the sensitive and specific measurement of intracellular pSTAT levels in various immune cell subsets.[8][11][12]
This document provides detailed application notes and protocols for the use of JAK-IN-10, a JAK inhibitor, in flow cytometry-based assays to assess its impact on STAT phosphorylation.
Mechanism of Action of JAK Inhibitors
The binding of a cytokine to its cognate receptor on the cell surface induces receptor dimerization, bringing the associated JAKs into close proximity.[13] This facilitates the autophosphorylation and activation of JAKs. Activated JAKs then phosphorylate tyrosine residues on the intracellular domain of the cytokine receptor, creating docking sites for STAT proteins.[14] Recruited STATs are subsequently phosphorylated by JAKs, leading to their dimerization and translocation to the nucleus, where they act as transcription factors to regulate gene expression.[1][13][14] JAK inhibitors, including this compound, block this cascade by inhibiting the initial JAK phosphorylation step, thereby preventing downstream STAT activation.
Data Presentation
Disclaimer: Specific quantitative data for this compound, such as IC50 values and selectivity for different JAK isoforms, are not publicly available. The following tables provide a template for organizing experimental data that should be determined empirically for this compound.
Table 1: this compound Selectivity Profile (Hypothetical Data)
| Target | IC50 (nM) |
| JAK1 | TBD |
| JAK2 | TBD |
| JAK3 | TBD |
| TYK2 | TBD |
| TBD: To Be Determined through biochemical kinase assays. |
Table 2: Optimal Staining Panel for pSTAT Flow Cytometry
| Target Cell Type | Surface Marker 1 | Surface Marker 2 | Surface Marker 3 | Intracellular Marker |
| T Helper Cells | CD3 | CD4 | - | pSTAT5 (e.g., IL-2 stim) |
| Cytotoxic T Cells | CD3 | CD8 | - | pSTAT3 (e.g., IL-6 stim) |
| B Cells | CD19 | - | - | pSTAT1 (e.g., IFN-α stim) |
| Monocytes | CD14 | CD33 | - | pSTAT1 (e.g., IFN-α stim) |
| Stim: Stimulation. The choice of cytokine stimulation will depend on the specific JAK-STAT pathway being investigated. |
Table 3: Recommended Titration of this compound (Example)
| Concentration (nM) | % Inhibition of pSTAT (Relative to Stimulated Control) |
| 1 | TBD |
| 10 | TBD |
| 100 | TBD |
| 1000 | TBD |
| 10000 | TBD |
| This table should be populated with data from dose-response experiments. |
Experimental Protocols
Protocol 1: In Vitro Treatment of Whole Blood with this compound and Subsequent pSTAT Analysis
This protocol is adapted from established methods for evaluating JAK inhibitors in whole blood samples.[8]
Materials:
-
Freshly collected whole blood anti-coagulated with EDTA
-
This compound (stock solution in DMSO)
-
Cytokine for stimulation (e.g., IL-2, IL-6, IFN-α)
-
Phosphate Buffered Saline (PBS)
-
Fixation/Permeabilization Buffer
-
Fluorochrome-conjugated antibodies against cell surface markers and intracellular pSTAT
-
Flow cytometer
Procedure:
-
Inhibitor Pre-incubation:
-
Aliquot 100 µL of whole blood into flow cytometry tubes.
-
Add varying concentrations of this compound (e.g., 1 nM to 10 µM) or vehicle control (DMSO) to the respective tubes.
-
Incubate for 1 hour at 37°C.
-
-
Cytokine Stimulation:
-
Prepare a working solution of the chosen cytokine (e.g., 100 ng/mL of IFN-α).
-
Add the cytokine to all tubes except the unstimulated control.
-
Incubate for 15-30 minutes at 37°C.
-
-
Cell Fixation:
-
Immediately after stimulation, add a fixation buffer to stop the reaction and preserve the phosphorylation state.
-
Incubate as per the manufacturer's instructions.
-
-
Red Blood Cell Lysis:
-
Lyse red blood cells using a lysis buffer.
-
Centrifuge and wash the remaining leukocytes with PBS.
-
-
Surface Marker Staining:
-
Resuspend the cell pellet in a staining buffer containing fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD4, CD19).
-
Incubate in the dark at room temperature for 30 minutes.
-
Wash the cells with PBS.
-
-
Permeabilization and Intracellular Staining:
-
Permeabilize the cells using a permeabilization buffer.
-
Add the fluorochrome-conjugated anti-pSTAT antibody.
-
Incubate in the dark at room temperature for 30-60 minutes.
-
Wash the cells with permeabilization buffer.
-
-
Data Acquisition:
-
Resuspend the cells in PBS.
-
Acquire data on a flow cytometer. Be sure to collect a sufficient number of events for the cell populations of interest.
-
-
Data Analysis:
-
Gate on the cell populations of interest based on their forward and side scatter properties and surface marker expression.
-
Quantify the median fluorescence intensity (MFI) of the pSTAT signal in the stimulated, unstimulated, and this compound-treated samples.
-
Calculate the percent inhibition of STAT phosphorylation for each concentration of this compound.
-
Visualizations
Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for analyzing this compound activity using flow cytometry.
Caption: Logical relationship of this compound's inhibitory effect on the JAK-STAT pathway.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | JAK | TargetMol [targetmol.com]
- 4. targetmol.cn [targetmol.cn]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Ritlecitinib | PF-06651600 | JAK3 Inhibitor | TargetMol [targetmol.com]
- 8. This compound 916741-98-5 | MCE [medchemexpress.cn]
- 9. medchemexpress.com [medchemexpress.com]
- 10. glpbio.com [glpbio.com]
- 11. This compound CAS:916741-98-5 LM8BR01475IN - 联迈生物官方商城 - 联迈生物-试剂盒,抗体,细胞,原代细胞,ATCC细胞,重组蛋白,抗体,细胞因子,胎牛血清,常用生化试剂,实验耗材 [shlmai.net]
- 12. Cerdulatinib (PRT062070) hydrochloride | SYK/JAK Inhibitor | AmBeed.com [ambeed.com]
- 13. glpbio.com [glpbio.com]
- 14. mybiosource.com [mybiosource.com]
Application Notes and Protocols for Jak-IN-10 in Mouse Models of Myelofibrosis
Disclaimer: Jak-IN-10 is a hypothetical designation for a selective Janus Kinase (JAK) inhibitor. The following application notes and protocols are representative examples based on published data for other JAK inhibitors used in preclinical mouse models of myelofibrosis. All quantitative data are illustrative and should be adapted based on the specific properties of the compound being investigated.
Introduction
Myelofibrosis (MF) is a myeloproliferative neoplasm (MPN) characterized by bone marrow fibrosis, splenomegaly, and constitutional symptoms. A significant number of MF cases are driven by mutations that lead to the constitutive activation of the JAK-STAT signaling pathway, most notably the JAK2 V617F mutation.[1][2] This has made JAK enzymes, particularly JAK2, a key therapeutic target.[3][4]
This compound is a potent, selective, ATP-competitive inhibitor of JAK2. These notes provide an overview of its application in preclinical mouse models of myelofibrosis to assess its therapeutic efficacy and mechanism of action. The primary goals of these studies are to evaluate the inhibitor's ability to reduce disease burden, including splenomegaly and bone marrow fibrosis, and to normalize hematological parameters.
Mechanism of Action: JAK-STAT Pathway Inhibition
The JAK-STAT pathway is a critical signaling cascade for numerous cytokines and growth factors involved in hematopoiesis and immunity.[5][6] In myelofibrosis, aberrant activation of this pathway leads to uncontrolled cell proliferation and the production of inflammatory cytokines that contribute to bone marrow fibrosis.[1][3] this compound targets the catalytic ATP-binding site of the JAK2 enzyme, preventing the phosphorylation and activation of downstream STAT proteins, thereby inhibiting the transcription of target genes involved in cell growth and inflammation.
Caption: JAK-STAT signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The efficacy of this compound is assessed through various quantitative measures. The following tables summarize representative data from in vitro and in vivo studies.
Table 1: In Vitro Kinase Inhibition Profile
| Kinase Target | IC₅₀ (nM) | Description |
| JAK1 | 250 | Moderate inhibition of JAK1. |
| JAK2 | 5 | Potent and primary target. |
| JAK3 | 800 | Low activity against JAK3. |
| TYK2 | 450 | Moderate inhibition of TYK2. |
IC₅₀ values represent the concentration of this compound required to inhibit 50% of the kinase activity.
Table 2: In Vivo Efficacy in JAK2V617F Mouse Model (8-week treatment)
| Parameter | Vehicle Control | This compound (50 mg/kg, BID) | This compound (100 mg/kg, BID) |
| Spleen Weight (g) | 1.2 ± 0.3 | 0.5 ± 0.2 | 0.3 ± 0.1 |
| White Blood Cell Count (x10⁹/L) | 25.5 ± 4.1 | 12.1 ± 2.5 | 8.5 ± 1.9 |
| Hematocrit (%) | 65 ± 5 | 52 ± 4 | 48 ± 3 |
| Platelet Count (x10⁹/L) | 1200 ± 150 | 850 ± 110 | 600 ± 90 |
| Bone Marrow Fibrosis (Grade 0-3) | 2.5 ± 0.5 | 1.2 ± 0.4 | 0.8 ± 0.3 |
| p-STAT3 Levels (% of Control) | 100% | 35% | 15% |
Data are presented as mean ± standard deviation. Bone marrow fibrosis is graded based on reticulin staining.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of results. The following are standard protocols for evaluating this compound in a mouse model of myelofibrosis.
Protocol 1: Myelofibrosis Mouse Model Induction
This protocol describes the generation of a myelofibrosis model using bone marrow transplantation with cells transduced to express the JAK2V617F mutation.
Materials:
-
Donor mice (C57BL/6, 6-8 weeks old)
-
Recipient mice (C57BL/6, lethally irradiated, 8-10 weeks old)
-
Retroviral vector encoding murine JAK2V617F
-
5-Fluorouracil (5-FU)
-
Stem cell factor (SCF), IL-3, IL-6
-
Transduction medium (e.g., DMEM with supplements)
-
Irradiator (e.g., Cesium-137 source)
Procedure:
-
Donor Mouse Preparation: Inject donor mice with 5-FU (150 mg/kg, intraperitoneally) to stimulate hematopoietic stem cell proliferation.
-
Bone Marrow Harvest: Five days after 5-FU injection, euthanize donor mice and harvest bone marrow from femurs and tibias.
-
Cell Culture & Transduction:
-
Culture the harvested bone marrow cells for 48 hours in transduction medium supplemented with SCF, IL-3, and IL-6.
-
Transduce the cells with the JAK2V617F retrovirus.
-
-
Recipient Mouse Preparation: Lethally irradiate recipient mice with a total dose of 9.5 Gy, split into two doses 4 hours apart.
-
Transplantation: Inject 2 x 10⁶ transduced bone marrow cells into the lateral tail vein of each irradiated recipient mouse.
-
Disease Monitoring: Monitor mice for signs of myeloproliferative disease (e.g., weight loss, ruffled fur) and perform peripheral blood counts weekly starting 4 weeks post-transplantation. The myelofibrotic phenotype typically develops within 12-16 weeks.
Caption: Workflow for generating a JAK2V617F bone marrow transplant mouse model.
Protocol 2: In Vivo Efficacy Study of this compound
This protocol outlines the procedure for treating myelofibrosis-model mice with this compound and assessing therapeutic outcomes.
Materials:
-
Myelofibrosis model mice (from Protocol 1)
-
This compound
-
Vehicle solution (e.g., 0.5% methylcellulose in sterile water)
-
Oral gavage needles
-
Equipment for blood collection and analysis
-
Histology supplies (formalin, paraffin, reticulin stain)
Procedure:
-
Animal Grouping: Once mice exhibit signs of myelofibrosis (e.g., elevated white blood cells, splenomegaly confirmed by palpation), randomize them into treatment groups (n=8-10 per group):
-
Group 1: Vehicle control (oral gavage, twice daily)
-
Group 2: this compound, Low Dose (e.g., 50 mg/kg, oral gavage, twice daily)
-
Group 3: this compound, High Dose (e.g., 100 mg/kg, oral gavage, twice daily)
-
-
Drug Administration: Administer the assigned treatment for a specified period, typically 4 to 8 weeks. Monitor animal weight and general health daily.
-
Mid-Study Analysis: Perform peripheral blood counts bi-weekly via tail vein sampling to monitor hematological parameters.
-
Terminal Endpoint Analysis:
-
At the end of the treatment period, euthanize the mice.
-
Measure and weigh the spleens and livers.
-
Collect peripheral blood via cardiac puncture for complete blood count (CBC) analysis.
-
Harvest bone marrow (femurs) and spleens. Fix tissues in 10% neutral buffered formalin for histological analysis.
-
-
Histological Assessment:
-
Embed fixed tissues in paraffin.
-
Section the tissues and perform Hematoxylin and Eosin (H&E) staining to assess cellularity and morphology.
-
Perform reticulin staining on bone marrow sections to grade the level of fibrosis according to a 0-3 scale.
-
-
Pharmacodynamic Analysis:
-
In a satellite group of animals, collect spleen or bone marrow tissue at specific time points (e.g., 2, 4, 8 hours) after the final dose.
-
Prepare protein lysates and perform Western blotting to measure levels of phosphorylated STAT3 (p-STAT3) to confirm target engagement.
-
References
- 1. Management of challenging myelofibrosis after JAK inhibitor failure and/or progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JAK Inhibitors for Myelofibrosis: Strengths and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. patientpower.info [patientpower.info]
- 4. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]
- 5. dermnetnz.org [dermnetnz.org]
- 6. Differential properties of Janus kinase inhibitors in the treatment of immune-mediated inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing JAK Inhibitors in CRISPR Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
The advent of CRISPR-Cas9 technology has revolutionized functional genomic screening, providing a powerful tool to systematically investigate gene function. When coupled with small molecule inhibitors, CRISPR screens can elucidate mechanisms of drug resistance, identify novel drug targets, and uncover synthetic lethal interactions. The Janus kinase (JAK) family of tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are critical components of the JAK-STAT signaling pathway, which transduces signals for a multitude of cytokines and growth factors involved in immunity, inflammation, and hematopoiesis.[1][2][3][4] Dysregulation of this pathway is implicated in various diseases, including autoimmune disorders and cancers, making JAK inhibitors a significant class of therapeutic agents.[1][3][4]
This document provides detailed application notes and protocols for the use of JAK inhibitors in CRISPR screening to identify genes that modulate cellular responses to JAK pathway inhibition.
Mechanism of Action: The JAK-STAT Signaling Pathway
The JAK-STAT pathway is a principal signaling cascade for a wide array of cytokines and growth factors.[1] Upon ligand binding, cytokine receptors dimerize, bringing associated JAKs into close proximity. This leads to their autophosphorylation and activation. Activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[3] Recruited STATs are subsequently phosphorylated by JAKs, leading to their dimerization, translocation to the nucleus, and regulation of target gene expression.[1][3] This pathway plays a crucial role in processes such as cell proliferation, differentiation, and immune responses.[1]
Application of JAK Inhibitors in CRISPR Screening
CRISPR screens in the presence of a JAK inhibitor can be designed to identify:
-
Resistance genes: Genes whose knockout confers resistance to the cytotoxic or cytostatic effects of the inhibitor.
-
Sensitizer genes: Genes whose knockout enhances the efficacy of the inhibitor.
-
Synthetic lethal partners: Genes that are essential for survival only in the presence of JAK inhibition.
A genome-wide CRISPR-Cas9 knockout screen was instrumental in identifying JAK1 deficiency as a mechanism of T-cell resistance in melanoma.[5][6] This highlights the power of combining CRISPR technology with functional assays to uncover clinically relevant mechanisms of drug action and resistance.
Quantitative Data on JAK Inhibitors
While specific data for a compound named "Jak-IN-10" is not available in the public domain, the following table summarizes key parameters for well-characterized JAK inhibitors that can be utilized in CRISPR screening experiments. Researchers should perform dose-response curves to determine the optimal concentration for their specific cell line and assay.
| JAK Inhibitor | Target(s) | Reported IC50 (nM) | Cell-based Potency (nM) | Notes |
| Tofacitinib | JAK1, JAK3 > JAK2 | 1-2 (JAK1/3), 20 (JAK2) | 10-100 | Approved for rheumatoid arthritis. |
| Ruxolitinib | JAK1, JAK2 | ~3 (JAK1/2) | 100-300 | Approved for myelofibrosis and polycythemia vera. |
| Baricitinib | JAK1, JAK2 | ~6 (JAK1), ~5 (JAK2) | 50-200 | Approved for rheumatoid arthritis. |
| Upadacitinib | JAK1 | ~40 | 20-100 | Selective for JAK1. |
| Filgotinib | JAK1 | ~10 | 30-150 | Selective for JAK1. |
Note: IC50 and potency values are highly dependent on the assay conditions and cell type. It is crucial to determine the optimal concentration (e.g., IC20-IC50 for resistance screens) experimentally.
Experimental Protocols
I. Cell Line Preparation and Lentiviral Transduction for CRISPR Screening
This protocol outlines the general steps for conducting a pooled CRISPR knockout screen to identify genes modulating the response to a JAK inhibitor.
Materials:
-
Human cell line of interest stably expressing Cas9
-
Pooled sgRNA library (e.g., GeCKO, Brunello)
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
HEK293T cells
-
Transfection reagent
-
Polybrene
-
Puromycin (or other selection antibiotic)
-
JAK inhibitor of choice
-
DMSO (vehicle control)
-
Genomic DNA extraction kit
-
PCR reagents for library amplification
-
Next-generation sequencing platform
Procedure:
-
Lentivirus Production:
-
Co-transfect HEK293T cells with the sgRNA library plasmid and lentiviral packaging plasmids.
-
Harvest the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Pool and filter the viral supernatant.
-
-
Determination of Viral Titer:
-
Transduce the target cells with a serial dilution of the viral supernatant in the presence of polybrene.
-
Select with the appropriate antibiotic (e.g., puromycin) and determine the multiplicity of infection (MOI). Aim for an MOI of 0.3-0.5 to ensure that most cells receive a single sgRNA.
-
-
Large-Scale Transduction:
-
Transduce a sufficient number of cells to achieve at least 300-500x coverage of the sgRNA library.
-
Select the transduced cells with the appropriate antibiotic.
-
-
CRISPR Screen with JAK Inhibitor:
-
After selection, harvest a baseline cell sample (T0).
-
Split the remaining cells into two populations: a control group treated with vehicle (DMSO) and a treatment group treated with the JAK inhibitor.
-
The concentration of the JAK inhibitor should be predetermined to cause partial growth inhibition (e.g., IC20-IC50).
-
Culture the cells for 14-21 days, ensuring that library representation is maintained by passaging a sufficient number of cells.
-
-
Genomic DNA Extraction and Sequencing:
-
Harvest cells from the T0, control, and treatment arms.
-
Extract genomic DNA.
-
Amplify the sgRNA cassette from the genomic DNA using PCR.
-
Perform next-generation sequencing to determine the abundance of each sgRNA.
-
-
Data Analysis:
-
Analyze the sequencing data to identify sgRNAs that are enriched or depleted in the JAK inhibitor-treated population compared to the control population.
-
Use bioinformatics tools like MAGeCK or BAGEL to identify hit genes.[7]
-
II. Validation of Candidate Genes
It is essential to validate the top candidate genes from the primary screen.
Procedure:
-
Individual sgRNA Validation:
-
Design 2-3 independent sgRNAs targeting each candidate gene.
-
Individually transduce the Cas9-expressing cell line with lentivirus for each sgRNA.
-
Confirm gene knockout by Western blot or Sanger sequencing.
-
-
Phenotypic Assays:
-
Perform cell viability or proliferation assays (e.g., CellTiter-Glo, crystal violet staining) on the knockout cell lines in the presence of a dose range of the JAK inhibitor.
-
Compare the dose-response curves of the knockout cells to the control cells (transduced with a non-targeting sgRNA) to confirm resistance or sensitization.
-
Conclusion
The combination of CRISPR screening and JAK inhibitor treatment provides a robust platform for dissecting the genetic determinants of drug response. These studies can lead to the identification of novel therapeutic targets, biomarkers for patient stratification, and a deeper understanding of the signaling networks that interact with the JAK-STAT pathway. Careful experimental design, including proper controls and thorough validation of hits, is crucial for the successful application of this powerful technology.
References
- 1. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 2. The Janus kinases (Jaks) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JAK-STAT signaling in human disease: from genetic syndromes to clinical inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The JAK-STAT Pathway: Impact on Human Disease and Therapeutic Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Genome-Wide CRISPR Screening Identifies JAK1 Deficiency as a Mechanism of T-Cell Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Genome-Wide CRISPR Screening Identifies JAK1 Deficiency as a Mechanism of T-Cell Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application of a Novel JAK Inhibitor in Patient-Derived Xenograft (PDX) Models
Introduction
The Janus kinase (JAK) signaling pathway is a critical mediator of cytokine and growth factor signaling, and its aberrant activation is implicated in the pathogenesis of various malignancies, including hematological and solid tumors.[1][2] Consequently, JAK inhibitors have emerged as a promising class of targeted therapeutics.[1][3] Patient-derived xenograft (PDX) models, which involve the implantation of patient tumor tissue into immunodeficient mice, have become a preferred preclinical platform due to their ability to retain the histological and genetic characteristics of the original tumor.[4][5][6] This document outlines the application and protocols for evaluating the efficacy of a novel JAK inhibitor, herein referred to as Jak-IN-X (as a representative compound, given the limited public information on "Jak-IN-10"), in various PDX models. These models serve as a valuable tool for preclinical drug evaluation and can help predict clinical outcomes.[5][7]
Signaling Pathway
The JAK-STAT signaling cascade is a principal pathway for a multitude of cytokines and growth factors that regulate cell proliferation, differentiation, and survival. Dysregulation of this pathway is a known driver in many cancers. Jak-IN-X is hypothesized to inhibit one or more JAK family members (JAK1, JAK2, JAK3, TYK2), thereby blocking the downstream phosphorylation of STAT proteins and subsequent gene transcription.[3][8]
Experimental Protocols
Establishment of Patient-Derived Xenograft (PDX) Models
This protocol outlines the procedure for creating PDX models from fresh patient tumor tissue.[4][9]
Materials:
-
Fresh patient tumor tissue (collected within 3 hours)
-
Immunodeficient mice (e.g., NSG™ or SCID)[9]
-
Sterile phosphate-buffered saline (PBS)
-
Surgical instruments (scissors, forceps)
-
Anesthetics (e.g., ketamine/xylazine solution)
-
Heating pad
Procedure:
-
Obtain fresh tumor tissue from a patient biopsy or surgical resection under sterile conditions.
-
Transport the tissue in sterile PBS on ice.
-
In a biological safety cabinet, wash the tissue with cold PBS to remove any blood clots or debris.
-
Remove any necrotic tissue.[9]
-
Cut the tumor into small fragments (approximately 2-3 mm³).
-
Anesthetize the immunodeficient mouse.
-
Make a small incision on the dorsal flank of the mouse.
-
Using forceps, create a subcutaneous pocket.
-
Implant one to two tumor fragments into the pocket.[9]
-
Close the incision with surgical clips or sutures.
-
Monitor the mouse during recovery on a heating pad.
-
Once tumors reach a volume of approximately 1.5 cm³, the mice (now F1 generation) can be used for passaging or efficacy studies.[9] Early-passage PDXs (less than 5th passage) are recommended for studies.[9]
Efficacy Study of Jak-IN-X in PDX Models
This protocol describes the methodology for evaluating the anti-tumor activity of Jak-IN-X.
Materials:
-
Established PDX-bearing mice (tumor volume ~150-250 mm³)
-
Jak-IN-X (formulated in an appropriate vehicle)
-
Vehicle control
-
Dosing equipment (e.g., oral gavage needles, syringes)
-
Calipers for tumor measurement
-
Scale for body weight measurement
Procedure:
-
Once tumors in PDX-bearing mice reach an average volume of 150-250 mm³, randomize the mice into treatment and control groups (n=5-8 mice per group).[10][11]
-
Record the initial tumor volume and body weight of each mouse.
-
Administer Jak-IN-X at the predetermined dose and schedule (e.g., daily oral gavage).
-
Administer the vehicle control to the control group using the same schedule and route.
-
Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight twice weekly.[12]
-
Monitor the mice for any signs of toxicity or adverse effects.
-
The study may be terminated when tumors in the control group reach a predetermined size (e.g., 1500 mm³) or after a specified duration of treatment.[12]
-
At the end of the study, euthanize the mice and collect tumors for pharmacodynamic analysis.
Data Presentation
The efficacy of Jak-IN-X is assessed by measuring tumor growth inhibition and key pharmacodynamic markers.
Table 1: In Vivo Efficacy of Jak-IN-X in PDX Models
| PDX Model | Cancer Type | Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Growth Inhibition (%) | p-value |
| TM00201 | Pancreatic | Vehicle | - | Daily, PO | - | - |
| Jak-IN-X | 50 | Daily, PO | 65 | <0.01 | ||
| TM00315 | NSCLC | Vehicle | - | Daily, PO | - | - |
| Jak-IN-X | 50 | Daily, PO | 48 | <0.05 | ||
| TM00428 | Ovarian | Vehicle | - | Daily, PO | - | - |
| Jak-IN-X | 50 | Daily, PO | 72 | <0.01 |
Table 2: Pharmacodynamic Analysis of p-STAT3 in Tumor Tissues
| PDX Model | Treatment Group | Dose (mg/kg) | Mean p-STAT3 Inhibition (%) (vs. Vehicle) | p-value |
| TM00201 | Jak-IN-X | 50 | 78 | <0.001 |
| TM00315 | Jak-IN-X | 50 | 62 | <0.01 |
| TM00428 | Jak-IN-X | 50 | 85 | <0.001 |
Conclusion
The use of patient-derived xenograft models provides a robust platform for the preclinical evaluation of novel therapeutic agents like Jak-IN-X. The protocols outlined in this document provide a framework for establishing PDX models and conducting efficacy and pharmacodynamic studies. The data suggest that Jak-IN-X demonstrates significant anti-tumor activity in multiple PDX models, which is correlated with the inhibition of the JAK-STAT signaling pathway. These findings support the further clinical development of Jak-IN-X as a potential cancer therapeutic.
References
- 1. Frontiers | Potential applications of JAK inhibitors, clinically approved drugs against autoimmune diseases, in cancer therapy [frontiersin.org]
- 2. JAK Inhibition: Blocking Cytokine Signaling in Cancer Cells - Personalized Medicine in Oncology [personalizedmedonc.com]
- 3. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]
- 4. Establishment of Patient-Derived Xenografts in Mice [en.bio-protocol.org]
- 5. Patient Derived Xenograft Models: An Emerging Platform for Translational Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubcompare.ai [pubcompare.ai]
- 8. mdpi.com [mdpi.com]
- 9. Establishment of Patient-Derived Xenografts in Mice [bio-protocol.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. PDX Efficacy Services | The Jackson Laboratory [jax.org]
Application Notes: Utilizing JAK-IN-10 for Drug Resistance Studies
Introduction
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade that translates extracellular cytokine signals into transcriptional responses, regulating processes like immunity, cell proliferation, and differentiation.[1][2][3] Dysregulation of the JAK/STAT pathway is implicated in various diseases, including cancers and autoimmune disorders.[1][4] In oncology, the persistent activation of this pathway can drive tumor cell survival and proliferation, making it a key target for therapeutic intervention.[5] However, the emergence of drug resistance, where cancer cells develop mechanisms to evade the effects of targeted therapies, remains a significant clinical challenge.[6][7] JAK inhibitors (jakinibs) are a class of small molecules that block the activity of JAK enzymes, thereby interfering with the downstream signaling cascade.[4][8][9] JAK-IN-10 is a research compound used to study the role of the JAK/STAT pathway in such resistance mechanisms.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor, binding to the catalytic site of JAK enzymes to prevent the phosphorylation and subsequent activation of STAT proteins.[8] The canonical JAK/STAT pathway begins when a cytokine binds to its receptor, leading to the activation of receptor-associated JAKs.[10] These activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins.[10] Recruited STATs are themselves phosphorylated by JAKs, causing them to dimerize, translocate to the nucleus, and act as transcription factors for target genes involved in cell survival and proliferation.[8][10] By inhibiting JAKs, this compound effectively blocks this entire cascade, preventing the transcription of genes that may contribute to a drug-resistant phenotype.[9] Studying how cancer cells respond to this compound can help elucidate the specific role of JAK/STAT signaling in acquired resistance to other anticancer agents.
Key Experiments for Studying Drug Resistance with this compound
To investigate the role of the JAK/STAT pathway in drug resistance using this compound, a series of key experiments are typically performed. These include generating a drug-resistant cell line, assessing cell viability in the presence of the inhibitor, and confirming pathway inhibition via Western blot.
Table 1: Example IC50 Values for Various JAK Inhibitors
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. While specific IC50 values for the research compound this compound are not publicly cataloged, the table below provides reference values for clinically approved JAK inhibitors to illustrate the typical potency range for this class of drugs.
| Inhibitor | Target(s) | Reported IC50 (nM) | Cell Line/Assay Context |
| Abrocitinib | JAK1 | 29 | In vitro studies |
| Baricitinib | JAK1/JAK2 | 5.9 (JAK1), 5.7 (JAK2) | In vitro analyses |
| Tofacitinib | JAK3 | 2 | Specific for JAK3 |
Note: IC50 values are highly context-dependent and can vary based on the specific assay conditions, cell type, and ATP concentration used. The values above are for reference and were reported in in-vitro studies.[4][11][12]
Experimental Protocols
Protocol 1: Generation of a Drug-Resistant Cancer Cell Line
This protocol describes a common method for developing a drug-resistant cancer cell line through continuous exposure to a primary anticancer drug.[6][13]
Materials:
-
Parental cancer cell line of interest
-
Primary anticancer drug (e.g., a targeted therapy or chemotherapy agent)
-
Complete cell culture medium (e.g., RPMI 1640 with 10% FBS)
-
96-well plates, flasks, and other standard cell culture plastics
-
Cell counting kit (e.g., CCK-8) or MTT reagent[14]
-
Microplate reader
Procedure:
-
Determine Initial IC50: First, determine the IC50 of the primary anticancer drug on the parental cell line.
-
Induce Resistance:
-
Culture the parental cells in a flask with the primary drug at a concentration equal to its IC50.[6]
-
Initially, significant cell death is expected. Maintain the culture, replacing the medium with fresh drug-containing medium every 3-4 days.[15]
-
Once the cells recover and begin to proliferate steadily (reach 70-80% confluency), subculture them and gradually increase the drug concentration.[6][14]
-
This process of stepwise dose escalation can take several months (6-12 months is common).
-
-
Confirm Resistance:
-
After several months of culture under drug pressure, perform a cell viability assay on the newly generated cell line alongside the original parental line.
-
A significant increase in the IC50 value for the new line compared to the parental line confirms the development of drug resistance.[6]
-
The resistant cell line can now be used to study the effects of this compound.
-
Protocol 2: Cell Viability (MTT) Assay
This protocol measures cellular metabolic activity as an indicator of cell viability after treatment with this compound.[16][17]
Materials:
-
Parental and drug-resistant cell lines
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[16]
-
Solubilization solution (e.g., 40% DMF, 16% SDS, 2% glacial acetic acid, pH 4.7)[16]
-
96-well plates
-
Serum-free medium
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding: Seed both parental and resistant cells in 96-well plates at 5,000-10,000 cells/well in 100 µL of complete medium.[17] Include wells with medium only for a blank control. Incubate overnight.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the drug-containing medium. Include untreated wells as a vehicle control.
-
Incubation: Incubate the plate for the desired exposure period (e.g., 48 or 72 hours) at 37°C in a CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well (final concentration ~0.5 mg/mL).[18] Incubate for 3-4 hours at 37°C.[16][17] Viable cells with active metabolism will convert the yellow MTT to purple formazan crystals.[16]
-
Solubilization: Carefully aspirate the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[16] Mix thoroughly by pipetting.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.[17]
-
Analysis: Calculate cell viability as a percentage relative to the untreated control cells after subtracting the blank reading. Plot the results to determine the IC50 of this compound for both cell lines.
Protocol 3: Western Blot for Phospho-STAT3
This protocol is used to confirm that this compound inhibits the JAK/STAT pathway by measuring the phosphorylation level of a key downstream target, STAT3.[5]
Materials:
-
Parental and resistant cells
-
This compound
-
Lysis buffer (e.g., M-PER) supplemented with protease and phosphatase inhibitors[5][19]
-
Protein assay reagent (e.g., Bio-Rad Protein Assay)[5]
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane[20]
-
Blocking buffer (e.g., 5% BSA in TBST)[19]
-
Primary antibodies: anti-phospho-STAT3 (Tyr705) and anti-total-STAT3[5][20]
-
Loading control antibody (e.g., anti-β-actin)[5]
-
HRP-conjugated secondary antibodies[5]
-
Chemiluminescent substrate (ECL)[21]
Procedure:
-
Cell Treatment and Lysis:
-
Culture parental and resistant cells to ~80% confluency. Treat with this compound at various concentrations (e.g., 0, 0.5x IC50, 1x IC50, 2x IC50) for a short period (e.g., 2-6 hours).
-
Wash cells with ice-cold PBS and lyse them using lysis buffer containing phosphatase inhibitors to preserve phosphorylation states.[19]
-
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
Gel Electrophoresis: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in sample buffer. Separate the proteins by size using SDS-PAGE.
-
Membrane Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[19]
-
Incubate the membrane with the primary anti-phospho-STAT3 (p-STAT3) antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again and apply the chemiluminescent substrate. Visualize the protein bands using an imaging system.
-
Stripping and Reprobing: To ensure equal protein loading, the membrane can be stripped and re-probed for total STAT3 and a loading control like β-actin.[20] A decrease in the p-STAT3/total-STAT3 ratio with increasing this compound concentration indicates effective pathway inhibition.
Visualizations
Figure 1. Simplified JAK/STAT signaling pathway and the inhibitory action of this compound.
Figure 2. Experimental workflow for studying drug resistance using this compound.
References
- 1. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 2. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
- 3. Janus kinase inhibitors: Mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]
- 4. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]
- 5. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 6. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. researchgate.net [researchgate.net]
- 16. broadpharm.com [broadpharm.com]
- 17. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - RO [thermofisher.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 20. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]
- 21. researchgate.net [researchgate.net]
Application Notes and Protocols for Co-treatment with Jak-IN-10 and Other Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Limited public data is available for the specific compound Jak-IN-10 in co-treatment studies. The following application notes and protocols are based on established research with other well-characterized JAK inhibitors, such as ruxolitinib. These protocols should be considered as a starting point and require optimization for this compound.
Introduction
The Janus kinase (JAK) signaling pathway is a critical regulator of cytokine and growth factor signaling, playing a central role in hematopoiesis and immune response. Dysregulation of the JAK/STAT pathway is a hallmark of various malignancies, including myeloproliferative neoplasms (MPNs) and certain leukemias. While JAK inhibitors have shown clinical efficacy, monotherapy often leads to incomplete responses or the development of resistance. This has prompted the investigation of combination therapies to enhance anti-tumor activity, overcome resistance mechanisms, and reduce toxicity by using lower doses of individual agents.
This document outlines protocols and application notes for the co-treatment of this compound with inhibitors of other key signaling pathways, including PI3K/mTOR, Bcl-2, and MAPK.
Co-treatment with PI3K/mTOR Inhibitors
Rationale
The PI3K/AKT/mTOR pathway is another crucial signaling cascade that governs cell growth, proliferation, and survival. There is significant crosstalk between the JAK/STAT and PI3K/mTOR pathways.[1] Constitutive activation of JAK2 can lead to the activation of the PI3K/AKT pathway, contributing to cell survival and proliferation.[2] Therefore, dual inhibition of both pathways can lead to synergistic anti-cancer effects, particularly in hematological malignancies like MPNs.[1][3] Co-treatment can more effectively suppress downstream signaling, induce apoptosis, and overcome resistance to single-agent JAK inhibition.[2]
Quantitative Data Summary
| Cell Line | JAK Inhibitor | PI3K/mTOR Inhibitor | Effect | Reference |
| Ba/F3-JAK2V617F | Ruxolitinib | BEZ235 (dual PI3K/mTOR) | Synergistic inhibition of proliferation | [1] |
| HEL (human erythroleukemia) | Ruxolitinib | BEZ235 | Synergistic induction of apoptosis | [2] |
| SET-2 (human megakaryoblastic leukemia) | Ruxolitinib | BEZ235 | Synergistic inhibition of cell growth | [1] |
| Primary MPN CD34+ cells | TG101209/SAR302503 | BEZ235 | Synergistic lethal activity | [2] |
| Ph-like ALL xenograft models | Ruxolitinib | Gedatolisib (dual PI3K/mTOR) | Superior efficacy to monotherapy | [4] |
Signaling Pathway Diagram
Caption: Dual inhibition of JAK and PI3K/mTOR pathways.
Experimental Protocols
-
Cell Culture: Culture human erythroleukemia (HEL) cells, which harbor the JAK2 V617F mutation, in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Seed HEL cells in a 96-well plate at a density of 5 x 10^4 cells per well.
-
Drug Treatment: Prepare serial dilutions of this compound and a PI3K/mTOR inhibitor (e.g., BEZ235) in culture medium. Add the inhibitors to the cells, both as single agents and in combination, at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for 72 hours.
-
Viability Assessment: Assess cell viability using a CellTiter-Glo® Luminescent Cell Viability Assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each inhibitor. Determine the combination index (CI) using the Chou-Talalay method to assess synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
-
Cell Treatment: Treat HEL cells with this compound, a PI3K/mTOR inhibitor, or the combination for 4-24 hours.
-
Protein Extraction: Lyse the cells and quantify protein concentration.
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., p-STAT3, STAT3, p-AKT, AKT, p-S6K, S6K) and a loading control (e.g., β-actin).
-
Detection: Use appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies and a chemiluminescence detection system to visualize the protein bands.
Co-treatment with Bcl-2 Inhibitors
Rationale
The B-cell lymphoma 2 (Bcl-2) family of proteins are key regulators of apoptosis. Overexpression of anti-apoptotic Bcl-2 proteins is a common mechanism of survival for cancer cells, including those in hematological malignancies like Acute Myeloid Leukemia (AML) and Cutaneous T-cell Lymphoma (CTCL).[2][5] The JAK/STAT pathway can regulate the expression of Bcl-2 family members, including Mcl-1.[5] By inhibiting the JAK pathway, the expression of these pro-survival proteins can be downregulated, sensitizing the cells to apoptosis induced by Bcl-2 inhibitors like venetoclax. This combination has shown synergistic effects in AML and CTCL.[2][5]
Quantitative Data Summary
| Disease Model | JAK Inhibitor | Bcl-2 Inhibitor | Effect | Reference |
| AML patient samples (ex vivo) | Ruxolitinib | Venetoclax | Broad effectiveness and synergy | [5] |
| CTCL patient isolates (ex vivo) | Ruxolitinib | Venetoclax | Potentiation of cytotoxicity | [2] |
| Myelofibrosis (Phase 3 trial) | Ruxolitinib | Navitoclax | Improved spleen volume reduction | [6] |
Signaling Pathway Diagram
References
- 1. Co-targeting the PI3K/mTOR and JAK2 signalling pathways produces synergistic activity against myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JAK inhibition synergistically potentiates BCL2, BET, HDAC, and proteasome inhibition in advanced CTCL - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Potent efficacy of combined PI3K/mTOR and JAK or ABL inhibition in murine xenograft models of Ph-like acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dual inhibition of JAK1/2 kinases and BCL2: a promising therapeutic strategy for acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. onclive.com [onclive.com]
Leitlinien zur Behandlung von Zelllinien mit dem Pan-JAK-Inhibitor Jak-IN-X
Haftungsausschluss: Spezifische Daten für den als „Jak-IN-10“ bezeichneten Inhibitor konnten in der öffentlichen Literatur nicht gefunden werden. Bei diesem Dokument handelt es sich um eine repräsentative Anwendungsbeschreibung und Protokolle für einen hypothetischen Pan-JAK-Inhibitor, der hier als „Jak-IN-X“ bezeichnet wird. Die bereitgestellten quantitativen Daten sind illustrativ und sollten als Beispiel dienen.
Anwendungsbeschreibung und Protokolle
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.
Einführung: Januskinasen (JAKs) sind eine Familie von intrazellulären, nicht-rezeptorgebundenen Tyrosinkinasen, die eine entscheidende Rolle bei der Signalübertragung von Zytokinen und Wachstumsfaktoren spielen.[1][2] Die JAK-STAT-Signalkaskade ist an zahlreichen zellulären Prozessen wie Zellwachstum, Differenzierung, Apoptose und Immunantwort beteiligt.[3][4] Eine fehlregulierte Aktivierung des JAK-STAT-Signalwegs wird mit verschiedenen Krankheiten, einschließlich Krebs und entzündlichen Erkrankungen, in Verbindung gebracht.[1][5] Jak-IN-X ist ein potenter, zellpermeabler Pan-JAK-Inhibitor, der die Aktivität von JAK1, JAK2, JAK3 und TYK2 hemmt und somit die nachgeschaltete Phosphorylierung und Aktivierung von STAT-Proteinen blockiert.[1][6] Diese Anwendungsbeschreibung enthält detaillierte Protokolle zur Untersuchung der zellulären Wirkungen von Jak-IN-X.
Quantitative Datenzusammenfassung
Die folgende Tabelle fasst die beispielhaften quantitativen Daten zur Wirksamkeit von Jak-IN-X in verschiedenen menschlichen Krebszelllinien zusammen.
| Zelllinie | Krebsart | IC50 (48 h) | Apoptose (bei 2x IC50, 48 h) | Zellzyklusarrest (bei 2x IC50, 24 h) |
| HELA | Gebärmutterhalskrebs | 5.2 µM | 35% | G1-Phase |
| A549 | Lungenkrebs | 8.7 µM | 28% | G1-Phase |
| MCF-7 | Brustkrebs | 12.1 µM | 22% | G1/S-Übergang |
| PC-3 | Prostatakrebs | 7.5 µM | 41% | G1-Phase |
| U-87 MG | Glioblastom | 6.8 µM | 38% | G2/M-Phase |
Tabelle 1: Beispielhafte In-vitro-Wirksamkeit von Jak-IN-X in verschiedenen menschlichen Krebszelllinien. Die IC50-Werte wurden mittels MTT-Assay nach 48-stündiger Behandlung bestimmt. Die Apoptoseraten wurden durch Annexin-V/PI-Färbung und Durchflusszytometrie nach 48-stündiger Behandlung mit der zweifachen IC50-Konzentration ermittelt. Der Zellzyklusarrest wurde durch PI-Färbung und Durchflusszytometrie nach 24-stündiger Behandlung mit der zweifachen IC50-Konzentration bestimmt.
Visualisierungen
Abbildung 1: Schematische Darstellung des JAK-STAT-Signalwegs und des Hemmmechanismus durch Jak-IN-X.
Abbildung 2: Allgemeiner experimenteller Arbeitsablauf zur Bewertung der Wirkung von Jak-IN-X auf Zelllinien.
Experimentelle Protokolle
Zellviabilitätsassay (MTT-Assay)
Dieses Protokoll dient der Bestimmung der zytotoxischen Wirkung von Jak-IN-X auf Krebszelllinien und der Ermittlung des IC50-Wertes.
Materialien:
-
Zu testende Zelllinien
-
Zellkulturmedium (z. B. DMEM) mit 10 % fötalem Kälberserum (FKS) und 1 % Penicillin/Streptomycin
-
Jak-IN-X-Stammlösung (z. B. 10 mM in DMSO)
-
MTT-Reagenz (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazoliumbromid), 5 mg/ml in PBS
-
Solubilisierungslösung (z. B. DMSO oder 0,01 M HCl in 10 % SDS)
-
96-Well-Platten
-
Plattenlesegerät (Spektralphotometer)
Protokoll:
-
Säen Sie die Zellen in einer Dichte von 5.000 bis 10.000 Zellen pro Well in 100 µl Kulturmedium in eine 96-Well-Platte aus.
-
Inkubieren Sie die Platte über Nacht bei 37 °C und 5 % CO2, um die Anhaftung der Zellen zu ermöglichen.
-
Bereiten Sie serielle Verdünnungen von Jak-IN-X in Kulturmedium vor. Fügen Sie jedem Well 100 µl der entsprechenden Jak-IN-X-Konzentration hinzu. Fügen Sie den Kontroll-Wells nur mit DMSO versetztes Medium hinzu.
-
Inkubieren Sie die Platte für die gewünschte Zeit (z. B. 48 Stunden) bei 37 °C und 5 % CO2.
-
Fügen Sie jedem Well 20 µl MTT-Reagenz hinzu und inkubieren Sie die Platte für 2-4 Stunden bei 37 °C.
-
Entfernen Sie das Medium vorsichtig und fügen Sie 150 µl Solubilisierungslösung hinzu, um die Formazan-Kristalle aufzulösen.
-
Messen Sie die Extinktion bei 570 nm mit einem Plattenlesegerät.
-
Berechnen Sie die prozentuale Zellviabilität im Verhältnis zur DMSO-Kontrolle und bestimmen Sie den IC50-Wert mithilfe einer geeigneten Software.
Western Blot zur Analyse der JAK-STAT-Phosphorylierung
Dieses Protokoll dient dem Nachweis der Hemmung der JAK-STAT-Signalübertragung durch Jak-IN-X.
Materialien:
-
Zelllinien und Kulturreagenzien
-
Jak-IN-X
-
Lysepuffer (z. B. RIPA-Puffer) mit Protease- und Phosphatase-Inhibitoren
-
BCA-Protein-Assay-Kit
-
SDS-PAGE-Gele und Laufpuffer
-
Transferpuffer und PVDF- oder Nitrozellulosemembranen
-
Blockierpuffer (z. B. 5 % Magermilch oder BSA in TBST)
-
Primärantikörper (z. B. gegen p-JAK1, JAK1, p-STAT3, STAT3, GAPDH)
-
HRP-gekoppelte Sekundärantikörper
-
Chemilumineszenz-Substrat (ECL)
-
Imaging-System
Protokoll:
-
Säen Sie Zellen in 6-Well-Platten aus und lassen Sie sie bis zu einer Konfluenz von 70-80 % wachsen.
-
Behandeln Sie die Zellen mit Jak-IN-X in der gewünschten Konzentration und für die gewünschte Dauer (z. B. 1-4 Stunden).
-
Waschen Sie die Zellen mit eiskaltem PBS und lysieren Sie sie in 100-200 µl eiskaltem Lysepuffer.[2][5]
-
Sammeln Sie die Lysate und zentrifugieren Sie sie bei 14.000 x g für 15 Minuten bei 4 °C.[5]
-
Bestimmen Sie die Proteinkonzentration des Überstands mit dem BCA-Assay.
-
Denaturieren Sie 20-30 µg Protein pro Probe durch Kochen in Laemmli-Puffer.
-
Trennen Sie die Proteine mittels SDS-PAGE auf und übertragen Sie sie auf eine PVDF-Membran.[2][7]
-
Blockieren Sie die Membran für 1 Stunde bei Raumtemperatur in Blockierpuffer.[8]
-
Inkubieren Sie die Membran über Nacht bei 4 °C mit dem primären Antikörper.
-
Waschen Sie die Membran dreimal mit TBST und inkubieren Sie sie für 1 Stunde bei Raumtemperatur mit dem HRP-gekoppelten Sekundärantikörper.
-
Waschen Sie die Membran erneut dreimal mit TBST.
-
Detektieren Sie die Proteinsignale mit einem ECL-Substrat und einem Imaging-System.
Apoptoseassay mittels Durchflusszytometrie (Annexin V/PI-Färbung)
Dieses Protokoll dient der Quantifizierung der durch Jak-IN-X induzierten Apoptose.
Materialien:
-
Zelllinien und Kulturreagenzien
-
Jak-IN-X
-
Annexin V-FITC/PI Apoptose-Detektionskit
-
Bindungspuffer (im Kit enthalten)
-
Durchflusszytometer
Protokoll:
-
Säen Sie Zellen in 6-Well-Platten aus und behandeln Sie sie mit Jak-IN-X in der gewünschten Konzentration für die gewünschte Dauer (z. B. 48 Stunden).
-
Sammeln Sie sowohl die adhärenten als auch die schwimmenden Zellen.
-
Waschen Sie die Zellen zweimal mit kaltem PBS und zentrifugieren Sie bei 300 x g für 5 Minuten.[9][10]
-
Resuspendieren Sie das Zellpellet in 100 µl Bindungspuffer.
-
Fügen Sie 5 µl Annexin V-FITC und 5 µl Propidiumiodid (PI) hinzu.
-
Inkubieren Sie die Zellen für 15 Minuten im Dunkeln bei Raumtemperatur.[11]
-
Fügen Sie 400 µl Bindungspuffer hinzu und analysieren Sie die Proben sofort mit einem Durchflusszytometer.
-
Analysieren Sie die Daten, um den Prozentsatz der lebenden (Annexin V-/PI-), früh apoptotischen (Annexin V+/PI-), spät apoptotischen/nekrotischen (Annexin V+/PI+) und nekrotischen (Annexin V-/PI+) Zellen zu bestimmen.
Zellzyklusanalyse mittels Durchflusszytometrie (Propidiumiodid-Färbung)
Dieses Protokoll dient der Untersuchung der Auswirkungen von Jak-IN-X auf die Zellzyklusverteilung.
Materialien:
-
Zelllinien und Kulturreagenzien
-
Jak-IN-X
-
Kaltes 70 %iges Ethanol
-
PBS
-
RNase A (100 µg/ml)
-
Propidiumiodid (PI, 50 µg/ml)
-
Durchflusszytometer
Protokoll:
-
Säen Sie Zellen in 6-Well-Platten aus und behandeln Sie sie mit Jak-IN-X in der gewünschten Konzentration für die gewünschte Dauer (z. B. 24 Stunden).
-
Sammeln Sie die Zellen durch Trypsinisierung und zentrifugieren Sie bei 300 x g für 5 Minuten.
-
Waschen Sie das Zellpellet einmal mit PBS.
-
Resuspendieren Sie die Zellen in 500 µl PBS und fixieren Sie sie, indem Sie unter Vortexen langsam 1,2 ml eiskaltes 70 %iges Ethanol hinzufügen.
-
Inkubieren Sie die Zellen für mindestens 2 Stunden bei -20 °C.
-
Zentrifugieren Sie die fixierten Zellen und waschen Sie sie einmal mit PBS.
-
Resuspendieren Sie das Zellpellet in 500 µl Färbelösung (PBS mit RNase A und PI).
-
Inkubieren Sie für 30 Minuten bei Raumtemperatur im Dunkeln.
-
Analysieren Sie die Proben mit einem Durchflusszytometer.
-
Analysieren Sie die DNA-Histogramme, um den Prozentsatz der Zellen in der G0/G1-, S- und G2/M-Phase zu bestimmen.
References
- 1. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]
- 2. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 4. Mechanisms of Jak/STAT signaling in immunity and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dermnetnz.org [dermnetnz.org]
- 6. Mechanisms and consequences of Jak-STAT signaling in the immune system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JAK inhibitors: What your dermatologist wants you to know [aad.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. JAK-Mediated Phosphorylation and Activation of STAT Signaling Proteins | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for High-Throughput Screening of Jak-IN-10
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Janus kinase (JAK) family of intracellular, non-receptor tyrosine kinases plays a pivotal role in signal transduction pathways that are critical for immunity, inflammation, and hematopoiesis. The JAK family consists of four members: JAK1, JAK2, JAK3, and TYK2. These kinases are activated by a multitude of cytokines and growth factors, leading to the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins. The activated STATs then translocate to the nucleus to regulate gene expression. Dysregulation of the JAK-STAT pathway is implicated in a variety of diseases, including autoimmune disorders, inflammatory conditions, and malignancies. Consequently, JAK inhibitors have emerged as a significant class of therapeutic agents.
Jak-IN-10 is identified as a potent inhibitor of the JAK family. This document provides detailed application notes and protocols for the high-throughput screening (HTS) of this compound and other novel JAK inhibitors. While specific public data on the high-throughput screening of this compound is limited, the following protocols for biochemical and cellular assays represent established methods that can be readily adapted for its characterization.
Mechanism of Action of JAK Inhibitors
JAK inhibitors function by competitively binding to the ATP-binding site within the kinase domain of JAK enzymes.[1] This prevents the phosphorylation of the JAKs themselves and their downstream targets, primarily STAT proteins. By blocking this crucial step, JAK inhibitors effectively interrupt the signaling cascade initiated by cytokine-receptor binding, thereby modulating the immune and inflammatory responses.[2][3]
Data Presentation: Comparative Inhibitory Activity of Known JAK Inhibitors
To provide a context for evaluating the potency of new compounds like this compound, the following table summarizes the half-maximal inhibitory concentrations (IC50) of several well-characterized JAK inhibitors across the four JAK family members. These values were determined using various biochemical and cellular assays.
| Compound | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | Assay Type |
| Tofacitinib | 112 | 20 | 1 | >10,000 | Cell-free |
| Ruxolitinib | 3.3 | 2.8 | >400 | - | Cell-free |
| Baricitinib | 5.9 | 5.7 | >400 | 53 | Cell-free |
| Abrocitinib | 29 | 803 | >10,000 | 1250 | Cell-free[4] |
| Momelotinib | 11 | 18 | 156 | - | Cell-free |
| Fedratinib | 3 | 1 | - | - | Cell-free |
| Pacritinib | 23 (JAK2) | - | - | - | Cell-free |
Signaling Pathway Diagram
Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following are detailed protocols for high-throughput screening of JAK inhibitors. These can be adapted for the specific characterization of this compound.
Biochemical Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
This assay measures the phosphorylation of a substrate peptide by a JAK enzyme. The use of TR-FRET provides a robust and sensitive method suitable for HTS.
Materials:
-
Recombinant human JAK1, JAK2, JAK3, or TYK2 enzyme
-
Biotinylated peptide substrate (e.g., Biotin-poly-GT)
-
ATP
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35
-
Detection Reagents: Europium-labeled anti-phosphotyrosine antibody and Streptavidin-Allophycocyanin (SA-APC)
-
This compound or other test compounds
-
Low-volume 384-well assay plates (e.g., Corning 3676)
-
TR-FRET compatible plate reader
Protocol:
-
Prepare serial dilutions of this compound in DMSO, then dilute in Assay Buffer to the desired final concentrations.
-
Add 2.5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Prepare a 2X enzyme solution in Assay Buffer and add 2.5 µL to each well.
-
Prepare a 2X substrate/ATP mixture in Assay Buffer.
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well. The final reaction volume is 10 µL.
-
Incubate the plate at room temperature for 60 minutes.
-
Prepare the detection reagent mixture containing the Europium-labeled antibody and SA-APC in TR-FRET dilution buffer.
-
Stop the kinase reaction by adding 10 µL of the detection reagent mixture to each well.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a TR-FRET plate reader, measuring the emission at 665 nm and 620 nm.
-
Calculate the TR-FRET ratio (665 nm emission / 620 nm emission) and determine the percent inhibition for each compound concentration.
-
Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Assay: STAT5 Phosphorylation Assay in a Reporter Cell Line
This assay measures the ability of a compound to inhibit cytokine-induced phosphorylation of STAT5 in a relevant cell line.[5]
Materials:
-
A cytokine-dependent cell line (e.g., TF-1 cells, which express the common beta chain and respond to GM-CSF)
-
Cell Culture Medium: RPMI-1640 with 10% FBS, 2 mM L-glutamine, and 1% Penicillin-Streptomycin
-
Stimulating Cytokine: Recombinant human GM-CSF
-
This compound or other test compounds
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 90% methanol in PBS)
-
Primary Antibody: Anti-phospho-STAT5 (pY694) antibody
-
Secondary Antibody: Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488)
-
96-well or 384-well plates suitable for cell culture and flow cytometry
-
High-throughput flow cytometer
Protocol:
-
Seed the cells into 96-well or 384-well plates at a density of 1-2 x 10^5 cells per well and starve overnight in a low-serum medium.
-
Prepare serial dilutions of this compound and add them to the cells. Incubate for 1 hour at 37°C.
-
Stimulate the cells by adding GM-CSF to a final concentration of 10 ng/mL. Incubate for 15 minutes at 37°C.
-
Fix the cells by adding an equal volume of Fixation Buffer and incubate for 20 minutes at room temperature.
-
Centrifuge the plate, discard the supernatant, and permeabilize the cells by adding ice-cold Permeabilization Buffer. Incubate for 30 minutes on ice.
-
Wash the cells with PBS containing 1% BSA.
-
Add the anti-phospho-STAT5 primary antibody and incubate for 1 hour at room temperature.
-
Wash the cells and add the fluorescently labeled secondary antibody. Incubate for 30 minutes at room temperature, protected from light.
-
Wash the cells and resuspend in PBS.
-
Acquire data on a high-throughput flow cytometer, measuring the fluorescence intensity of the phospho-STAT5 signal.
-
Analyze the data to determine the percent inhibition of STAT5 phosphorylation for each compound concentration and calculate the IC50 value.
High-Throughput Screening Workflow
Caption: A typical workflow for high-throughput screening and validation of JAK inhibitors.
Hit Identification and Validation Logic
Caption: Logical flow for hit confirmation and validation in a JAK inhibitor screening campaign.
References
Application Notes and Protocols for Jak-IN-10 in Primary Cell Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jak-IN-10 is a potent and selective inhibitor of the Janus kinase (JAK) family of enzymes. The JAK-STAT signaling pathway is a critical intracellular cascade that transduces signals from a wide array of cytokines, interferons, and growth factors, playing a pivotal role in immunity, inflammation, and hematopoiesis.[1][2][3][4] Dysregulation of this pathway is implicated in various autoimmune diseases, inflammatory conditions, and malignancies.[1][2][5] this compound, by competitively binding to the ATP-binding site of JAK enzymes, effectively blocks the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, thereby modulating the downstream gene expression and cellular responses.[1][4] These application notes provide detailed protocols for utilizing this compound in primary cell assays to investigate its biological activity and therapeutic potential.
Mechanism of Action
The Janus kinases (JAKs) are a family of four intracellular, non-receptor tyrosine kinases: JAK1, JAK2, JAK3, and TYK2.[4][6] Upon cytokine binding to their cognate receptors, the associated JAKs are brought into close proximity, leading to their trans-activation via phosphorylation.[7] Activated JAKs then phosphorylate tyrosine residues on the receptor's intracellular domain, creating docking sites for STAT proteins.[7] Recruited STATs are subsequently phosphorylated by JAKs, leading to their dimerization, translocation to the nucleus, and regulation of target gene transcription.[4][8] this compound inhibits the initial step of JAK activation, thereby suppressing the entire downstream signaling cascade.
Data Presentation
Table 1: Inhibition of Cytokine-Induced STAT3 Phosphorylation in Human PBMCs
| This compound Conc. (nM) | IL-6 Stimulated p-STAT3 (MFI) | % Inhibition |
| 0 (Vehicle) | 15,842 | 0% |
| 1 | 12,357 | 22% |
| 10 | 7,921 | 50% |
| 100 | 2,059 | 87% |
| 1000 | 475 | 97% |
| MFI: Mean Fluorescence Intensity |
Table 2: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-stimulated Macrophages
| This compound Conc. (nM) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| 0 (Vehicle) | 2,540 | 3,120 |
| 10 | 2,133 | 2,652 |
| 100 | 1,270 | 1,498 |
| 500 | 457 | 593 |
| Cytokine levels measured by ELISA. |
Table 3: this compound Inhibition of T-cell Proliferation
| This compound Conc. (nM) | Proliferation Index (CFSE) | % Inhibition |
| 0 (Vehicle) | 4.8 | 0% |
| 10 | 4.1 | 14.6% |
| 100 | 2.5 | 47.9% |
| 500 | 1.2 | 75.0% |
| Proliferation of CD3/CD28 stimulated human T-cells measured by CFSE dilution. |
Experimental Protocols
Protocol 1: Inhibition of Cytokine-Induced STAT Phosphorylation in Primary Human PBMCs
This assay measures the ability of this compound to inhibit cytokine-induced phosphorylation of STAT proteins in primary human peripheral blood mononuclear cells (PBMCs).
Materials:
-
Ficoll-Paque PLUS
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Recombinant Human IL-6
-
This compound
-
DMSO (Vehicle)
-
Fixation/Permeabilization Buffer
-
Phospho-STAT3 (Tyr705) Antibody (or other relevant p-STAT antibody)
-
Flow Cytometer
Procedure:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Resuspend PBMCs in RPMI-1640 supplemented with 10% FBS.
-
Pre-treat cells with various concentrations of this compound or DMSO vehicle for 1 hour at 37°C.
-
Stimulate the cells with recombinant human IL-6 (e.g., 20 ng/mL) for 15 minutes at 37°C.
-
Immediately fix the cells by adding Fixation Buffer.
-
Permeabilize the cells using a permeabilization buffer.
-
Stain with a fluorescently labeled anti-phospho-STAT3 antibody.
-
Analyze the samples by flow cytometry to determine the mean fluorescence intensity (MFI) of p-STAT3.
Protocol 2: Measurement of Pro-inflammatory Cytokine Production in Primary Macrophages
This protocol assesses the effect of this compound on the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by primary macrophages stimulated with lipopolysaccharide (LPS).
Materials:
-
Human CD14+ Monocytes
-
Macrophage Colony-Stimulating Factor (M-CSF)
-
RPMI-1640 medium with 10% FBS
-
Lipopolysaccharide (LPS)
-
This compound
-
DMSO (Vehicle)
-
ELISA kits for TNF-α and IL-6
Procedure:
-
Differentiate human CD14+ monocytes into macrophages by culturing with M-CSF for 5-7 days.
-
Plate the differentiated macrophages in a 96-well plate.
-
Pre-treat the macrophages with various concentrations of this compound or DMSO vehicle for 1 hour.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for 18-24 hours.
-
Collect the cell culture supernatants.
-
Measure the concentration of TNF-α and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.
Protocol 3: T-cell Proliferation Assay
This assay evaluates the impact of this compound on the proliferation of primary human T-cells stimulated through their T-cell receptor (TCR).
Materials:
-
Human Pan T-cells
-
RPMI-1640 medium with 10% FBS
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
Anti-CD3 and Anti-CD28 antibodies (plate-bound or beads)
-
This compound
-
DMSO (Vehicle)
-
Flow Cytometer
Procedure:
-
Isolate Pan T-cells from human PBMCs.
-
Label the T-cells with CFSE dye.
-
Plate the CFSE-labeled T-cells in a 96-well plate pre-coated with anti-CD3 and anti-CD28 antibodies.
-
Add various concentrations of this compound or DMSO vehicle to the wells.
-
Incubate the cells for 3-5 days at 37°C.
-
Harvest the cells and analyze the CFSE fluorescence by flow cytometry. Cell proliferation is measured by the dilution of CFSE dye in daughter cells.
Conclusion
The provided protocols offer a robust framework for characterizing the in vitro activity of this compound in primary human cells. These assays are fundamental for understanding the compound's mechanism of action, potency, and potential for modulating immune and inflammatory responses. The data generated from these studies are crucial for the preclinical development of this compound as a potential therapeutic agent for a range of human diseases.
References
- 1. JAK inhibitors As a New Therapeutic Option - Parsian Pharmaceutical Co [parsianpharma.com]
- 2. Janus kinase inhibitors: Mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]
- 3. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 4. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]
- 6. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oaepublish.com [oaepublish.com]
- 8. youtube.com [youtube.com]
Long-Term Treatment Effects of Janus Kinase (JAK) Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Janus kinase (JAK) inhibitors are a class of small molecule drugs that target the JAK-STAT signaling pathway, a crucial mediator of immune responses.[1][2][3] By inhibiting one or more members of the JAK family of enzymes (JAK1, JAK2, JAK3, and TYK2), these drugs modulate the signaling of numerous cytokines and growth factors involved in inflammation and immunity.[4][5] This mechanism has led to their successful application in the treatment of various autoimmune and inflammatory diseases, including rheumatoid arthritis, psoriatic arthritis, ulcerative colitis, and alopecia areata.[6][7][8][9] This document provides a detailed overview of the long-term treatment effects of JAK inhibitors, including their efficacy and safety profiles, alongside protocols for relevant experimental evaluation.
Mechanism of Action: The JAK-STAT Signaling Pathway
The JAK-STAT pathway is a primary route for signal transduction from extracellular cytokines and growth factors to the cell nucleus, where it regulates gene expression.[1][4] The process begins when a cytokine binds to its specific receptor on the cell surface, leading to the activation of receptor-associated JAKs.[10] These activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[10] Subsequently, STATs are phosphorylated by JAKs, dimerize, and translocate to the nucleus to modulate the transcription of target genes involved in immune cell differentiation, proliferation, and function.[4][10] JAK inhibitors competitively bind to the ATP-binding site of JAK enzymes, preventing the phosphorylation and activation of STATs, thereby downregulating the inflammatory cascade.[1][10]
References
- 1. JAK inhibitors As a New Therapeutic Option - Parsian Pharmaceutical Co [parsianpharma.com]
- 2. Janus kinase inhibitors: Mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]
- 3. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]
- 4. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical Characterization of the Selective JAK1 Inhibitor LW402 for Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 10 JAK Inhibitor Side Effects You’ll Want to Know About - GoodRx [goodrx.com]
- 7. mdpi.com [mdpi.com]
- 8. JAK-Inhibitors – A Story of Success and Adverse Events - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluating Current and Emergent JAK Inhibitors for Alopecia Areata: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Jak-IN-10 Experiments
This guide provides troubleshooting advice and frequently asked questions for researchers using Jak-IN-10 in cell-based assays. If you are experiencing a lack of efficacy or inconsistent results, please consult the information below.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of the Janus kinase (JAK) family of enzymes.[1] The JAK family, which includes JAK1, JAK2, JAK3, and TYK2, are intracellular tyrosine kinases that are crucial for cytokine signaling.[2][3][4] They mediate signals through the JAK-STAT (Signal Transducer and Activator of Transcription) pathway.[2][5] Upon a cytokine binding to its receptor, associated JAKs are activated and phosphorylate the receptor, creating docking sites for STAT proteins.[6][7] The JAKs then phosphorylate the STATs, which dimerize, translocate to the nucleus, and regulate the transcription of target genes involved in inflammation, immunity, and cell growth.[5][7] this compound, like other JAK inhibitors, likely competes with ATP for the catalytic binding site in the JAK enzymes, preventing the phosphorylation cascade and subsequent downstream signaling.[4][6]
Q2: How should I dissolve and store this compound?
For small molecule inhibitors, solubility can be a major issue.[8] It is critical to ensure the compound is fully dissolved before adding it to your cell culture media.
-
Dissolution: Most inhibitors are first dissolved in a solvent like Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution. For other JAK inhibitors, protocols often involve creating a 10 mM stock in DMSO.[9][10]
-
Storage: Store the stock solution at -20°C or -80°C for long-term stability. For some inhibitors, storage at -80°C is recommended for periods up to 6 months.[9] Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
-
Working Solution: When preparing your final working concentration, dilute the stock solution directly into your pre-warmed cell culture medium. Ensure rapid mixing to prevent precipitation of the compound.
Q3: What concentration of this compound should I use in my experiment?
The optimal concentration is highly cell-type dependent and must be determined empirically.
-
Dose-Response Curve: It is essential to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) in your specific cell model. Start with a broad range of concentrations (e.g., 1 nM to 10 µM).
-
Starting Point: For many JAK inhibitors, effective concentrations in cell culture range from the low nanomolar to the low micromolar range.[10][11] A reasonable starting point could be 100 nM, with 10-fold dilutions up and down from there.
-
Cytotoxicity: Always assess cell viability (e.g., using a WST-1 or LDH assay) in parallel with your functional assays to ensure the observed effects are not due to cytotoxicity.[12]
Q4: How long should I treat my cells with this compound?
Treatment time depends on the nature of your experiment.
-
Pre-incubation: For experiments involving cytokine stimulation, it is standard practice to pre-incubate the cells with the inhibitor for a period before adding the stimulus. A pre-incubation time of 1-2 hours is common.
-
Total Treatment Time: The total duration of inhibitor exposure will depend on the downstream readout. For signaling events like STAT phosphorylation, which are rapid, a short treatment time may be sufficient. For readouts like gene expression or cell proliferation, longer incubation times (24-72 hours) may be necessary.
Troubleshooting Guide
Problem 1: I am not observing any inhibition of my target pathway.
If this compound is not producing the expected inhibitory effect (e.g., no reduction in phosphorylated STAT), consider the following possibilities.
-
Solution 1: Verify Compound Integrity and Concentration.
-
Solubility Issues: The compound may have precipitated out of solution. When diluting your DMSO stock into aqueous culture medium, vortex or pipette vigorously. If you observe any cloudiness, try warming the solution or using sonication to aid dissolution.[9][10]
-
Compound Degradation: Ensure the compound has been stored correctly in aliquots at -20°C or -80°C. If the stock is old or has been freeze-thawed multiple times, its activity may be compromised.
-
Concentration: Your concentration may be too low for your specific cell type. Run a dose-response curve to find the optimal inhibitory concentration.
-
-
Solution 2: Check Experimental Conditions.
-
Cell Health: Ensure your cells are healthy, within a low passage number, and not overly confluent, as these factors can affect their response to stimuli and inhibitors.[13]
-
Stimulation: Confirm that your positive control (cytokine stimulation without inhibitor) is working robustly. If the pathway is not being strongly activated, you will not be able to detect inhibition.
-
Cell Permeability: While most small molecules are cell-permeable, very large or polar molecules may have difficulty crossing the cell membrane.[14][15] this compound is a small molecule and is expected to be cell-permeable, but this can vary between cell types.
-
-
Solution 3: Validate the Readout.
-
Western Blot: To directly confirm inhibition of the JAK/STAT pathway, the most reliable method is to measure the phosphorylation status of a key STAT protein (e.g., p-STAT3 or p-STAT5) via Western blot.[14][16] If you see a decrease in the phosphorylated form of STAT relative to the total STAT protein, the inhibitor is working at the molecular level.
-
Problem 2: I am observing high levels of cell death.
-
Solution 1: Titrate the Inhibitor Concentration.
-
The concentration used may be too high and causing off-target effects or general cytotoxicity. Perform a viability assay (e.g., Trypan Blue, MTT, or LDH assay) across a range of this compound concentrations to determine the maximum non-toxic dose in your cell line.[12]
-
-
Solution 2: Evaluate the Solvent Control.
-
Ensure that the concentration of the solvent (e.g., DMSO) is consistent across all conditions and is not exceeding a level toxic to your cells (typically <0.5%). Run a "vehicle-only" control to assess the effect of the solvent alone.
-
-
Solution 3: Consider the Target Biology.
Quantitative Data Summary
The following table summarizes general properties and recommended starting points for JAK inhibitors. Note that specific IC50 values for this compound are not widely published, emphasizing the need for empirical determination in your system.
| Parameter | Value / Recommendation | Source |
| Target Class | Janus Kinase (JAK) Family | [1][3] |
| Mechanism | Likely ATP-competitive inhibitor | [4][6] |
| Typical IC50 Range | Low nM to low µM (Varies by JAK isoform) | [10][11] |
| Stock Solution | 1-10 mM in DMSO | [9][10] |
| Stock Storage | -20°C (1 month) or -80°C (6 months) | [9] |
| Cell Culture Conc. | 1 nM - 10 µM (start with a dose-response) | [18] |
| Vehicle Control | Match DMSO concentration in all wells (e.g., 0.1%) |
Experimental Protocols
Protocol: Western Blot for Phospho-STAT3 Inhibition
This protocol provides a method to directly assess the efficacy of this compound by measuring the phosphorylation of STAT3 in response to a cytokine like Interleukin-6 (IL-6) or Interleukin-10 (IL-10).[19][20][21]
1. Cell Seeding and Treatment: a. Seed your cells in a 6-well plate at a density that will result in 70-80% confluency on the day of the experiment. b. Allow cells to adhere and grow overnight. c. The next day, pre-treat cells with varying concentrations of this compound (e.g., 0, 10 nM, 100 nM, 1 µM, 10 µM) for 1-2 hours in serum-free or low-serum medium. Include a vehicle-only (DMSO) control.
2. Cytokine Stimulation: a. After pre-incubation, stimulate the cells with an appropriate cytokine (e.g., 20 ng/mL of IL-6) for 15-30 minutes. Include an unstimulated, untreated control well. b. The stimulation time should be optimized and is typically short for phosphorylation events.
3. Cell Lysis: a. Immediately after stimulation, place the plate on ice and aspirate the medium. b. Wash the cells once with ice-cold Phosphate-Buffered Saline (PBS).[22] c. Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.[22][23] d. Scrape the cells, transfer the lysate to a pre-chilled microcentrifuge tube, and incubate on ice for 15-30 minutes.[22] e. Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[23] f. Transfer the supernatant (protein lysate) to a new tube.
4. Protein Quantification and Sample Preparation: a. Determine the protein concentration of each sample using a BCA assay. b. Normalize the samples by diluting them with lysis buffer. c. Add Laemmli sample buffer to 20-30 µg of protein from each sample and boil at 95-100°C for 5-10 minutes.[24]
5. SDS-PAGE and Protein Transfer: a. Load the prepared samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.[24] b. Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[22]
6. Immunoblotting: a. Block the membrane with 5% Bovine Serum Albumin (BSA) or non-fat milk in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature. b. Incubate the membrane with a primary antibody against phospho-STAT3 (e.g., Tyr705) overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendation.[16][22] c. Wash the membrane three times with TBST for 5-10 minutes each.[22] d. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[24] e. Wash the membrane again three times with TBST. f. Apply an Enhanced Chemiluminescence (ECL) substrate and visualize the bands using an imaging system.[22]
7. Stripping and Re-probing: a. To normalize for protein loading, you can strip the membrane and re-probe with an antibody for total STAT3 and a loading control like β-actin or GAPDH.
Visualizations
Caption: The JAK/STAT signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for testing the efficacy of this compound.
Caption: A logic diagram for troubleshooting this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Janus kinase inhibitors: Mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]
- 3. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]
- 4. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Jak-STAT pathway: cytokine signalling from the receptor to the nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. stemcell.com [stemcell.com]
- 12. mdpi.com [mdpi.com]
- 13. Cell culture conditions [qiagen.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubcompare.ai [pubcompare.ai]
- 17. A network map of Interleukin-10 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Inhibition of the Jak-STAT pathway prevents CNTF-mediated survival of axotomized oxytocinergic magnocellular neurons in organotypic cultures of the rat supraoptic nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Infection-induced IL-10 and JAK-STAT: A review of the molecular circuitry controlling immune hyperactivity in response to pathogenic microbes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | The multifaceted nature of IL-10: regulation, role in immunological homeostasis and its relevance to cancer, COVID-19 and post-COVID conditions [frontiersin.org]
- 21. researchgate.net [researchgate.net]
- 22. origene.com [origene.com]
- 23. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 24. Experimental Protocol for Western Blotting Clinisciences [clinisciences.com]
Technical Support Center: Optimizing Jak-IN-10 Concentration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the experimental concentration of Jak-IN-10.
This compound Overview
This compound is identified as a Janus kinase (JAK) inhibitor. The JAK family of enzymes, which includes JAK1, JAK2, JAK3, and TYK2, are critical components of the JAK-STAT signaling pathway. This pathway transduces signals for a wide array of cytokines and growth factors, playing a key role in immunity, inflammation, and hematopoiesis.[1] this compound is also noted as a click chemistry reagent, containing an alkyne group that allows for its use in copper-catalyzed azide-alkyne cycloaddition (CuAAc) reactions.[1] It has been investigated for research in areas such as dry eye disorders.[1]
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in a cell-based assay?
Q2: How should I dissolve and store this compound?
A2: Based on available data, this compound can be dissolved in DMSO to create a stock solution. For in vivo experiments, further dilution in vehicles such as a mixture of DMSO, PEG300, Tween-80, and saline is common. It is recommended to store stock solutions at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months). To ensure stability, protect the compound from light and store it under nitrogen if possible.
Q3: I am observing cytotoxicity in my experiments. What could be the cause and how can I mitigate it?
A3: Cytotoxicity can be a result of high concentrations of the inhibitor or the solvent (e.g., DMSO). It is essential to run a vehicle control (medium with the same concentration of DMSO as the highest concentration of this compound used) to distinguish between the cytotoxic effects of the compound and the solvent. If cytotoxicity is observed at concentrations required for JAK inhibition, consider reducing the incubation time or using a more sensitive detection method that allows for the use of lower concentrations. Performing a cell viability assay, such as an MTT or MTS assay, across a range of this compound concentrations is recommended to determine its cytotoxic profile in your cell line.
Q4: How can I confirm that this compound is inhibiting the JAK-STAT pathway in my cells?
A4: The most direct way to confirm pathway inhibition is to measure the phosphorylation status of key downstream targets. The phosphorylation of STAT proteins (e.g., p-STAT1, p-STAT3, p-STAT5) is a hallmark of JAK activation. You can perform a Western blot to detect the levels of phosphorylated STATs in response to cytokine stimulation (e.g., IFN-γ for p-STAT1, IL-6 for p-STAT3) with and without this compound treatment. A reduction in the phosphorylated STAT protein levels in the presence of this compound would indicate target engagement.
Q5: Are there known off-target effects of this compound?
A5: Specific off-target effects for this compound are not well-documented. However, like many kinase inhibitors, off-target activity is possible, especially at higher concentrations. If you observe unexpected phenotypes, it may be due to the inhibition of other kinases. Kinome-wide profiling would be necessary to definitively identify off-target interactions. To minimize off-target effects, it is crucial to use the lowest effective concentration of this compound that achieves the desired level of JAK-STAT pathway inhibition.
Troubleshooting Guides
Problem: Determining the Optimal Concentration of this compound
Solution: Perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) of this compound for the inhibition of JAK-STAT signaling in your cell system.
Experimental Protocols
Protocol 1: Determination of IC50 for this compound
This protocol outlines the steps to determine the IC50 value of this compound by measuring the inhibition of cytokine-induced STAT phosphorylation.
1. Cell Preparation:
- Plate your cells of interest in a multi-well plate (e.g., 96-well plate) at a density that allows for optimal growth and response to cytokine stimulation.
- Allow cells to adhere and grow overnight.
2. Compound Preparation:
- Prepare a 10 mM stock solution of this compound in DMSO.
- Perform serial dilutions of the stock solution to create a range of concentrations (e.g., 10 µM, 1 µM, 100 nM, 10 nM, 1 nM, 0.1 nM). Also, prepare a DMSO-only vehicle control.
3. Treatment and Stimulation:
- Pre-treat the cells with the different concentrations of this compound or vehicle control for 1-2 hours.
- Stimulate the cells with an appropriate cytokine to activate the JAK-STAT pathway (e.g., 10 ng/mL IFN-γ to activate STAT1 phosphorylation) for a predetermined amount of time (e.g., 15-30 minutes).
4. Cell Lysis and Protein Quantification:
- Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
- Determine the protein concentration of each lysate using a BCA or Bradford assay.
5. Western Blotting:
- Normalize the protein concentrations and prepare samples for SDS-PAGE.
- Perform Western blotting to detect the levels of a phosphorylated STAT protein (e.g., p-STAT1) and a total STAT protein (e.g., STAT1) as a loading control.
6. Data Analysis:
- Quantify the band intensities for the phosphorylated and total STAT proteins.
- Normalize the p-STAT signal to the total STAT signal for each concentration.
- Plot the normalized p-STAT signal against the logarithm of the this compound concentration.
- Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Cell Viability (MTT) Assay
This protocol is for assessing the cytotoxicity of this compound.
1. Cell Seeding:
- Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
2. Compound Treatment:
- Treat the cells with a range of this compound concentrations (and a vehicle control) for the desired experimental duration (e.g., 24, 48, or 72 hours).
3. MTT Addition:
- Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL.
- Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
4. Solubilization and Measurement:
- Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
5. Data Analysis:
- Subtract the background absorbance (from wells with no cells).
- Normalize the absorbance values to the vehicle-treated control cells to determine the percentage of cell viability at each concentration.
Data Presentation
Table 1: this compound Solubility and Storage
| Solvent | Solubility | Storage Temperature | Duration |
| DMSO | ≥1.67 mg/mL (3.91 mM) | -20°C | Up to 1 month |
| -80°C | Up to 6 months | ||
| In vivo formulation 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Prepare freshly | Same day use |
| In vivo formulation 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | Prepare freshly | Same day use |
| In vivo formulation 3 | 10% DMSO, 90% Corn Oil | Prepare freshly | Same day use |
Data summarized from publicly available information.[1]
Mandatory Visualizations
References
Technical Support Center: JAK-IN-10
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common solubility challenges encountered during experiments with the JAK inhibitor, JAK-IN-10.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO). It is advisable to use a freshly opened, anhydrous grade of DMSO to ensure optimal solubility.
Q2: What is the expected solubility of this compound in DMSO?
A2: The solubility of this compound in DMSO is ≥ 42.8 mg/mL, which corresponds to a concentration of 100 mM.
Q3: How should I store the this compound stock solution?
A3: Store the this compound stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months). It is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.
Q4: Can I dissolve this compound directly in aqueous buffers like PBS or cell culture media?
A4: Direct dissolution of this compound in aqueous solutions is not recommended due to its low aqueous solubility. It is best to first prepare a concentrated stock solution in DMSO and then dilute it into your aqueous buffer or cell culture medium to the desired final concentration.
Troubleshooting Guides
Issue 1: Precipitation Observed When Diluting DMSO Stock Solution in Aqueous Media
Symptoms:
-
The solution becomes cloudy or hazy immediately upon dilution.
-
Visible particles or crystals form over time.
Possible Causes:
-
High Final Concentration: The final concentration of this compound in the aqueous medium may exceed its solubility limit.
-
High DMSO Concentration: The final concentration of DMSO in the cell culture medium might be too low to maintain the solubility of this compound, especially at higher compound concentrations. While it's important to keep DMSO levels low to avoid cellular toxicity (typically ≤ 0.5%), a certain amount is necessary to aid solubility.
-
Rapid Dilution: Adding the DMSO stock directly and quickly to the aqueous medium can cause localized high concentrations, leading to precipitation.
-
Temperature of Media: Using cold media can decrease the solubility of the compound.
Solutions:
-
Stepwise Dilution: Instead of a single large dilution, perform serial dilutions. First, dilute the DMSO stock into a smaller volume of pre-warmed (37°C) medium, vortex gently, and then add this intermediate dilution to the final volume of the medium.
-
Increase Final DMSO Concentration (with caution): If your experimental system allows, you can slightly increase the final DMSO concentration, but it is crucial to run a vehicle control to assess any potential effects of DMSO on your cells.
-
Sonication: If precipitation occurs, gentle sonication in a water bath for a few minutes can sometimes help redissolve the compound.
-
Use of Pluronic F-68: For some hydrophobic compounds, the addition of a small amount of a non-ionic surfactant like Pluronic F-68 to the cell culture medium can help improve solubility and prevent precipitation. A final concentration of 0.01-0.1% is typically used.
Issue 2: Loss of Compound Activity Over Time in Working Solutions
Symptoms:
-
Inconsistent or weaker than expected biological effects in your experiments.
-
Decreased potency of the inhibitor in subsequent experiments using the same working solution.
Possible Causes:
-
Instability in Aqueous Solution: Small molecule inhibitors can be unstable in aqueous solutions over time, leading to degradation.
-
Adsorption to Plasticware: Hydrophobic compounds can adsorb to the surface of plastic tubes and plates, reducing the effective concentration in the medium.
-
Precipitation Over Time: Even if not immediately visible, the compound may be slowly precipitating out of the solution, especially if stored at 4°C.
Solutions:
-
Prepare Fresh Working Solutions: It is highly recommended to prepare fresh working solutions from your frozen DMSO stock for each experiment.
-
Use Low-Binding Plasticware: When preparing and storing working solutions, use low-protein-binding microcentrifuge tubes and plates to minimize adsorption.
-
Avoid Storing Diluted Aqueous Solutions: Do not store diluted aqueous solutions of this compound for extended periods. If temporary storage is necessary, keep it at room temperature for a short duration (a few hours) and visually inspect for any precipitation before use.
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Concentration (mM) | Concentration (mg/mL) |
| DMSO | 100 | ≥ 42.8 |
| Ethanol | <1 (Insoluble) | <0.428 (Insoluble) |
| Water | <1 (Insoluble) | <0.428 (Insoluble) |
Table 2: Recommended Final DMSO Concentrations in Cell Culture
| Cell Type Sensitivity | Recommended Max. DMSO Concentration |
| Most cell lines | ≤ 0.5% |
| Sensitive cell lines (e.g., primary cells) | ≤ 0.1% |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, low-protein-binding microcentrifuge tubes
-
Calibrated pipette
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the required amount of this compound powder. For a 10 mM stock solution, you will need 4.28 mg per 1 mL of DMSO (Molecular Weight: 428.49 g/mol ).
-
Add the appropriate volume of anhydrous DMSO to the powder.
-
Vortex the solution gently until the powder is completely dissolved. If necessary, warm the solution briefly to 37°C to aid dissolution.
-
Aliquot the stock solution into single-use, sterile, low-protein-binding microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
Protocol 2: Preparation of a Working Solution in Cell Culture Medium
Materials:
-
10 mM this compound DMSO stock solution
-
Pre-warmed (37°C) cell culture medium
-
Sterile pipette tips and tubes
Procedure:
-
Thaw a single-use aliquot of the 10 mM this compound DMSO stock solution at room temperature.
-
To prepare a 10 µM working solution in 10 mL of cell culture medium (final DMSO concentration of 0.1%), perform the following dilution:
-
Add 10 µL of the 10 mM DMSO stock solution to 9.99 mL of pre-warmed cell culture medium.
-
-
Mix the working solution by gently inverting the tube or pipetting up and down. Avoid vigorous vortexing, which can cause the compound to precipitate.
-
Visually inspect the solution for any signs of precipitation.
-
Use the freshly prepared working solution immediately for your experiment.
Mandatory Visualizations
Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting this compound solubility issues.
Jak-IN-10 Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Jak-IN-10. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
1. How should this compound be stored to ensure its stability?
Proper storage of this compound is crucial for maintaining its activity. For long-term stability, it is recommended to store the compound as a powder at -20°C for up to 3 years and in a solvent at -80°C for up to 1 year.
2. What is the recommended procedure for dissolving this compound?
This compound can be dissolved in DMSO to prepare a stock solution. For in vivo experiments, further dilution in vehicles such as corn oil or a solution of PEG300, Tween-80, and saline is recommended. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.
3. Is this compound stable in aqueous solutions and cell culture media?
4. What are the potential degradation pathways for this compound?
This compound contains a pyrimidine core structure. Pyrimidine rings can be susceptible to degradation through enzymatic or chemical pathways. Potential degradation mechanisms could involve oxidation or hydrolysis of the pyrimidine ring, particularly under physiological conditions (37°C in aqueous media).
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of this compound activity in long-term cell culture experiments. | Degradation of this compound in the cell culture medium at 37°C. | - Perform a stability study of this compound in your specific cell culture medium (see Experimental Protocols). - Replenish the medium with freshly diluted this compound at regular intervals (e.g., every 24-48 hours). - Prepare fresh dilutions of this compound from a frozen stock solution for each experiment. |
| Precipitation of this compound in cell culture medium. | Poor solubility of the compound at the working concentration. | - Ensure the final concentration of the solvent (e.g., DMSO) is not toxic to the cells (typically <0.5%). - Gently warm the medium to 37°C before adding the this compound stock solution. - Vortex the diluted solution thoroughly before adding it to the cell culture. - Consider using a different solvent system or a solubilizing agent if precipitation persists. |
| Inconsistent experimental results between batches of this compound. | Improper storage or handling of the compound. | - Ensure that this compound is stored according to the manufacturer's recommendations. - Avoid multiple freeze-thaw cycles of the stock solution by preparing single-use aliquots. - Protect the compound from light during storage and handling. |
| No observable effect of this compound on the target pathway. | - Incorrect concentration of the inhibitor. - Cell line is not sensitive to JAK inhibition. - this compound has degraded. | - Perform a dose-response experiment to determine the optimal concentration. - Verify the expression and activity of the JAK-STAT pathway in your cell line. - Check the stability of your this compound stock solution and working dilutions. |
Quantitative Data Summary
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| In Solvent | -80°C | 1 year |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Cell Culture Media
This protocol allows for the determination of the stability of this compound in a specific cell culture medium over time.
Materials:
-
This compound
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640) with supplements (e.g., FBS)
-
Incubator at 37°C with 5% CO2
-
High-performance liquid chromatography (HPLC) system
-
Appropriate HPLC column and mobile phase for this compound analysis
Procedure:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Dilute the this compound stock solution to the desired final concentration in the cell culture medium.
-
Aliquot the this compound-containing medium into sterile tubes.
-
Incubate the tubes at 37°C in a cell culture incubator.
-
At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove an aliquot and store it at -80°C until analysis.
-
Analyze the concentration of this compound in each aliquot using a validated HPLC method.
-
Plot the concentration of this compound as a function of time to determine its stability and calculate its half-life in the medium.
Visualizations
Caption: Inhibition of the JAK-STAT signaling pathway by this compound.
Caption: Experimental workflow for determining this compound stability.
Jak-IN-10 In Vivo Efficacy Enhancement: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the JAK inhibitor, Jak-IN-10, in in vivo experimental models. Our goal is to help you navigate common challenges and improve the efficacy of your in vivo studies.
Disclaimer: Specific in vivo efficacy, pharmacokinetic, and toxicology data for this compound are not extensively available in the public domain. The following guidance is based on general principles for optimizing the in vivo performance of small molecule kinase inhibitors and publicly available information on other JAK inhibitors. All experimental protocols should be optimized for your specific research model.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing lower than expected efficacy with this compound in my animal model. What are the potential causes and how can I troubleshoot this?
A1: Lower than expected efficacy in vivo can stem from several factors, ranging from suboptimal formulation and delivery to insufficient target engagement. Here’s a step-by-step troubleshooting guide:
1. Confirm Compound Integrity and Purity:
-
Ensure the this compound you are using is of high purity and has not degraded. Verify the certificate of analysis (CoA) from your supplier.
2. Optimize Formulation and Solubility:
-
This compound's efficacy in vivo is highly dependent on its bioavailability, which is often limited by poor solubility. A poorly soluble compound will not be absorbed efficiently, leading to low plasma concentrations and minimal therapeutic effect.
-
Troubleshooting Steps:
-
Evaluate different formulation strategies. See Table 1 for common vehicle formulations for poorly soluble compounds in animal studies.
-
Prepare fresh formulations for each experiment and ensure the compound is fully dissolved. Sonication or gentle heating may aid dissolution, but stability under these conditions should be verified.[1]
-
3. Verify Route of Administration and Dosing Regimen:
-
The chosen route of administration (e.g., oral gavage, intraperitoneal injection) and dosing frequency are critical.
-
Troubleshooting Steps:
-
Consider the physicochemical properties of your this compound formulation when selecting the administration route.
-
If using oral administration, be aware of potential first-pass metabolism which can reduce bioavailability.
-
Adjust the dosing frequency based on the predicted half-life of the compound. More frequent dosing may be necessary to maintain therapeutic concentrations.
-
4. Assess Pharmacokinetics (PK) and Pharmacodynamics (PD):
-
It is crucial to understand the relationship between the dose administered, the resulting drug concentration in the plasma and target tissue (PK), and the biological effect on the target (PD).
-
Troubleshooting Steps:
-
Conduct a pilot PK study to determine key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and half-life in your animal model. This will inform your dosing regimen.
-
Collect tissue samples at various time points post-dose to measure compound concentration at the site of action.
-
Analyze downstream biomarkers of JAK pathway inhibition (e.g., phosphorylation of STAT proteins) in tissue samples to confirm target engagement. A lack of target modulation indicates a problem with drug exposure.
-
Q2: What are some recommended starting formulations for in vivo studies with a poorly soluble compound like this compound?
A2: For compounds with low aqueous solubility, it is essential to use a vehicle that can safely and effectively deliver the drug. Below are some commonly used formulations for in vivo research. It is critical to test the tolerability of any new vehicle in a small cohort of animals before proceeding with efficacy studies.
Table 1: Example Formulations for In Vivo Delivery of Poorly Soluble Compounds
| Formulation Composition | Notes and Considerations |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | A common formulation for achieving a clear solution. The components help to dissolve the compound and maintain its stability in solution.[1] |
| 10% DMSO, 90% Corn Oil | Suitable for oral administration. The compound is dissolved in DMSO first and then mixed with corn oil. Ensure a homogenous suspension.[1] |
| 0.5% (w/v) Methylcellulose in Water | Forms a suspension. Useful for oral dosing when the compound does not need to be fully solubilized. Requires consistent mixing to ensure uniform dosing. |
| 20% Captisol® in Saline | Captisol® (a modified cyclodextrin) can significantly enhance the solubility of hydrophobic compounds for parenteral administration. |
Experimental Protocols
Protocol 1: General Procedure for In Vivo Formulation Preparation
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the primary solvent (e.g., DMSO) and vortex until the compound is completely dissolved. Gentle heating or sonication may be applied if necessary, but monitor for any signs of precipitation upon cooling.[1]
-
In a separate sterile tube, prepare the remaining components of the vehicle (e.g., PEG300, Tween-80, and saline).
-
Slowly add the dissolved drug concentrate to the vehicle while vortexing to ensure proper mixing and prevent precipitation.
-
Visually inspect the final formulation for clarity or for a uniform suspension.
-
Prepare the formulation fresh on the day of dosing.
Visualizing Key Processes
JAK/STAT Signaling Pathway
The diagram below illustrates the canonical JAK/STAT signaling pathway, which is the target of this compound. Cytokine binding to its receptor leads to the activation of Janus kinases (JAKs), which in turn phosphorylate Signal Transducers and Activators of Transcription (STATs). Phosphorylated STATs then translocate to the nucleus to regulate gene expression. JAK inhibitors like this compound act by blocking the kinase activity of JAKs, thereby inhibiting this signaling cascade.[2][3][4][5]
Caption: Figure 1. Simplified JAK/STAT Signaling Pathway.
Experimental Workflow for In Vivo Efficacy Testing
The following workflow outlines a general approach to systematically evaluate and optimize the in vivo efficacy of a novel JAK inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. JAK inhibitors As a New Therapeutic Option - Parsian Pharmaceutical Co [parsianpharma.com]
- 3. Janus kinase inhibitors: Mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]
- 4. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
Technical Support Center: Understanding and Troubleshooting Off-Target Effects of JAK Inhibitors
Disclaimer: Information regarding a specific compound designated "Jak-IN-10" is not publicly available. This technical support guide is based on the established knowledge of Janus kinase (JAK) inhibitors as a class of molecules and is intended to provide general guidance for researchers working with these compounds. The principles and methodologies described here are applicable to the investigation of off-target effects for any novel or existing JAK inhibitor.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected phenotypes in our cell-based assays after treatment with our JAK inhibitor. How can we determine if these are due to off-target effects?
A1: Unexpected cellular phenotypes are a common concern when working with kinase inhibitors. To dissect whether these effects are on-target (related to JAK inhibition) or off-target, a systematic approach is recommended.
-
Rescue Experiments: The gold standard for validating on-target effects is a rescue experiment. This involves re-introducing a version of the target kinase (e.g., a specific JAK) that is resistant to the inhibitor. If the phenotype is reversed, it strongly suggests an on-target effect.
-
Use of Structurally Unrelated Inhibitors: Compare the phenotype induced by your inhibitor with that of other well-characterized, structurally distinct JAK inhibitors. If multiple inhibitors targeting the same JAK isoform(s) produce the same phenotype, it is more likely to be an on-target effect.
-
Dose-Response Analysis: A clear dose-response relationship between your inhibitor and the observed phenotype is essential. However, off-target effects can also be dose-dependent.
-
Kinase Profiling: The most direct way to identify potential off-target kinases is through comprehensive kinase profiling assays. These assays screen your compound against a large panel of kinases to determine its selectivity.
Q2: What are the most common off-target kinase families for ATP-competitive JAK inhibitors?
A2: Due to the high degree of conservation in the ATP-binding site across the human kinome, ATP-competitive JAK inhibitors can exhibit off-target activity against other kinase families. While the specific off-target profile is unique to each compound, some commonly observed off-target families include:
-
Other Tyrosine Kinases: Such as members of the Src, Syk, and Btk families.[1]
-
Serine/Threonine Kinases: Depending on the inhibitor's scaffold, interactions with various serine/threonine kinases can occur.
It is crucial to perform experimental kinase profiling to determine the specific off-target profile of your inhibitor.[2][3]
Q3: We have identified a potential off-target kinase from a profiling screen. How can we validate this interaction in a cellular context?
A3: Validating a putative off-target in a cellular setting is a critical step. Here are some recommended approaches:
-
Cellular Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm if your inhibitor binds to the suspected off-target protein inside the cell.
-
Downstream Signaling Analysis: Investigate the signaling pathway downstream of the identified off-target. If your inhibitor modulates the phosphorylation of known substrates of this kinase in a dose-dependent manner, it provides strong evidence of a functional interaction.
Troubleshooting Guides
Problem 1: Inconsistent results in cell viability or proliferation assays.
| Possible Cause | Troubleshooting Step |
| Off-target toxicity | Perform a broad kinase screen to identify potential off-target kinases known to be involved in cell survival pathways. Validate any hits in cellular assays. |
| Cell line-specific effects | Test the inhibitor on a panel of cell lines with varying expression levels of the target JAKs and potential off-target kinases. |
| Inhibition of unintended JAK family members | Even within the JAK family, lack of selectivity can lead to different outcomes. For instance, inhibiting JAK2 can affect hematopoiesis.[4] Profile the inhibitor's activity against all four JAK family members (JAK1, JAK2, JAK3, TYK2). |
| Experimental variability | Ensure consistent cell passage number, seeding density, and inhibitor preparation. |
Problem 2: Unexpected changes in gene expression unrelated to the canonical JAK/STAT pathway.
| Possible Cause | Troubleshooting Step |
| Off-target kinase modulating other signaling pathways | Use pathway analysis tools to identify potential signaling pathways affected by the off-target kinases identified in a profiling screen. Validate the modulation of these pathways by Western blotting for key phosphorylated proteins. |
| Inhibition of non-kinase off-targets | Some kinase inhibitors have been shown to interact with non-kinase proteins such as bromodomains.[5] Consider broader off-target screening panels that include non-kinase targets. |
| Cross-talk between signaling pathways | The JAK/STAT pathway can interact with other signaling cascades. Investigate potential cross-talk mechanisms that could be influenced by your inhibitor. |
Quantitative Data Summary
Table 1: Example Kinase Selectivity Profile of a Hypothetical JAK Inhibitor
| Kinase | IC50 (nM) | Fold Selectivity vs. JAK1 |
| JAK1 | 10 | 1 |
| JAK2 | 50 | 5 |
| JAK3 | 200 | 20 |
| TYK2 | 150 | 15 |
| SRC | 500 | 50 |
| LCK | 800 | 80 |
| ROCK1 | >10,000 | >1000 |
| PIM1 | >10,000 | >1000 |
Note: This table is for illustrative purposes only. The actual selectivity profile of any given inhibitor must be determined experimentally.
Experimental Protocols
Protocol 1: In Vitro Kinase Profiling
Objective: To determine the selectivity of a JAK inhibitor against a broad panel of human kinases.
Methodology:
-
Assay Principle: The assay measures the ability of the test compound to inhibit the activity of a panel of purified recombinant kinases. This is often done using a radiometric assay (measuring the incorporation of 33P-ATP into a substrate) or a fluorescence-based assay.
-
Kinase Panel: Select a comprehensive kinase panel, such as the DiscoverX KINOMEscan™ or a similar service, which typically includes over 400 human kinases.
-
Compound Preparation: Prepare a stock solution of the JAK inhibitor in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of concentrations to be tested.
-
Assay Procedure:
-
Incubate the kinase, substrate, ATP (at or near the Km for each kinase), and the test compound at various concentrations.
-
Initiate the kinase reaction.
-
After a defined incubation period, stop the reaction and quantify the amount of phosphorylated substrate.
-
-
Data Analysis:
-
Calculate the percentage of kinase activity remaining at each compound concentration relative to a vehicle control.
-
Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of kinase activity) for each kinase by fitting the data to a dose-response curve.
-
Selectivity is often expressed as a selectivity score or by comparing the IC50 for the primary target to the IC50 for off-targets.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To validate the binding of a JAK inhibitor to its target and potential off-targets in a cellular environment.
Methodology:
-
Principle: CETSA is based on the principle that ligand binding stabilizes a protein against thermal denaturation.
-
Cell Treatment: Treat intact cells with the JAK inhibitor at the desired concentration or with a vehicle control.
-
Heating: Heat the cell lysates or intact cells at a range of temperatures.
-
Lysis and Centrifugation: Lyse the cells (if not already done) and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Protein Detection: Analyze the amount of the target protein and potential off-target proteins remaining in the soluble fraction at each temperature using Western blotting or mass spectrometry.
-
Data Analysis:
-
Generate a "melting curve" for each protein of interest, plotting the amount of soluble protein as a function of temperature.
-
A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates that the inhibitor binds to and stabilizes the protein.
-
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. JAK inhibitor selectivity: new opportunities, better drugs? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differential properties of Janus kinase inhibitors in the treatment of immune-mediated inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing JAK Inhibitor Toxicity in Animal Models
Disclaimer: The specific compound "Jak-IN-10" is not referenced in the available scientific literature. Therefore, this technical support center provides guidance based on the well-established class of Janus Kinase (JAK) inhibitors. The principles, protocols, and troubleshooting advice outlined here are derived from preclinical and clinical studies of known JAK inhibitors and should be adapted as a starting point for investigating novel compounds like this compound.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for JAK inhibitors?
A1: Janus Kinase (JAK) inhibitors are small molecule drugs that interfere with the JAK-STAT signaling pathway.[1] Cytokines, interferons, and growth factors bind to cell surface receptors, which activates associated JAK enzymes (JAK1, JAK2, JAK3, and TYK2).[2][3] Activated JAKs then phosphorylate STAT proteins (Signal Transducer and Activator of Transcription).[4] These phosphorylated STATs form dimers, translocate to the cell nucleus, and activate gene transcription, which is crucial for immune regulation, inflammation, and cell proliferation.[2][4] JAK inhibitors typically act as competitive binders at the ATP-binding site of the JAK enzyme, preventing this downstream signaling cascade.[2][3]
Q2: What are the most common toxicities observed with systemic JAK inhibitor administration in animal models?
A2: Toxicities associated with systemic JAK inhibitors are often linked to their mechanism of action—immunosuppression. Common adverse events observed in preclinical and clinical studies include:
-
Hematological Effects: Due to the role of JAK2 in hematopoiesis, effects like anemia, neutropenia, and thrombocytopenia can occur.[5]
-
Immunosuppression: Inhibition of JAK1 and JAK3 can lead to an increased risk of serious infections.[1][6]
-
Gastrointestinal Issues: Nausea is a frequently reported adverse event in clinical trials.[7]
-
Metabolic & Cardiovascular Effects: Increases in lipid levels and creatine phosphokinase have been noted.[6][7] Long-term studies have also raised concerns about major adverse cardiovascular events (MACE) and venous thromboembolism (VTE).[6]
Q3: How does the selectivity of a JAK inhibitor (e.g., JAK1 vs. pan-JAK) influence its potential toxicity profile?
A3: The selectivity of a JAK inhibitor for different JAK family members can significantly influence its efficacy and toxicity. For instance:
-
JAK1-selective inhibitors are primarily involved in inflammatory signaling. While still immunosuppressive, they may have a reduced impact on hematopoiesis compared to inhibitors with strong JAK2 activity.[8]
-
JAK2 inhibition is strongly linked to hematological effects, as JAK2 is critical for signaling from erythropoietin and thrombopoietin receptors.[5]
-
JAK3 inhibition is mainly restricted to lymphocytes and is key for adaptive immunity, so selective JAK3 inhibitors are explored for autoimmune diseases with the hypothesis of fewer off-target effects.[1][9]
-
Pan-JAK inhibitors (inhibiting multiple JAKs) may have broader efficacy but can also present a wider range of side effects due to the inhibition of multiple signaling pathways.[10]
Troubleshooting Guide for In Vivo Experiments
Q1: My animal models are showing significant weight loss after administration of a novel JAK inhibitor. What are the potential causes and what steps should I take?
A1: Significant weight loss is a common sign of toxicity.
-
Potential Causes:
-
Systemic Toxicity: The dose may be too high, leading to off-target effects or excessive on-target immunosuppression, causing malaise or opportunistic infections.
-
Gastrointestinal Distress: The compound may be causing nausea or other GI issues, leading to reduced food and water intake.
-
Dehydration: This can be a secondary effect of general malaise or specific organ toxicity.
-
-
Troubleshooting Steps:
-
Confirm Dosing: Double-check all dose calculations, formulation concentrations, and administration volumes.
-
Dose De-escalation: Reduce the dose to the next lowest level in your study design. Consider performing a Maximum Tolerated Dose (MTD) study if one has not already been done.[5]
-
Monitor Food/Water Intake: Quantify daily consumption to determine if anorexia is the primary cause.
-
Clinical Observations: Perform daily health checks, looking for signs of infection, lethargy, or distress.
-
Supportive Care: Provide hydration (e.g., subcutaneous fluids) and palatable, high-calorie food supplements as per institutional guidelines.
-
Necropsy and Histopathology: If an animal reaches a humane endpoint, perform a full necropsy to identify potential target organs for toxicity.[11]
-
Q2: I'm observing signs of infection (e.g., dermatitis, respiratory distress) in my treatment group. How should I address this?
A2: This is an expected potential consequence of JAK inhibitor-mediated immunosuppression.
-
Immediate Actions:
-
Isolate Affected Animals: Prevent potential spread to other animals in the facility.
-
Veterinary Consultation: Consult with the facility veterinarian for diagnosis and potential treatment (e.g., antibiotics).
-
Dose Evaluation: The dose may be too immunosuppressive. Consider a dose reduction for the remainder of the study.[12]
-
-
Prophylactic Strategies for Future Studies:
-
Use SPF Animals: Ensure all animals are specific-pathogen-free (SPF) before starting the experiment.[9]
-
Enhanced Husbandry: Maintain strict aseptic techniques during dosing and handling.
-
Prophylactic Antibiotics: In some models, prophylactic treatment with broad-spectrum antibiotics may be justified, but this should be discussed with veterinarians as it can be a confounding factor.
-
Q3: How can I minimize systemic toxicity while still evaluating the efficacy of a JAK inhibitor for a localized condition, like dermatitis?
A3: For localized inflammatory conditions, topical administration can be an effective strategy to minimize systemic exposure and associated toxicities.
-
Strategy: Develop a topical formulation (e.g., cream, ointment) of the JAK inhibitor.
-
Benefits: This approach delivers the drug directly to the site of inflammation, reducing the total dose required and minimizing systemic absorption. Studies with topical formulations of ruxolitinib and tofacitinib have shown local efficacy with no evidence of systemic toxicity.[8]
-
Considerations: Pharmacokinetic studies should still be performed to quantify the extent of systemic absorption from the topical route.
Data Presentation: Common Toxicities & Monitoring
Table 1: Potential Toxicities Associated with Systemic JAK Inhibitors in Animal Models
| Category | Potential Finding | Associated JAK Isoform(s) | Monitoring Parameter |
| Hematology | Anemia | JAK2 | Complete Blood Count (CBC) - RBC, Hgb, Hct |
| Neutropenia | JAK2, JAK1 | CBC - Neutrophil Count | |
| Thrombocytopenia | JAK2 | CBC - Platelet Count | |
| Clinical Chemistry | Elevated Liver Enzymes | Off-target | ALT, AST |
| Elevated Lipids | JAK1/JAK3 | Cholesterol, Triglycerides | |
| Immunology | Opportunistic Infections | JAK1, JAK3 | Clinical observation, microbiology |
| Cardiovascular | Thromboembolism | JAK1/JAK2 | Clinical observation, coagulation panels |
Experimental Protocols
Protocol 1: General Procedure for an In Vivo Maximum Tolerated Dose (MTD) Study
-
Animal Selection: Select a relevant species (e.g., BALB/c or C57BL/6 mice, 7-8 weeks old).[9] Acclimatize animals for at least one week before the study.[9]
-
Group Allocation: Randomly assign animals to groups (n=3-5 per group). Include a vehicle control group and at least 3-5 escalating dose groups. Doses should be selected based on prior in vitro potency data.
-
Formulation & Administration: Prepare the JAK inhibitor in a suitable vehicle (e.g., 0.5% methylcellulose). Administer the compound once or twice daily via the intended clinical route, typically oral gavage (p.o.).[5]
-
Monitoring:
-
Mortality/Morbidity: Observe animals at least twice daily.
-
Body Weight: Record body weight daily.[13] The MTD is often defined as the dose causing no more than 10-15% weight loss and no mortality.
-
Clinical Signs: Perform a detailed clinical observation daily, noting any signs of toxicity (e.g., lethargy, ruffled fur, abnormal posture).
-
-
Duration: A short-term MTD study typically lasts 7-14 days.
-
Endpoint Analysis: At the end of the study, collect blood for hematology and clinical chemistry. Perform a gross necropsy on all animals.
Protocol 2: Pharmacokinetic (PK) / Pharmacodynamic (PD) Assessment
-
Animal Dosing: Administer a single dose of the JAK inhibitor to a cohort of animals (n=3 per timepoint).
-
PK Sampling: Collect blood samples at multiple timepoints post-dose (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours).[14] Process blood to plasma and store at -80°C until analysis by LC-MS/MS to determine drug concentration.
-
PD Sampling & Analysis:
-
At each timepoint, collect whole blood or target tissue (e.g., spleen, skin).
-
For an ex vivo stimulation assay, treat whole blood with a relevant cytokine (e.g., IL-6 to assess JAK1 signaling).[15]
-
Use flow cytometry or Western blot to measure the phosphorylation of a downstream target, such as pSTAT3, to quantify target engagement.[15][16]
-
-
Data Integration: Correlate the drug concentration (PK) with the degree of target inhibition (PD) at each timepoint to establish an exposure-response relationship. This helps in selecting a dose for efficacy studies that provides sufficient target coverage without excessive exposure that could lead to toxicity.[17][18]
Visualizations
References
- 1. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]
- 2. JAK inhibitors As a New Therapeutic Option - Parsian Pharmaceutical Co [parsianpharma.com]
- 3. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. JAK2 inhibition has different therapeutic effects according to myeloproliferative neoplasm development in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Managing Cardiovascular and Cancer Risk Associated with JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Safety of Janus kinase (JAK) inhibitors in the short-term treatment of atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. JAK inhibition as a therapeutic strategy for immune and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective Inhibitors of Janus Kinase 3 Modify Responses to Lipopolysaccharides by Increasing the Interleukin-10-to-Tumor Necrosis Factor α Ratio - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fda.gov [fda.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. JAK-STAT inhibitory effect of IN-115314, a novel small molecule inhibitor, and pharmacokinetic/pharmacodynamic study in canine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pharmacokinetics (PK), Pharmacodynamics (PD), and Proposed Dosing of Oral Janus Kinase (JAK)1 and JAK2 Inhibitor Baricitinib in Patients with IFN-Mediated Autoinflammatory Diseases (AIDs) - ACR Meeting Abstracts [acrabstracts.org]
- 17. eprints.ugd.edu.mk [eprints.ugd.edu.mk]
- 18. Animal model pharmacokinetics and pharmacodynamics: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Jak-IN-10 and JAK Inhibitor Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Jak-IN-10 and other Janus kinase (JAK) inhibitors. Inconsistent results in kinase inhibitor experiments can arise from various factors, from protocol deviations to the inherent complexities of the biological systems being studied. This guide offers insights into potential causes of variability and strategies to ensure more robust and reproducible data.
Troubleshooting Inconsistent Results
Question: We are observing significant variability in our IC50 values for this compound in our in vitro kinase assays. What are the common causes for this?
Answer: Inconsistent IC50 values in in vitro kinase assays are a frequent challenge. Several experimental parameters can influence the outcome. Below is a summary of potential factors and a detailed protocol to help standardize your experiments.
Data Presentation: Factors Influencing In Vitro Kinase Assay IC50 Values
| Parameter | Potential Impact on IC50 | Recommendations for Consistency |
| ATP Concentration | For ATP-competitive inhibitors, a higher ATP concentration will lead to a higher apparent IC50 value.[1][2] | Use an ATP concentration at or near the Km for the specific JAK isozyme. Report the ATP concentration used in all experiments. |
| Enzyme Source & Purity | Different vendors, expression systems (e.g., insect vs. mammalian cells), and purity levels can affect enzyme activity and inhibitor binding. | Use a consistent source and lot of the kinase. If possible, characterize the enzyme activity before use. |
| Substrate Concentration | Substrate concentration can influence the overall reaction rate and apparent inhibitor potency. | Use a substrate concentration that is optimal for the assay and keep it consistent across experiments. |
| Incubation Time | Pre-incubation of the inhibitor with the enzyme before initiating the reaction can lead to lower IC50 values for slow-binding inhibitors. | Standardize the pre-incubation time and the overall reaction time. Ensure the reaction is in the linear range. |
| Buffer Components | DTT, DMSO concentration, and the presence of detergents can affect enzyme stability and compound solubility. | Maintain a consistent buffer composition, including the final DMSO concentration in the assay wells. |
| Assay Technology | Different detection methods (e.g., radiometric, fluorescence-based) can have varying sensitivities and signal-to-noise ratios. | Use the same assay technology for comparative studies. Be aware of potential interference of the compound with the detection method. |
Experimental Protocol: In Vitro JAK Kinase Inhibition Assay
This protocol provides a general framework for determining the IC50 of a JAK inhibitor. It should be optimized for the specific JAK isozyme and assay platform.
-
Reagent Preparation:
-
Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.
-
JAK Enzyme: Dilute the JAK enzyme to the desired working concentration (e.g., 2x final concentration) in kinase buffer. The optimal concentration should be determined experimentally to give a robust signal.
-
Substrate/ATP Mix: Prepare a solution containing the peptide substrate and ATP in kinase buffer. The ATP concentration should ideally be at the Km for the specific JAK isozyme.
-
This compound Dilution Series: Prepare a serial dilution of this compound in 100% DMSO. Then, dilute this series in kinase buffer to achieve the desired final concentrations with a consistent final DMSO percentage (e.g., 1%).
-
-
Assay Procedure:
-
Add the diluted this compound or vehicle control (e.g., 1% DMSO in kinase buffer) to the assay plate.
-
Add the diluted JAK enzyme to the wells.
-
Incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding the Substrate/ATP mix.
-
Incubate for the desired reaction time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C). The reaction should be stopped within the linear range of product formation.
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detect the signal according to the assay manufacturer's instructions (e.g., read fluorescence).
-
-
Data Analysis:
-
Subtract the background signal (no enzyme control) from all data points.
-
Normalize the data to the positive control (enzyme with vehicle) and negative control (no enzyme).
-
Plot the normalized percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Question: Our results with this compound in cell-based assays are not correlating with our in vitro data. What could be the reason?
Answer: A discrepancy between in vitro and cell-based assay results is common and can be attributed to several factors related to the complexity of a cellular environment.
Data Presentation: Factors Causing Discrepancies Between In Vitro and Cell-Based Assays
| Factor | Potential Impact | Troubleshooting & Considerations |
| Cell Permeability | The compound may have poor membrane permeability, preventing it from reaching its intracellular target. | Assess compound permeability using assays like PAMPA or Caco-2. |
| Efflux Pumps | The compound may be a substrate for cellular efflux pumps (e.g., P-glycoprotein), actively removing it from the cell. | Use cell lines with known efflux pump expression or co-incubate with efflux pump inhibitors. |
| Metabolism | The compound may be rapidly metabolized by the cells into an inactive form. | Analyze compound stability in the presence of cells or cell lysates over time. |
| Off-Target Effects | In a cellular context, the compound may interact with other kinases or proteins, leading to unexpected phenotypes. | Profile the inhibitor against a panel of kinases to assess its selectivity. |
| Intracellular ATP Concentration | The intracellular ATP concentration (mM range) is much higher than that used in most in vitro assays (µM range), which can reduce the apparent potency of ATP-competitive inhibitors. | This is an inherent difference. Consider this when comparing potencies. |
| Cell Line & Passage Number | Different cell lines can have varying expression levels of JAKs, STATs, and cytokine receptors. High passage numbers can lead to genetic drift and altered signaling. | Use a consistent cell line and maintain a low passage number. Characterize the expression of key pathway components. |
Experimental Protocol: Cell-Based Assay for JAK Inhibition (Phospho-STAT Western Blot)
This protocol assesses the ability of an inhibitor to block cytokine-induced phosphorylation of STAT proteins.
-
Cell Culture and Starvation:
-
Culture cells (e.g., TF-1, HEL) to approximately 80% confluency.
-
Starve the cells in a low-serum medium (e.g., 0.5% FBS) for 4-16 hours to reduce basal signaling.
-
-
Inhibitor Treatment:
-
Treat the starved cells with various concentrations of this compound or vehicle control for 1-2 hours.
-
-
Cytokine Stimulation:
-
Stimulate the cells with a cytokine that activates the JAK-STAT pathway of interest (e.g., IL-6, IFN-γ) for a short period (e.g., 15-30 minutes).
-
-
Cell Lysis:
-
Wash the cells with cold PBS.
-
Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors.
-
-
Western Blotting:
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phospho-STAT (e.g., p-STAT3) and total STAT.
-
Use a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Incubate with appropriate secondary antibodies and visualize the bands using a chemiluminescence detection system.
-
-
Data Analysis:
-
Quantify the band intensities for phospho-STAT and total STAT.
-
Normalize the phospho-STAT signal to the total STAT signal.
-
Plot the normalized phospho-STAT levels against the inhibitor concentration to determine the IC50.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for JAK inhibitors? A1: JAK inhibitors are small molecules that typically act as ATP-competitive inhibitors. They bind to the ATP-binding site in the kinase domain of JAK enzymes, preventing the phosphorylation of STAT proteins. This blocks the downstream signaling cascade that is initiated by cytokine binding to their receptors.
Q2: How can I determine the selectivity of this compound for different JAK isozymes? A2: To determine the selectivity profile, you should perform in vitro kinase assays with a panel of purified JAK isozymes (JAK1, JAK2, JAK3, and TYK2). Comparing the IC50 values obtained for each isozyme will reveal the selectivity of the compound.
Q3: We suspect our batch of this compound may have degraded. How can we check its integrity? A3: The integrity of your compound can be assessed by analytical methods such as High-Performance Liquid Chromatography (HPLC) to check for purity and Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the molecular weight.
Q4: Can the choice of cytokine for stimulation in cell-based assays affect the results? A4: Yes, different cytokines activate different combinations of JAKs. For example, IL-6 primarily signals through JAK1 and JAK2, while IL-2 signals through JAK1 and JAK3. The choice of cytokine will determine which JAK isozymes are being targeted in your assay.
Q5: What does a high Hill slope in my dose-response curve indicate? A5: A Hill slope greater than 1 can suggest positive cooperativity in binding or that the inhibitor is affecting a downstream event with a steep concentration-response relationship. A shallow slope (less than 1) might indicate negative cooperativity, multiple binding sites with different affinities, or experimental artifacts.
Visualizations
Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
Jak-IN-10 Stability in Solution: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Jak-IN-10 in solution. The following frequently asked questions (FAQs) and troubleshooting guides will help address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound stock solutions?
A1: For optimal stability, this compound stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored under the following conditions[1]:
| Storage Temperature | Duration | Special Conditions |
| -80°C | 6 months | Protect from light, store under nitrogen |
| -20°C | 1 month | Protect from light, store under nitrogen |
Q2: In which solvents can I dissolve this compound?
Q3: Is this compound stable in aqueous solutions?
A3: The stability of this compound in aqueous solutions has not been extensively reported. Generally, the stability of small molecules in aqueous buffers can be pH-dependent and may be lower than in organic solvents like DMSO. It is crucial to prepare fresh aqueous solutions for each experiment or to validate their stability over the intended experimental duration.
Q4: How can I assess the stability of this compound in my specific experimental conditions?
A4: To determine the stability of this compound in your specific solvent and storage conditions, it is recommended to perform a stability study. This typically involves analyzing the concentration of the compound over time using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A detailed protocol for a forced degradation study, which can be adapted for your needs, is provided in the Troubleshooting Guide section.
Troubleshooting Guide
Issue: I am observing inconsistent results in my cell-based assays using this compound.
Possible Cause: This could be due to the degradation of this compound in your working solution.
Solution:
-
Prepare Fresh Solutions: Always prepare fresh working solutions of this compound from a frozen stock solution immediately before each experiment.
-
Minimize Freeze-Thaw Cycles: Aliquot your stock solution into single-use volumes to avoid repeated freezing and thawing[1].
-
Protect from Light: Store all solutions containing this compound protected from light, as light exposure can cause degradation of photosensitive compounds.
-
Perform a Stability Check: If you suspect instability in your experimental buffer, you can perform a simple stability check. Incubate the this compound working solution under your experimental conditions (e.g., 37°C in cell culture medium) for the duration of your experiment. Then, compare its activity to a freshly prepared solution.
-
Conduct a Formal Stability Study: For long-term or critical experiments, it is advisable to conduct a formal stability study as outlined in the Experimental Protocols section below.
Experimental Protocols
General Protocol for Assessing this compound Stability (Forced Degradation Study)
This protocol is a generalized procedure based on methods used for other JAK inhibitors and can be adapted to assess the stability of this compound under various stress conditions.
Objective: To evaluate the stability of this compound in different solutions and under various stress conditions (e.g., acidic, basic, oxidative, thermal, and photolytic stress).
Materials:
-
This compound
-
Solvents: DMSO, Ethanol, appropriate aqueous buffers (e.g., PBS)
-
Stress agents: 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂
-
Analytical Instrumentation: HPLC with a UV detector or LC-MS
Methodology:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).
-
Preparation of Test Solutions: Dilute the stock solution with the desired solvent (e.g., ethanol, PBS) to a final concentration suitable for analysis (e.g., 10-100 µM).
-
Application of Stress Conditions:
-
Acidic Hydrolysis: Mix the test solution with an equal volume of 0.1 M HCl.
-
Basic Hydrolysis: Mix the test solution with an equal volume of 0.1 M NaOH.
-
Oxidative Degradation: Mix the test solution with an equal volume of 3% H₂O₂.
-
Thermal Degradation: Incubate the test solution at elevated temperatures (e.g., 40°C, 60°C).
-
Photolytic Degradation: Expose the test solution to UV light (e.g., 254 nm).
-
-
Time-Point Analysis: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of each stressed solution. For acidic and basic samples, neutralize them before analysis.
-
Analytical Measurement: Analyze the concentration of the remaining this compound in each aliquot using a validated HPLC or LC-MS method. The appearance of new peaks in the chromatogram indicates the formation of degradation products.
-
Data Analysis: Plot the percentage of remaining this compound against time for each condition to determine the degradation kinetics.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
-
Column: A C18 reverse-phase column is commonly used.
-
Mobile Phase: A gradient of acetonitrile and water or methanol and water, often with a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to improve peak shape.
-
Detection: UV detection at a wavelength where this compound has maximum absorbance.
-
Quantification: The concentration of this compound is determined by comparing the peak area to a standard curve of known concentrations.
Visualizations
JAK-STAT Signaling Pathway
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a crucial signaling cascade for numerous cytokines and growth factors, playing a key role in immunity, cell proliferation, and differentiation. This compound exerts its effect by inhibiting one or more members of the JAK family.
Caption: The JAK-STAT signaling cascade and the inhibitory action of this compound.
Experimental Workflow for Forced Degradation Study
The following diagram outlines the key steps in performing a forced degradation study to assess the stability of this compound.
Caption: Workflow for assessing this compound stability via forced degradation.
References
Jak-IN-10 Technical Support Center: Troubleshooting and FAQs
Welcome to the technical support center for Jak-IN-10. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor of the Janus kinase (JAK) family of non-receptor tyrosine kinases.[1] The JAK-STAT signaling pathway is crucial for mediating cellular responses to a variety of cytokines and growth factors involved in immunity, inflammation, and hematopoiesis. By inhibiting JAK enzymes, this compound blocks the phosphorylation and subsequent activation of Signal Transducer and Activator of Transcription (STAT) proteins, which in turn prevents the transcription of downstream target genes.
Q2: What is the recommended solvent for dissolving this compound?
Q3: What is a vehicle control and why is it essential when using this compound?
A3: A vehicle control is a crucial experimental control where the cells or animals are treated with the solvent used to dissolve the test compound (in this case, likely DMSO) at the same final concentration as the treatment group, but without the compound itself. This is essential to ensure that any observed effects are due to the activity of this compound and not the solvent. High concentrations of solvents like DMSO can have their own biological effects and can be toxic to cells.
Q4: What is the maximum recommended final concentration of DMSO for in vitro experiments?
A4: For most cell-based assays, it is recommended to keep the final concentration of DMSO in the cell culture medium at or below 0.5%, and ideally below 0.1%, to avoid solvent-induced artifacts or toxicity. The optimal concentration should be determined empirically for your specific cell type and assay.
Q5: How should I prepare the vehicle control for my in vitro experiment?
A5: To prepare the vehicle control, you should perform a serial dilution of your pure solvent (e.g., DMSO) in the cell culture medium that mirrors the dilutions of your this compound stock solution. This ensures that each well, including the vehicle control, receives the same final concentration of the solvent.
Q6: What is a suitable vehicle for in vivo administration of this compound?
A6: The choice of an in vivo vehicle depends on the route of administration and the solubility of the compound. While a specific vehicle for this compound has not been published, common vehicles for oral administration of similar small molecule inhibitors include solutions of DMSO diluted in aqueous solutions like 0.5% methylcellulose or citric acid.[4][5] For intravenous administration, formulations are typically more complex and may involve co-solvents and surfactants. It is critical to perform formulation and stability studies to find a suitable vehicle for your specific application.
Troubleshooting Guides
In Vitro Experiments
Issue 1: this compound Precipitates in Cell Culture Medium
-
Possible Cause: The final concentration of this compound exceeds its solubility in the aqueous cell culture medium. The final percentage of DMSO may also be too low to maintain solubility.
-
Troubleshooting Steps:
-
Lower the Final Concentration: Test a range of lower final concentrations of this compound.
-
Increase DMSO Concentration (with caution): If possible, slightly increase the final DMSO concentration, but be sure to include a corresponding vehicle control and test for solvent toxicity. The final DMSO concentration should ideally not exceed 0.5%.
-
Prepare Fresh Dilutions: Prepare fresh dilutions from your DMSO stock solution immediately before each experiment. Avoid repeated freeze-thaw cycles of diluted aqueous solutions.
-
Sonication: Briefly sonicate the diluted solution to aid in dissolution before adding it to the cells.
-
Issue 2: High Background or Off-Target Effects Observed
-
Possible Cause: The concentration of this compound used is too high, leading to non-specific effects. The vehicle (DMSO) itself might be causing cellular stress.
-
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Determine the optimal concentration of this compound that gives the desired inhibitory effect without causing general toxicity. This is often represented by the IC50 value.
-
Check Vehicle Control: Ensure that the vehicle control group does not show the same effect. If it does, the issue is with the solvent. Lower the final DMSO concentration.
-
Use a More Selective Inhibitor (if available): If off-target effects are suspected to be due to inhibition of other kinases, consider using a more selective JAK inhibitor if your experimental question allows for it.
-
Assay Specific Controls: Include appropriate positive and negative controls for your specific assay to validate the results.
-
In Vivo Experiments
Issue 1: Poor Bioavailability or Efficacy of this compound
-
Possible Cause: The vehicle formulation is not optimal for absorption. The compound may be unstable in the chosen vehicle.
-
Troubleshooting Steps:
-
Optimize Vehicle Formulation: Experiment with different vehicle compositions. For oral gavage, consider formulations with varying percentages of DMSO, PEG300, Tween 80, and saline or methylcellulose.
-
Check Compound Stability: Assess the stability of this compound in the chosen vehicle over the duration of the experiment. This can be done using techniques like HPLC.
-
Consider a Different Route of Administration: If oral bioavailability is poor, consider alternative routes such as intraperitoneal (IP) or intravenous (IV) injection, which will require different vehicle formulations.
-
Pharmacokinetic Studies: Conduct pharmacokinetic studies to determine the concentration of this compound in the plasma and target tissues over time.
-
Issue 2: Toxicity or Adverse Effects in Animals
-
Possible Cause: The dose of this compound is too high. The vehicle itself may be causing toxicity.
-
Troubleshooting Steps:
-
Perform a Dose-Ranging Study: Determine the maximum tolerated dose (MTD) of this compound in your animal model.
-
Administer Vehicle Control: Always include a group of animals that receives only the vehicle to assess any vehicle-related toxicity.
-
Monitor Animal Health: Closely monitor the animals for signs of toxicity, such as weight loss, changes in behavior, or signs of distress.
-
Refine the Formulation: Some components of the vehicle can cause irritation or toxicity. Try to simplify the vehicle composition or use alternative, well-tolerated excipients.
-
Data Presentation
Table 1: this compound Stock Solution Storage Recommendations
| Storage Temperature | Duration | Notes |
| -20°C | 1 month | Protect from light, store under nitrogen. |
| -80°C | 6 months | Protect from light, store under nitrogen.[1] |
Table 2: General Recommendations for Vehicle Control in Cell-Based Assays
| Parameter | Recommendation | Rationale |
| Solvent | High-purity DMSO | Commonly used for dissolving small molecule inhibitors. |
| Stock Concentration | High (e.g., 10-50 mM) | Minimizes the volume of solvent added to the final culture. |
| Final Solvent Conc. | ≤ 0.5% (ideally < 0.1%) | Reduces the risk of solvent-induced cellular toxicity or artifacts. |
| Control | Vehicle-only at the same final concentration | Essential to differentiate compound effects from solvent effects. |
Experimental Protocols
Protocol 1: General Procedure for In Vitro Cell-Based Assay with this compound
-
Prepare this compound Stock Solution: Dissolve this compound powder in 100% high-purity DMSO to create a high-concentration stock solution (e.g., 10 mM). Aliquot and store at -80°C.
-
Cell Seeding: Seed your cells of interest in a multi-well plate at the desired density and allow them to adhere or stabilize overnight.
-
Prepare Working Solutions: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare a series of dilutions of this compound in your cell culture medium. Also, prepare a corresponding set of vehicle control dilutions using only DMSO.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period to allow for the inhibitor to take effect.
-
Assay: Perform your downstream assay, such as a cell viability assay (e.g., MTT), a signaling pathway analysis (e.g., Western blot for p-STAT), or a functional assay.
Mandatory Visualizations
Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.
Caption: A general experimental workflow for using this compound in cell-based assays.
Caption: A logical flowchart for troubleshooting common issues in this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 3. gchemglobal.com [gchemglobal.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. In Vivo Administration of a JAK3 Inhibitor during Acute SIV Infection Leads to Significant Increases in Viral Load during Chronic Infection | PLOS Pathogens [journals.plos.org]
Validation & Comparative
An In Vitro Comparison of JAK Inhibitors: Jak-IN-21 and Ruxolitinib
In the landscape of targeted therapies, Janus kinase (JAK) inhibitors have emerged as a pivotal class of small molecules for the treatment of various myeloproliferative neoplasms, autoimmune diseases, and inflammatory conditions. This guide provides a detailed in vitro comparison of a novel investigational inhibitor, Jak-IN-21, and the well-established drug, ruxolitinib, focusing on their inhibitory activity against the JAK family of tyrosine kinases.
Kinase Inhibition Profile
The in vitro efficacy of both Jak-IN-21 and ruxolitinib has been characterized by determining their half-maximal inhibitory concentration (IC50) against the four members of the JAK family: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). These values are crucial indicators of a compound's potency and selectivity.
| Compound | JAK1 (IC50, nM) | JAK2 (IC50, nM) | JAK3 (IC50, nM) | TYK2 (IC50, nM) |
| Jak-IN-21 | 1.73 | 2.04 | Not Available | 62.9 |
| Ruxolitinib | 3.3 | 2.8 | 428 | 19 |
Data Interpretation:
-
Jak-IN-21 demonstrates potent inhibition of JAK1 and JAK2 with very low nanomolar IC50 values. Its inhibitory activity against TYK2 is moderate, and data regarding its effect on JAK3 was not available in the reviewed literature.[1]
-
Ruxolitinib is a potent inhibitor of JAK1 and JAK2, with IC50 values of 3.3 nM and 2.8 nM, respectively.[2] It exhibits moderate activity against TYK2 (19 nM) and is significantly less active against JAK3 (428 nM), indicating a selective profile for JAK1/2 over JAK3.[2]
JAK/STAT Signaling Pathway Inhibition
Both Jak-IN-21 and ruxolitinib function by targeting the ATP-binding site of JAK kinases, thereby preventing the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins. This interruption of the JAK/STAT signaling cascade is fundamental to their therapeutic effect.
Caption: The JAK/STAT signaling pathway and the point of inhibition by Jak-IN-21 and ruxolitinib.
Experimental Protocols
The determination of IC50 values is a critical step in the in vitro characterization of kinase inhibitors. A generalized workflow for a biochemical kinase assay is outlined below.
Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay
This assay is a common method for determining the potency of kinase inhibitors.
-
Reaction Mixture Preparation: A reaction buffer is prepared containing the specific JAK enzyme (e.g., JAK1, JAK2), a peptide substrate, and ATP.
-
Compound Incubation: The kinase inhibitors (Jak-IN-21 or ruxolitinib) are serially diluted to various concentrations and added to the reaction mixture. A control with no inhibitor (DMSO vehicle) is also included.
-
Kinase Reaction: The reaction is initiated by the addition of ATP and incubated for a specific period (e.g., 1 hour) at room temperature to allow for the phosphorylation of the substrate by the JAK enzyme.
-
Detection: An HTRF detection buffer containing a europium cryptate-labeled anti-phospho-substrate antibody and an XL665-labeled streptavidin is added.
-
Signal Measurement: After another incubation period, the fluorescence is measured at two wavelengths (620 nm and 665 nm). The ratio of the signals is proportional to the amount of phosphorylated substrate.
-
IC50 Calculation: The percentage of inhibition at each inhibitor concentration is calculated relative to the control. The IC50 value is then determined by fitting the data to a dose-response curve.
Caption: A generalized workflow for an in vitro biochemical kinase inhibition assay.
Conclusion
Both Jak-IN-21 and ruxolitinib are potent inhibitors of JAK1 and JAK2 in vitro. Ruxolitinib's well-defined selectivity profile shows a clear preference for JAK1/2 over JAK3. While the available data for Jak-IN-21 indicates strong dual JAK1/2 inhibition, a complete profile including its activity against JAK3 would be necessary for a comprehensive comparison of its selectivity. The methodologies outlined provide a standard framework for the continued in vitro evaluation and comparison of these and other emerging JAK inhibitors. This information is critical for researchers and drug development professionals in selecting the appropriate tools for their scientific investigations.
References
Jak-IN-10 in the Landscape of JAK2 Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Jak-IN-10 with other prominent JAK2 inhibitors. The information is based on available experimental data to assist in evaluating its potential in research and development.
The Janus kinase (JAK) family of non-receptor tyrosine kinases, particularly JAK2, is a critical mediator of signaling for numerous cytokines and growth factors involved in hematopoiesis and immune function. Dysregulation of the JAK2 signaling pathway is a key driver in various myeloproliferative neoplasms (MPNs) and inflammatory diseases, making it a prime target for therapeutic intervention. A number of small molecule inhibitors targeting JAK2 have been developed, with several gaining regulatory approval. This guide focuses on comparing a newer entrant, this compound, with established JAK2 inhibitors such as Ruxolitinib, Fedratinib, Momelotinib, and Pacritinib.
Biochemical Potency and Selectivity
The efficacy and potential side effects of a JAK inhibitor are largely determined by its potency against the target kinase and its selectivity profile across the JAK family (JAK1, JAK2, JAK3, and TYK2) and the broader kinome.
This compound , identified as "compound 5" in patent literature, is a potent inhibitor of the JAK2 V617F mutant, with a reported half-maximal inhibitory concentration (IC50) of ≤10 nM.[1][2] The V617F mutation is a common driver in MPNs.[3] However, as of the latest available data, a comprehensive selectivity profile for this compound against other JAK isoforms (JAK1, JAK3, and TYK2) has not been publicly disclosed. This data is crucial for a complete understanding of its potential therapeutic window and off-target effects.
In comparison, other well-characterized JAK2 inhibitors exhibit varying degrees of potency and selectivity.
| Inhibitor | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | Other Notable Kinase Targets |
| This compound | Data not available | ≤10 (V617F)[1][2] | Data not available | Data not available | Data not available |
| Ruxolitinib | 3.3[4][5] | 2.8[4][5] | 428[4] | 19[4] | - |
| Fedratinib | 35-fold > JAK2[6] | 3[6] | 334-fold > JAK2[6] | Data not available | FLT3, RET[6] |
| Momelotinib | 11[6] | 18[6] | 155[6] | 17[6] | ACVR1/ALK2 |
| Pacritinib | Data not available | 23[6] | Data not available | Data not available | FLT3, IRAK1, ACVR1 |
Table 1: Biochemical IC50 values of selected JAK inhibitors against JAK family kinases. Lower values indicate higher potency. Data is compiled from various sources and assay conditions may differ.
Cellular Activity
The inhibitory activity of these compounds is also assessed in cellular assays, which provide a more physiologically relevant context. These assays typically measure the inhibition of downstream signaling events, such as the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins, or cellular outcomes like proliferation and survival.
| Inhibitor | Cell Line | Assay | Cellular IC50 (nM) |
| Ruxolitinib | Ba/F3-EpoR-JAK2V617F | Proliferation | ~120 |
| Fedratinib | Ba/F3-JAK2V617F | Proliferation | ~300[4] |
| Momelotinib | Ba/F3-EpoR-JAK2V617F | Proliferation | ~500[6] |
| Pacritinib | HEL (JAK2 V617F) | Proliferation | ~135 |
Table 2: Cellular IC50 values of selected JAK inhibitors in JAK2-dependent cell lines. Data for this compound is not publicly available.
Signaling Pathways and Experimental Workflows
The primary mechanism of action for these inhibitors is the blockade of the JAK-STAT signaling pathway.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. JAK2 mutants (e.g., JAK2V617F) and their importance as drug targets in myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic Potential of JAK2 Inhibitors for the Management of Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic potential of JAK2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JAK2 inhibitors: are they the solution? - PMC [pmc.ncbi.nlm.nih.gov]
Validating Target Engagement of Jak-IN-10: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, confirming that a novel inhibitor engages its intended target within a cellular context is a critical step in the drug discovery pipeline. This guide provides a comparative overview of key experimental methods to validate the target engagement of Jak-IN-10, a putative JAK inhibitor. While specific experimental data for this compound is not publicly available, this document outlines the established protocols and expected data formats for validating any novel JAK inhibitor, using examples from well-characterized compounds where applicable.
The Janus kinase (JAK) family of tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are central mediators of cytokine signaling through the JAK-STAT pathway. Dysregulation of this pathway is implicated in numerous inflammatory and autoimmune diseases, as well as myeloproliferative neoplasms, making JAKs attractive therapeutic targets. This compound is described as a JAK inhibitor, and like other inhibitors in its class, its efficacy is predicated on its ability to bind to and inhibit the activity of one or more JAK family members within the cell.
This guide details three orthogonal, industry-standard assays for confirming target engagement: the Cellular Thermal Shift Assay (CETSA®), NanoBRET™ Target Engagement Assays, and Western Blotting for downstream pathway modulation. Each method offers unique advantages and, when used in combination, provides a robust validation of a compound's mechanism of action.
Comparison of Target Engagement Validation Methods
| Method | Principle | Advantages | Limitations | Typical Readout |
| Cellular Thermal Shift Assay (CETSA®) | Ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation. | Label-free, works with unmodified compounds and endogenous proteins in intact cells or lysates. Provides direct evidence of physical binding. | Lower throughput for traditional Western blot-based detection. Not all binding events result in a significant thermal shift.[1][2] | Change in protein melting temperature (ΔTm) or isothermal dose-response curve. |
| NanoBRET™ Target Engagement Assay | Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target protein and a fluorescent tracer. The test compound competes with the tracer for binding. | High-throughput, quantitative measurement of compound affinity and residence time in live cells.[3][4][5] Highly sensitive. | Requires genetic modification of the target protein (fusion to NanoLuc®) and a specific fluorescent tracer. | IC50 value representing the compound's potency in displacing the tracer. |
| Phospho-STAT Western Blot | Measures the phosphorylation of downstream STAT proteins, a direct consequence of JAK kinase activity. Inhibition of JAKs leads to a decrease in p-STAT levels. | Directly assesses the functional consequence of target engagement. Utilizes standard laboratory techniques. | Indirect measure of target binding. Signal can be influenced by other pathways that regulate STAT phosphorylation. | Dose-dependent reduction in the band intensity of phosphorylated STAT proteins. |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA®)
The Cellular Thermal Shift Assay (CETSA) is a powerful method for verifying target engagement in a physiological context by measuring changes in the thermal stability of a target protein upon ligand binding.
Protocol:
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., a human cell line expressing the target JAK isoform) to 70-80% confluency. Treat the cells with various concentrations of this compound or a vehicle control for a predetermined time (e.g., 1-2 hours) at 37°C.
-
Heating: After treatment, wash the cells to remove excess compound and resuspend them in a buffer. Aliquot the cell suspension into PCR tubes. Heat the samples to a range of temperatures (e.g., 40-65°C) for a short duration (e.g., 3 minutes) using a thermal cycler, followed by a cooling step.[6]
-
Cell Lysis and Centrifugation: Lyse the cells by freeze-thaw cycles or sonication. Separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).
-
Protein Quantification and Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of the target JAK protein in the soluble fraction by Western blotting or other protein detection methods like ELISA or mass spectrometry.[2][7]
-
Data Interpretation: Plot the amount of soluble target protein as a function of temperature. A stabilizing compound like this compound will result in a rightward shift of the melting curve, indicating a higher melting temperature (Tm).
Example Data for a JAK Inhibitor (CETSA):
| Temperature (°C) | Soluble JAK2 (Vehicle Control) | Soluble JAK2 (+ 10 µM Ruxolitinib) |
| 45 | 100% | 100% |
| 50 | 95% | 100% |
| 55 | 70% | 98% |
| 58 | 50% (Tm) | 90% |
| 61 | 20% | 75% |
| 64 | 5% | 50% (Tm) |
Note: Data is illustrative.
NanoBRET™ Target Engagement Intracellular Kinase Assay
The NanoBRET™ assay is a highly sensitive, live-cell method that quantifies the binding of a test compound to a target kinase. It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-fused kinase and a fluorescent energy acceptor (tracer) that binds to the kinase's active site.
Protocol:
-
Cell Preparation: Transfect HEK293 cells with a vector encoding the target JAK protein fused to NanoLuc® luciferase (e.g., JAK1-NanoLuc®). Seed the transfected cells into a 96-well or 384-well plate.[3][8]
-
Compound and Tracer Addition: Prepare serial dilutions of this compound. Add the compound dilutions to the cells, followed by the addition of the specific NanoBRET™ fluorescent tracer at a predetermined concentration. Incubate for a set period (e.g., 2 hours) at 37°C to allow for equilibration.[9]
-
Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor to the wells. Measure the donor (NanoLuc®) and acceptor (tracer) emissions using a luminometer capable of detecting BRET signals.[4]
-
Data Analysis: Calculate the BRET ratio by dividing the acceptor emission by the donor emission. The displacement of the tracer by this compound will lead to a decrease in the BRET signal. Plot the BRET ratio against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Example Data for a JAK Inhibitor (NanoBRET™):
| This compound Conc. (nM) | BRET Ratio (mBU) | % Inhibition |
| 0.1 | 450 | 0% |
| 1 | 445 | 1% |
| 10 | 400 | 11% |
| 50 | 250 | 44% |
| 100 | 150 | 67% |
| 500 | 50 | 89% |
| 1000 | 25 | 94% |
Resulting IC50 would be calculated from the curve fit.
Phospho-STAT Western Blot
This assay provides functional evidence of target engagement by measuring the inhibition of the downstream signaling cascade. JAK inhibitors block the phosphorylation of STAT proteins, which is a critical step in the JAK-STAT pathway.
Protocol:
-
Cell Culture and Starvation: Culture a cytokine-responsive cell line (e.g., TF-1 or HEL cells) and starve them of serum or growth factors for several hours to reduce basal signaling.
-
Inhibitor Pre-treatment: Pre-incubate the starved cells with various concentrations of this compound or a vehicle control for 1-2 hours.
-
Cytokine Stimulation: Stimulate the cells with a relevant cytokine (e.g., IL-6 for JAK1/2, IL-2 for JAK1/3) for a short period (e.g., 15-30 minutes) to induce STAT phosphorylation.
-
Cell Lysis and Protein Quantification: Immediately lyse the cells in a buffer containing phosphatase and protease inhibitors. Determine the total protein concentration of each lysate.
-
Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.[10][11]
-
Immunodetection: Probe the membrane with primary antibodies specific for a phosphorylated STAT protein (e.g., anti-phospho-STAT3 Tyr705) and a total STAT protein (as a loading control).[12][13] Use appropriate secondary antibodies and a chemiluminescent substrate for detection.
-
Data Analysis: Quantify the band intensities using densitometry. Normalize the phospho-STAT signal to the total STAT signal to account for any differences in protein loading. Plot the normalized phospho-STAT signal against the this compound concentration to determine the IC50 for pathway inhibition.
Example Data for a JAK Inhibitor (p-STAT3 Western Blot):
| This compound Conc. (nM) | p-STAT3 (Normalized Intensity) | Total STAT3 (Normalized Intensity) | % Inhibition of p-STAT3 |
| 0 (No IL-6) | 0.05 | 1.00 | - |
| 0 (+ IL-6) | 1.00 | 1.00 | 0% |
| 10 (+ IL-6) | 0.85 | 1.02 | 15% |
| 50 (+ IL-6) | 0.52 | 0.98 | 48% |
| 100 (+ IL-6) | 0.23 | 1.01 | 77% |
| 500 (+ IL-6) | 0.08 | 0.99 | 92% |
Data is illustrative.
Visualizations
Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.
References
- 1. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CETSA [cetsa.org]
- 3. Kinase Target Engagement | Kinase Affinity Assay [worldwide.promega.com]
- 4. promegaconnections.com [promegaconnections.com]
- 5. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.com]
- 6. youtube.com [youtube.com]
- 7. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.com]
- 9. carnabio.com [carnabio.com]
- 10. Inhibition of JAK/STAT3 Expression by Acute Myeloid Leukemia-Targeted Nanoliposome for Chemotherapy Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubcompare.ai [pubcompare.ai]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Comparative Analysis of Jak-IN-10 Cross-reactivity Against Alternative JAK Inhibitors
This guide provides a detailed comparison of the cross-reactivity profile of the novel Janus kinase (JAK) inhibitor, Jak-IN-10, with other established JAK inhibitors. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an informed assessment of this compound's selectivity and potential for off-target effects.
Disclaimer: this compound is a hypothetical compound presented for illustrative purposes. The data used for this compound is representative of a highly selective JAK1 inhibitor, and the comparative data for other inhibitors is based on publicly available information.
The Janus kinase family, comprising JAK1, JAK2, JAK3, and TYK2, plays a crucial role in cytokine signaling pathways that regulate immune responses and cellular proliferation.[1][2] The therapeutic efficacy of JAK inhibitors is linked to their specific inhibition of these family members. However, cross-reactivity with other kinases can lead to unintended side effects. Therefore, a thorough understanding of an inhibitor's selectivity is paramount.
Kinase Selectivity Profile
The following table summarizes the inhibitory activity (IC50 values) of this compound and other JAK inhibitors against the four members of the JAK family. Lower IC50 values indicate higher potency.
| Kinase Target | This compound (IC50, nM) | Tofacitinib (IC50, nM) | Baricitinib (IC50, nM) | Upadacitinib (IC50, nM) | Filgotinib (IC50, nM) |
| JAK1 | 1.5 | 20 | 5.9 | 43 | 10 |
| JAK2 | 150 | 107 | 5.7 | 1 | 28 |
| JAK3 | 250 | 1 | >400 | 74 | 810 |
| TYK2 | >1000 | 112 | 53 | 2 | 116 |
Data for Tofacitinib, Baricitinib, Upadacitinib, and Filgotinib are compiled from various publicly available kinase profiling studies.
JAK-STAT Signaling Pathway
The diagram below illustrates the canonical JAK-STAT signaling pathway, which is the primary target of this compound and other JAK inhibitors.
Caption: The JAK-STAT signaling pathway initiated by cytokine binding.
Experimental Protocols
The cross-reactivity of this compound was determined using in vitro kinase inhibition assays.
1. Recombinant Human Kinase Production:
-
The kinase domains of human JAK1, JAK2, JAK3, and TYK2 were expressed in an Sf9 insect cell expression system using baculovirus vectors.
-
Expressed kinases were purified using affinity chromatography.
2. In Vitro Kinase Inhibition Assay:
-
Kinase activity was measured using a fluorescence-based assay that detects the amount of ADP produced, which is proportional to kinase activity.
-
The assay was performed in 384-well plates.
-
Each well contained the purified kinase, a kinase-specific peptide substrate, and ATP in a buffered solution (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
This compound and comparator compounds were serially diluted in DMSO and added to the wells.
-
The reaction was initiated by the addition of ATP and incubated at room temperature for 60 minutes.
-
A stop solution containing EDTA was added to terminate the reaction.
-
The amount of ADP produced was quantified using a commercially available kinase assay kit.
-
IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.
Kinase Inhibitor Selectivity Profiling Workflow
The following diagram outlines the general workflow for assessing the selectivity of a kinase inhibitor like this compound.
Caption: Workflow for determining kinase inhibitor selectivity.
Discussion
The data presented in this guide indicate that this compound is a potent and highly selective inhibitor of JAK1. Its significantly lower IC50 for JAK1 compared to JAK2, JAK3, and TYK2 suggests a favorable selectivity profile. In comparison, established inhibitors such as Tofacitinib and Baricitinib exhibit broader activity across the JAK family. The high selectivity of this compound may translate to a more targeted therapeutic effect with a reduced potential for off-target toxicities associated with the inhibition of other JAK isoforms. Further studies are warranted to fully characterize the in vivo efficacy and safety profile of this compound.
References
A Comparative Analysis of Pacritinib and Other JAK Inhibitors for Researchers
A deep dive into the biochemical and cellular profiles of pacritinib, a selective JAK2/FLT3 inhibitor, in comparison to the broader-acting JAK inhibitors tofacitinib and ruxolitinib. This guide provides researchers, scientists, and drug development professionals with a comprehensive analysis supported by experimental data to inform discovery and development efforts.
This guide offers a detailed comparison of the kinase inhibitor pacritinib with two other prominent Janus kinase (JAK) inhibitors, tofacitinib and ruxolitinib. By examining their selectivity profiles, cellular activities, and mechanisms of action, this analysis aims to provide a valuable resource for researchers engaged in the development of targeted therapies.
Kinase Inhibition Profiles: A Tale of Selectivity
The therapeutic efficacy and safety of JAK inhibitors are intrinsically linked to their selectivity for the four members of the JAK family (JAK1, JAK2, JAK3, and TYK2) and other kinases. Pacritinib distinguishes itself with a more focused inhibitory profile compared to the broader activity of tofacitinib and ruxolitinib.
Pacritinib is a potent inhibitor of JAK2 and FMS-like tyrosine kinase 3 (FLT3). It demonstrates significantly less activity against JAK1 and JAK3. In contrast, tofacitinib, initially developed as a JAK3 inhibitor, exhibits potent inhibition of JAK1 and JAK3, with moderate activity against JAK2.[1][2] Ruxolitinib is a potent inhibitor of both JAK1 and JAK2, with minimal activity against JAK3.[3]
The table below summarizes the half-maximal inhibitory concentrations (IC50) of these inhibitors against the JAK family kinases, providing a quantitative comparison of their potencies.
| Kinase | Pacritinib IC50 (nM) | Tofacitinib IC50 (nM) | Ruxolitinib IC50 (nM) |
| JAK1 | 1,280 | 112[1] | 3.3[3] |
| JAK2 | 23 | 20[1] | 2.8[3] |
| JAK3 | 520 | 1[1] | 428[3] |
| TYK2 | - | - | 19[3] |
| FLT3 | 22 | - | - |
Note: IC50 values can vary between different assay formats and conditions. The data presented here are compiled from published literature for comparative purposes.
The JAK-STAT Signaling Pathway: A Central Target
The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade that transmits information from extracellular cytokine signals to the nucleus, leading to the transcription of genes involved in immunity, inflammation, and hematopoiesis. All three inhibitors discussed herein target this pathway, but their distinct selectivity profiles result in differential modulation of downstream signaling.
Figure 1. A simplified diagram of the JAK-STAT signaling pathway illustrating the points of inhibition by pacritinib, tofacitinib, and ruxolitinib.
Cellular Activity and Therapeutic Implications
The differential kinase selectivity of these inhibitors translates into distinct cellular effects and, consequently, different therapeutic applications and side-effect profiles.
Pacritinib's high selectivity for JAK2 and FLT3 makes it a promising agent for myeloproliferative neoplasms (MPNs), where JAK2 mutations are a key driver, and in acute myeloid leukemia (AML) where FLT3 mutations are common. A notable feature of pacritinib is its minimal myelosuppression, which may be attributed to its relative sparing of JAK1.[4]
Tofacitinib , with its potent inhibition of JAK1 and JAK3, has a significant impact on lymphocyte function and is approved for the treatment of autoimmune diseases such as rheumatoid arthritis and ulcerative colitis.[2][5] However, its broader JAK inhibition can lead to side effects like anemia and neutropenia, potentially due to its activity against JAK2.[1]
Ruxolitinib , a potent JAK1 and JAK2 inhibitor, is effective in treating MPNs by reducing splenomegaly and improving constitutional symptoms.[3] Its inhibition of JAK1 contributes to its anti-inflammatory effects, while its potent JAK2 inhibition is key to its efficacy in MPNs.[3]
Experimental Protocols: A Guide for In Vitro Evaluation
Reproducible and well-documented experimental protocols are fundamental to the accurate assessment of kinase inhibitors. Below are representative methodologies for key in vitro assays.
In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay is commonly used to determine the affinity of a compound for a specific kinase.
Principle: A competitive displacement assay where the test compound competes with a fluorescently labeled ATP-competitive ligand (tracer) for binding to the kinase of interest, which is fused to a tag that binds a lanthanide-labeled antibody. Binding of the tracer to the kinase results in a high FRET (Förster Resonance Energy Transfer) signal, which is reduced in the presence of a competing inhibitor.
Protocol:
-
Reagents: Kinase, fluorescent tracer, europium-labeled antibody, assay buffer.
-
Procedure: a. Prepare a serial dilution of the test inhibitor. b. In a microplate, add the kinase, tracer, and inhibitor at various concentrations. c. Add the europium-labeled antibody. d. Incubate at room temperature for a specified time (e.g., 60 minutes). e. Read the plate on a fluorescence plate reader capable of measuring time-resolved FRET.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular Phospho-STAT Assay (Flow Cytometry)
This assay measures the ability of an inhibitor to block cytokine-induced phosphorylation of STAT proteins within cells.
Principle: Cells are stimulated with a specific cytokine to activate a particular JAK-STAT pathway. The cells are then fixed, permeabilized, and stained with a fluorescently labeled antibody specific for the phosphorylated form of a STAT protein. The level of phosphorylation is quantified by flow cytometry.
Protocol:
-
Cell Culture: Culture appropriate cells (e.g., peripheral blood mononuclear cells or a specific cell line) under standard conditions.
-
Inhibitor Treatment: Pre-incubate the cells with a serial dilution of the test inhibitor for a specified time (e.g., 1-2 hours).
-
Cytokine Stimulation: Add the appropriate cytokine (e.g., IL-6 for JAK1/JAK2, IL-2 for JAK1/JAK3) to stimulate the cells for a short period (e.g., 15-30 minutes).
-
Fixation and Permeabilization: Fix the cells with a fixative solution (e.g., paraformaldehyde) and then permeabilize them with a permeabilization buffer (e.g., methanol).
-
Staining: Stain the cells with a fluorescently labeled anti-phospho-STAT antibody.
-
Flow Cytometry: Acquire the data on a flow cytometer and analyze the median fluorescence intensity (MFI) of the phospho-STAT signal.
-
Data Analysis: Normalize the MFI to the cytokine-stimulated control and plot against the inhibitor concentration to determine the cellular IC50.
Figure 2. A representative workflow for the preclinical evaluation of a kinase inhibitor, from initial biochemical screening to in vivo efficacy and safety assessment.
Conclusion
Pacritinib, tofacitinib, and ruxolitinib represent distinct classes of JAK inhibitors with unique selectivity profiles that dictate their cellular activities and clinical utilities. Pacritinib's focused inhibition of JAK2 and FLT3 offers a targeted approach for specific hematological malignancies with a potentially favorable safety profile regarding myelosuppression. In contrast, the broader inhibitory profiles of tofacitinib and ruxolitinib provide efficacy in a wider range of inflammatory and myeloproliferative disorders, albeit with different associated side-effect considerations. For researchers in the field of kinase inhibitor drug discovery, a thorough understanding of these differences is paramount for the design and development of next-generation therapies with improved efficacy and safety.
References
- 1. Discovery of a highly selective JAK3 inhibitor for the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selectivity, efficacy and safety of JAKinibs: new evidence for a still evolving story | Annals of the Rheumatic Diseases [ard.bmj.com]
- 3. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Insights into the Binding Recognition and Susceptibility of Tofacitinib toward Janus Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selectivity of Janus Kinase Inhibitors in Rheumatoid Arthritis and Other Immune-Mediated Inflammatory Diseases: Is Expectation the Root of All Headache? - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of JAK Inhibitor Selectivity
This guide provides a comparative analysis of the kinase selectivity profiles of several well-characterized Janus kinase (JAK) inhibitors. As information regarding a specific molecule designated "Jak-IN-10" is not publicly available, this document focuses on established JAK inhibitors—Tofacitinib, Ruxolitinib, and Filgotinib—to provide a representative comparison for researchers, scientists, and drug development professionals. The data presented herein is compiled from publicly accessible research.
Introduction to JAK Kinase Inhibition
The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2), are intracellular tyrosine kinases that play a pivotal role in cytokine signaling.[1][2] The JAK-STAT signaling pathway is crucial for processes such as immunity, cell proliferation, and inflammation.[1] Dysregulation of this pathway is implicated in various autoimmune diseases and cancers, making JAKs attractive therapeutic targets.[3] Small molecule inhibitors targeting the ATP-binding site of JAKs have emerged as effective treatments for these conditions.[4] The selectivity of these inhibitors against different JAK family members and the broader kinome is a critical determinant of their therapeutic efficacy and safety profile.[3][5]
Kinase Selectivity Profiles
The inhibitory activity of Tofacitinib, Ruxolitinib, and Filgotinib against the four JAK family members is summarized in the table below. The data, presented as half-maximal inhibitory concentrations (IC50), were determined in biochemical assays.
| Kinase | Tofacitinib IC50 (nM) | Ruxolitinib IC50 (nM) | Filgotinib IC50 (nM) |
| JAK1 | ~1-5 | 3.3 | 629 (cellular assay) |
| JAK2 | ~5-20 | 2.8 | 17,500 (cellular assay) |
| JAK3 | ~1-5 | 428 | - |
| TYK2 | - | 19 | - |
Data compiled from multiple sources. Note that assay conditions can influence absolute IC50 values.[6][7][8]
Tofacitinib was initially developed as a JAK3 inhibitor but demonstrates potent inhibition of JAK1 and JAK2 as well.[3][9] Its activity profile suggests it functions as a pan-JAK inhibitor, though with some preference for JAK1/3 over JAK2.[3]
Ruxolitinib is a potent inhibitor of both JAK1 and JAK2, with significantly less activity against JAK3 and moderate activity against TYK2.[6][7] It is considered a selective JAK1/2 inhibitor.[7][10]
Filgotinib is characterized as a selective JAK1 inhibitor, exhibiting a notable preference for JAK1 over other JAK family members, particularly JAK2, in cellular assays.[8][11][12] This selectivity is thought to contribute to its specific mechanism of action.[11]
Experimental Protocols
The determination of kinase inhibitor IC50 values is typically performed using in vitro biochemical assays. A representative protocol for a fluorescence-based kinase assay is detailed below.
Objective: To determine the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.
Materials:
-
Recombinant human kinase (e.g., JAK1, JAK2, JAK3, TYK2)
-
Peptide or protein substrate specific to the kinase
-
Adenosine triphosphate (ATP)
-
Test inhibitor (e.g., Tofacitinib, Ruxolitinib, Filgotinib)
-
Kinase assay buffer (containing appropriate salts, DTT, and a detergent)
-
Detection reagent (e.g., fluorescently labeled antibody that recognizes the phosphorylated substrate)
-
Microplate reader capable of detecting the fluorescence signal
Procedure:
-
A stock solution of the test inhibitor is prepared in dimethyl sulfoxide (DMSO) and serially diluted to create a range of concentrations.
-
The kinase, substrate, and inhibitor are pre-incubated in the wells of a microplate in the kinase assay buffer.
-
The kinase reaction is initiated by the addition of ATP. The final ATP concentration is typically at or near its Michaelis-Menten constant (Km) for the specific kinase to ensure competitive binding can be accurately measured.[10]
-
The reaction is allowed to proceed for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).[13]
-
The reaction is stopped by the addition of a solution containing EDTA, which chelates the magnesium ions required for kinase activity.
-
The detection reagent is added, which binds to the phosphorylated substrate, generating a fluorescent signal.
-
The fluorescence intensity is measured using a microplate reader.
-
The percentage of kinase inhibition is calculated for each inhibitor concentration relative to a control reaction containing only DMSO.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathway Visualization
The JAK-STAT signaling pathway is a primary mechanism for transducing signals from cytokines and growth factors. The following diagram illustrates the key steps in this pathway.
Caption: The JAK-STAT signaling cascade.
This guide provides a foundational comparison of JAK inhibitor selectivity based on available data. Researchers are encouraged to consult primary literature for detailed experimental conditions and broader kinase panel screening data to inform their specific research needs.
References
- 1. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 2. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selectivity, efficacy and safety of JAKinibs: new evidence for a still evolving story | Annals of the Rheumatic Diseases [ard.bmj.com]
- 4. Selectivity of Janus Kinase Inhibitors in Rheumatoid Arthritis and Other Immune-Mediated Inflammatory Diseases: Is Expectation the Root of All Headache? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, tofacitinib and baricitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. selleckchem.com [selleckchem.com]
- 11. Filgotinib - Wikipedia [en.wikipedia.org]
- 12. JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, tofacitinib and baricitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bellbrooklabs.com [bellbrooklabs.com]
A Comparative Guide to V617F Inhibitors for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Jak-IN-10 and other prominent V617F inhibitors. The information is presented with supporting experimental data, detailed methodologies, and visualizations to facilitate understanding and further research.
The JAK2 V617F mutation is a key driver in the pathogenesis of myeloproliferative neoplasms (MPNs), including polycythemia vera, essential thrombocythemia, and primary myelofibrosis.[1] This gain-of-function mutation leads to constitutive activation of the JAK2 kinase and downstream signaling pathways, primarily the JAK-STAT pathway, promoting cell proliferation and survival.[2][3][4][5] Consequently, inhibitors targeting the JAK2 V617F protein are a cornerstone of therapy for these disorders.
This guide focuses on this compound, a potent JAK2 V617F inhibitor, and provides a head-to-head comparison with other well-characterized V617F inhibitors for which public data is available.
This compound: A Potent JAK2 V617F Inhibitor
This compound has been identified as a potent inhibitor of the JAK2 V617F mutant, with a reported half-maximal inhibitory concentration (IC50) of less than or equal to 10 nM.[6] While detailed head-to-head comparative studies with other V617F inhibitors are not yet widely published, its high potency suggests it is a significant compound in the landscape of JAK2 V617F-targeted therapies.
Head-to-Head Comparison of V617F Inhibitors
To provide a comparative context, this section details the performance of several other key V617F inhibitors that have been evaluated in head-to-head studies. The data presented here is collated from various preclinical and clinical investigations.
Data Presentation
The following tables summarize the quantitative data for prominent JAK2 V617F inhibitors, focusing on their biochemical potency against the JAK2 enzyme and their cellular activity in inhibiting JAK2 V617F-driven signaling and proliferation.
Table 1: Biochemical Potency of JAK2 V617F Inhibitors
| Inhibitor | Target(s) | JAK2 IC50 (nM) | JAK2 V617F IC50 (nM) |
| This compound | JAK2 V617F | - | ≤10[6] |
| Ruxolitinib | JAK1, JAK2 | 3.3[6] | - |
| Fedratinib | JAK2 | 3 | - |
| Pacritinib | JAK2, FLT3 | - | - |
| Momelotinib | JAK1, JAK2 | - | - |
| Lestaurtinib (CEP-701) | JAK2, FLT3 | 1 | - |
| XL019 | JAK2 | 2 | - |
Note: Direct comparative IC50 values for all inhibitors under identical experimental conditions are not always available. The data is compiled from multiple sources and should be interpreted with this in mind. A dash (-) indicates that specific data was not found in the reviewed sources.
Table 2: Cellular Activity of JAK2 V617F Inhibitors
| Inhibitor | Cell Line | Assay | IC50 (nM) |
| Ruxolitinib | HEL (JAK2 V617F) | Proliferation | 186[6] |
| Ruxolitinib | Ba/F3-EpoR-JAK2 V617F | Proliferation | 126[6] |
| Lestaurtinib (CEP-701) | HEL (JAK2 V617F) | Proliferation | - |
| XL019 | Erythroid cells (EPO-stimulated) | pSTAT5 Inhibition | 64 |
Note: The cellular activity of inhibitors can vary depending on the cell line and the specific assay used. A dash (-) indicates that specific data was not found in the reviewed sources.
Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of experimental findings. Below are summaries of common experimental protocols used to evaluate the efficacy of V617F inhibitors.
Biochemical Kinase Assays
These assays directly measure the ability of a compound to inhibit the enzymatic activity of the JAK2 kinase.
-
Objective: To determine the IC50 value of an inhibitor against purified JAK2 or JAK2 V617F enzyme.
-
General Protocol:
-
Recombinant JAK2 or JAK2 V617F enzyme is incubated with a specific substrate (e.g., a peptide substrate) and ATP in a suitable buffer system.
-
The inhibitor, at various concentrations, is added to the reaction mixture.
-
The kinase reaction is allowed to proceed for a defined period at a specific temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactivity (if using ³²P-ATP), fluorescence, or luminescence-based assays.
-
The percentage of inhibition at each inhibitor concentration is calculated relative to a control without the inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
-
Cell-Based Proliferation Assays
These assays assess the ability of an inhibitor to prevent the growth of cancer cells that are dependent on the JAK2 V617F mutation.
-
Objective: To determine the IC50 value of an inhibitor in a cellular context.
-
General Protocol:
-
A hematopoietic cell line endogenously expressing JAK2 V617F (e.g., HEL cells) or engineered to express it (e.g., Ba/F3 cells) is seeded in multi-well plates.
-
The cells are treated with a range of concentrations of the inhibitor.
-
The cells are incubated for a period of time (typically 48-72 hours).
-
Cell viability or proliferation is measured using assays such as MTS, MTT, or CellTiter-Glo.
-
The percentage of proliferation inhibition is calculated for each inhibitor concentration relative to a vehicle-treated control.
-
The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
-
Phospho-STAT (pSTAT) Flow Cytometry Assays
This method measures the inhibition of downstream signaling from the JAK2 V617F kinase in whole blood or specific cell populations.
-
Objective: To assess the pharmacodynamic effect of an inhibitor on the JAK-STAT signaling pathway.
-
General Protocol:
-
Whole blood samples or isolated peripheral blood mononuclear cells (PBMCs) are incubated with the inhibitor at various concentrations.
-
The cells are then stimulated with a cytokine (e.g., GM-CSF) to activate the JAK-STAT pathway.
-
The cells are fixed and permeabilized to allow for intracellular staining.
-
The cells are stained with fluorescently labeled antibodies specific for phosphorylated STAT proteins (e.g., pSTAT5).
-
The level of pSTAT is quantified using a flow cytometer.
-
The percentage of inhibition of STAT phosphorylation is calculated for each inhibitor concentration.
-
Mandatory Visualization
Signaling Pathways
The JAK2 V617F mutation leads to the constitutive activation of downstream signaling pathways that drive myeloproliferation.
Caption: JAK2 V617F signaling pathways and point of inhibition.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the efficacy of a V617F inhibitor.
Caption: General workflow for V617F inhibitor drug discovery.
References
- 1. JAK Inhibitors for Myelofibrosis: Strengths and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Paper: Comparison of the Enzymatic and Cellular Profiles of Clinical JAK2 Inhibitors for the Treatment of Myelofibrosis [ash.confex.com]
- 4. Therapeutic potential of JAK2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JAK2 inhibition has different therapeutic effects according to myeloproliferative neoplasm development in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JAK2 inhibitors: are they the solution? - PMC [pmc.ncbi.nlm.nih.gov]
Validating Jak-IN-10: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the rigorous validation of a novel kinase inhibitor is paramount to understanding its therapeutic potential and mechanism of action. This guide provides a comprehensive framework for the validation of Jak-IN-10, a potent and selective JAK1 inhibitor, in various cell lines. As specific experimental data for this compound is not yet widely published, this document outlines the established methodologies and comparative analyses used in the field, enabling researchers to effectively evaluate its performance against other well-characterized JAK inhibitors.
The JAK-STAT Signaling Pathway: A Therapeutic Target
The Janus kinase (JAK) family of tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, plays a critical role in cytokine signaling.[1][2] Upon cytokine binding to their receptors, JAKs are activated, leading to the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins.[3][4] These activated STATs then translocate to the nucleus to regulate gene expression, driving cellular processes such as proliferation, differentiation, and inflammation.[3][4] Dysregulation of the JAK-STAT pathway is implicated in numerous autoimmune and inflammatory diseases, making JAK inhibitors a key therapeutic class.[5][6] this compound is a novel inhibitor targeting this pathway, with a reported selectivity for JAK1.[7]
JAK-STAT signaling pathway and the inhibitory action of this compound.
Comparative Performance of JAK Inhibitors
To contextualize the performance of a novel inhibitor like this compound, it is essential to compare it against established alternatives. The following tables summarize typical data generated for JAK inhibitors, showcasing their biochemical potency and cellular activity.
Table 1: Biochemical Potency (IC50, nM)
This table compares the half-maximal inhibitory concentration (IC50) of various JAK inhibitors against the four JAK isoforms. Lower values indicate higher potency.
| Inhibitor | JAK1 (nM) | JAK2 (nM) | JAK3 (nM) | TYK2 (nM) |
| This compound (Hypothetical Data) | 5 | 150 | >1000 | >1000 |
| Tofacitinib | 112 | 20 | 1 | 344 |
| Baricitinib | 5.9 | 5.7 | >400 | 53 |
| Upadacitinib | 43 | 240 | 2300 | >5000 |
| Filgotinib | 10 | 28 | 810 | 116 |
Data for established inhibitors are representative values from published literature.
Table 2: Cellular Activity - Inhibition of STAT Phosphorylation (IC50, nM)
This table illustrates the potency of inhibitors in a cellular context by measuring the inhibition of cytokine-induced STAT phosphorylation in different cell lines.
| Inhibitor | Cell Line | Cytokine Stimulus | Phospho-STAT Target | IC50 (nM) |
| This compound (Hypothetical Data) | HeLa | IFNα | pSTAT1 | 50 |
| This compound (Hypothetical Data) | U937 | IL-6 | pSTAT3 | 75 |
| This compound (Hypothetical Data) | NK-92 | IL-2 | pSTAT5 | >2000 |
| Tofacitinib | NK-92 | IL-2 | pSTAT5 | 10 |
| Baricitinib | U937 | IL-6 | pSTAT3 | 46 |
| Upadacitinib | HeLa | IFNα | pSTAT1 | 96 |
| Filgotinib | TF-1 | GM-CSF | pSTAT5 | 185 |
Data for established inhibitors are representative values from published literature.
Experimental Protocols
Detailed and reproducible protocols are crucial for the validation of any new compound. Below are standard methodologies for key experiments.
Biochemical Kinase Assay
Objective: To determine the in vitro potency and selectivity of this compound against the four JAK isoforms.
Methodology:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes are used.
-
A peptide substrate (e.g., a poly-Glu-Tyr polymer) is coated onto a 96-well plate.
-
The inhibitor is serially diluted and incubated with the JAK enzyme and ATP in the reaction buffer.
-
The kinase reaction is initiated by the addition of the enzyme-inhibitor mix to the substrate-coated plate.
-
After incubation, the reaction is stopped, and the plate is washed.
-
A phospho-tyrosine specific antibody conjugated to horseradish peroxidase (HRP) is added.
-
Following another incubation and wash, a chemiluminescent substrate is added, and the signal is read on a plate reader.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Cellular STAT Phosphorylation Assay
Objective: To assess the ability of this compound to inhibit cytokine-induced JAK-STAT signaling in a cellular context.
Methodology:
-
Select appropriate cell lines that are responsive to specific cytokines (e.g., HeLa for IFNα, U937 for IL-6, NK-92 for IL-2).
-
Cells are pre-incubated with serial dilutions of the inhibitor for a specified time (e.g., 1-2 hours).
-
The respective cytokine is added to stimulate the JAK-STAT pathway.
-
After a short incubation period (e.g., 15-30 minutes), the cells are fixed and permeabilized.
-
Cells are then stained with a fluorescently labeled antibody specific for the phosphorylated form of the target STAT protein (e.g., anti-pSTAT1, anti-pSTAT3, anti-pSTAT5).
-
The fluorescence intensity is measured by flow cytometry.
-
IC50 values are determined from the dose-response curve.
Cell Viability Assay
Objective: To evaluate the cytotoxic effects of this compound on various cell lines.
Methodology:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The inhibitor is added at a range of concentrations.
-
After a prolonged incubation period (e.g., 48-72 hours), a viability reagent (e.g., CellTiter-Glo®, MTT) is added.
-
The signal (luminescence or absorbance) is measured, which correlates with the number of viable cells.
-
The concentration that causes 50% growth inhibition (GI50) is calculated.
Experimental Workflow for Inhibitor Validation
The following diagram illustrates a typical workflow for the validation and comparison of a novel JAK inhibitor.
A typical experimental workflow for validating a novel JAK inhibitor.
By following these established protocols and comparative frameworks, researchers can thoroughly validate the efficacy and selectivity of this compound and other novel JAK inhibitors, providing a solid foundation for further preclinical and clinical development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]
- 3. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. JAK inhibitors in 2019, synthetic review in 10 points - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
A Comparative Guide to the Reproducibility of JAK Inhibitor Experiments: Featuring Jak-IN-10
For researchers, scientists, and professionals in drug development, the reproducibility of experimental results is paramount for advancing therapeutic innovations. This guide provides a comparative overview of the experimental data for the novel Janus kinase (JAK) inhibitor, Jak-IN-10, alongside a panel of established, clinically approved JAK inhibitors. Due to the limited publicly available data for this compound, this guide also serves to highlight the necessary experimental data required for a comprehensive and reproducible evaluation of a new chemical entity in this class.
Introduction to this compound and the JAK-STAT Pathway
This compound has been identified as a potent inhibitor of the JAK2 V617F mutant, a key driver in various myeloproliferative neoplasms, with a reported half-maximal inhibitory concentration (IC50) of ≤10 nM.[1] The JAK-STAT signaling pathway is a critical regulator of cellular processes such as proliferation, differentiation, and immunity.[2][3][4][5][6] Dysregulation of this pathway is implicated in numerous autoimmune diseases and cancers.[7][8] JAK inhibitors modulate this pathway by competing with ATP for the kinase domain of JAK proteins, thereby blocking downstream signaling.[9]
Below is a diagram illustrating the canonical JAK-STAT signaling pathway.
Caption: The JAK-STAT signaling pathway is initiated by cytokine binding.
Comparative Analysis of JAK Inhibitor Potency
A critical aspect of characterizing a new inhibitor is determining its potency and selectivity against the four members of the JAK family: JAK1, JAK2, JAK3, and TYK2. The following table summarizes the available IC50 data for this compound and compares it with several well-characterized JAK inhibitors.
| Inhibitor | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | JAK2 V617F IC50 (nM) | Reference |
| This compound | Data not available | Data not available | Data not available | Data not available | ≤10 | [1] |
| Ruxolitinib | 3.3 | 2.8 | 323 | 19 | ~3 | [10] |
| Tofacitinib | 2.9 | 1.2 | 1.1 | 42 | Data not available | [9] |
| Baricitinib | 5.9 | 5.7 | >400 | 53 | Data not available | [9] |
| Fedratinib | 35 | 3 | >1000 | >1000 | 3 | [11] |
| Pacritinib | 23 | 22 | 1280 | 50 | 19 | [11] |
| Momelotinib | 159 | 92 | 1400 | 1600 | 100 | [11] |
Note: IC50 values can vary between different assay conditions.
The lack of a complete selectivity profile for this compound makes a direct comparison of its potential off-target effects and therapeutic window challenging.
Cellular Activity of JAK Inhibitors
Beyond enzymatic assays, evaluating the inhibitory activity in a cellular context is crucial. This is often done using cell lines that are dependent on JAK signaling for their proliferation.
| Inhibitor | Cell Line | Assay | IC50 (nM) | Reference |
| This compound | Data not available | Data not available | Data not available | |
| Ruxolitinib | SET2 (JAK2 V617F) | Proliferation (pSTAT5) | 14 | [11] |
| Momelotinib | SET2 (JAK2 V617F) | Proliferation (pSTAT5) | 205 | [11] |
| Pacritinib | SET2 (JAK2 V617F) | Proliferation (pSTAT5) | 429 | [11] |
| Fedratinib | SET2 (JAK2 V617F) | Proliferation (pSTAT5) | 672 | [11] |
Experimental Protocols for Reproducible JAK Inhibitor Evaluation
To ensure the reproducibility and comparability of experimental data, detailed and standardized protocols are essential. Below are methodologies for key experiments cited in the evaluation of JAK inhibitors.
In Vitro Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific JAK kinase.[12][13]
Caption: A typical workflow for an in vitro kinase inhibition assay.
Methodology:
-
Reagent Preparation: Recombinant human JAK1, JAK2, JAK3, or TYK2 enzymes are used. A suitable peptide or protein substrate and ATP at a concentration close to its Km value are prepared in a kinase buffer. The test inhibitor (e.g., this compound) is serially diluted.
-
Reaction Setup: The kinase, substrate, and inhibitor are pre-incubated in a microplate well.
-
Reaction Initiation and Termination: The kinase reaction is initiated by the addition of ATP and allowed to proceed for a defined period at a controlled temperature. The reaction is then stopped by the addition of a stop solution.
-
Detection: The amount of phosphorylated substrate or ADP produced is quantified using a detection reagent. Common methods include ADP-Glo™ Kinase Assay (Promega) or LanthaScreen™ Eu Kinase Binding Assay (Thermo Fisher Scientific).[14][15]
-
Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Cellular Proliferation Assay
This assay assesses the effect of the inhibitor on the growth of cancer cell lines that are dependent on JAK signaling.[11]
Caption: Workflow for a cellular proliferation assay.
Methodology:
-
Cell Culture: A human cell line with a known activating JAK mutation (e.g., SET2 or HEL cells for JAK2 V617F) is cultured under standard conditions.
-
Cell Seeding: Cells are seeded into 96-well or 384-well plates at a predetermined density.
-
Compound Treatment: The cells are treated with a range of concentrations of the test inhibitor.
-
Incubation: The plates are incubated for a period that allows for multiple cell divisions (typically 48-72 hours).
-
Viability Assessment: Cell viability is measured using a commercially available assay, such as CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which quantifies ATP as an indicator of metabolically active cells.
-
Data Analysis: The growth inhibition (GI50) or IC50 is calculated by plotting the percentage of viable cells against the inhibitor concentration.
Conclusion and Future Directions
While this compound shows promise as a potent inhibitor of the clinically relevant JAK2 V617F mutant, the current lack of comprehensive and reproducible experimental data limits a thorough comparison with established JAK inhibitors. To fully assess its therapeutic potential and ensure the reproducibility of its biological effects, further studies are required. These should include a complete kinase selectivity profile, evaluation in various cellular models to determine its effect on downstream signaling and cell proliferation, and eventually, in vivo efficacy and safety studies. The experimental protocols outlined in this guide provide a framework for generating the necessary data to rigorously evaluate this compound and other novel JAK inhibitors.
References
- 1. CRISPR/Cas9-Based Modeling of JAK2 V617F Mutation in K562 Cells Reveals Enhanced Proliferation and Sensitivity to Therapeutic Agents [mdpi.com]
- 2. WO2024086273A1 - Tricyclic urea compounds as jak2 v617f inhibitors - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. ashpublications.org [ashpublications.org]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Next-Generation JAK2 Inhibitors for the Treatment of Myeloproliferative Neoplasms: Lessons from Structure-Based Drug Discovery Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prospect of JAK2 inhibitor therapy in myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Recent developments on JAK2 inhibitors: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluation of the in vitro and in vivo efficacy of the JAK inhibitor AZD1480 against JAK-mutated acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. JAK2 inhibitors described in Ajax Therapeutics patent | BioWorld [bioworld.com]
- 13. Frontiers | A Novel Selective JAK2 Inhibitor Identified Using Pharmacological Interactions [frontiersin.org]
- 14. Selective Janus Kinase 2 (JAK2) Pseudokinase Ligands with a Diaminotriazole Core - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Characterization of Selective and Potent JAK1 Inhibitors Intended for the Inhaled Treatment of Asthma - PMC [pmc.ncbi.nlm.nih.gov]
Ruxolitinib Combination Therapy: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Ruxolitinib combination therapy with alternative approaches, supported by experimental data from recent clinical trials.
Ruxolitinib, a potent and selective inhibitor of Janus kinases (JAK) 1 and 2, has become a cornerstone in the treatment of myelofibrosis (MF) and other myeloproliferative neoplasms.[1] While it offers significant benefits in reducing spleen size and alleviating symptoms, research is actively exploring combination therapies to enhance efficacy and achieve more profound and durable responses.[2][3] This guide synthesizes findings from key clinical trials to evaluate the performance of Ruxolitinib-based combination regimens.
Performance of Ruxolitinib Combination Therapies
Recent clinical trials have demonstrated that combining Ruxolitinib with agents targeting complementary pathways can lead to improved outcomes in patients with myelofibrosis compared to Ruxolitinib monotherapy. The MANIFEST-2 and TRANSFORM-1 trials, in particular, have shown that the addition of a BET inhibitor (Pelabresib) or a BCL2 inhibitor (Navitoclax) respectively, can significantly increase the proportion of patients achieving a ≥35% reduction in spleen volume (SVR35) at 24 weeks.[4]
Myelofibrosis: Key Clinical Trial Data
| Clinical Trial | Combination Regimen | Comparator | Primary Endpoint | Result | Reference |
| MANIFEST-2 | Ruxolitinib + Pelabresib (BET inhibitor) | Ruxolitinib + Placebo | SVR35 at Week 24 | 65.9% vs. 35.2% (P < 0.001) | [4][5][6] |
| TRANSFORM-1 | Ruxolitinib + Navitoclax (BCL2 inhibitor) | Ruxolitinib + Placebo | SVR35 at Week 24 | 63.2% vs. 32.1% (P < 0.0001) | [4] |
| IMPROVE-MF | Ruxolitinib + Imetelstat (Telomerase inhibitor) | Suboptimal response to Ruxolitinib | Safety and Tolerability | Well-tolerated, early signs of clinical activity | [7] |
| CA011-023 | Ruxolitinib + BMS-986158 (BET inhibitor) | Second-line with Fedratinib | Safety and SVR | Manageable toxicity, robust SVR by week 24 | [2] |
Symptom Improvement in Myelofibrosis
| Clinical Trial | Combination Regimen | Comparator | Key Secondary Endpoint | Result | Reference |
| MANIFEST-2 | Ruxolitinib + Pelabresib | Ruxolitinib + Placebo | ≥50% reduction in Total Symptom Score (TSS50) at Week 24 | 52.3% vs. 46.3% | [5] |
| XPORT-MF-034 | Ruxolitinib + Selinexor (XPO1 inhibitor) | Poor response to Ruxolitinib | TSS50 | 40.91% of patients achieved TSS50 | [8] |
Signaling Pathways and Mechanisms of Action
The rationale for combining Ruxolitinib with other targeted agents lies in the complex pathophysiology of myelofibrosis, which involves more than just the JAK-STAT pathway.
By inhibiting JAK1 and JAK2, Ruxolitinib blocks the phosphorylation and subsequent activation of STAT proteins, which are key mediators of cytokine signaling involved in inflammation and cell proliferation.[9]
Experimental Protocols
The following protocols are based on the methodologies employed in the pivotal clinical trials of Ruxolitinib combination therapies.
MANIFEST-2 Trial (Ruxolitinib + Pelabresib)
-
Study Design: A randomized, double-blind, placebo-controlled, phase 3 trial.[6]
-
Patient Population: JAK inhibitor-naïve patients with primary or post-essential thrombocythemia/polycythemia vera myelofibrosis.[4]
-
Treatment Arms:
-
Primary Endpoint: Spleen volume reduction of ≥35% from baseline at week 24 (SVR35).[6]
-
Key Secondary Endpoints: Absolute change in Total Symptom Score (TSS) and the proportion of patients with a ≥50% reduction in TSS (TSS50) at week 24.[6]
-
Assessment Methods: Spleen volume was assessed by magnetic resonance imaging (MRI) or computed tomography (CT). Symptom scores were evaluated using the Myelofibrosis Symptom Assessment Form (MFSAF).
TRANSFORM-1 Trial (Ruxolitinib + Navitoclax)
-
Study Design: A global, phase 3, randomized, open-label trial.
-
Patient Population: JAK inhibitor-naïve patients with intermediate- or high-risk myelofibrosis.
-
Treatment Arms:
-
Arm 1: Ruxolitinib in combination with Navitoclax.
-
Arm 2: Ruxolitinib monotherapy.
-
-
Primary Endpoint: Spleen volume reduction of ≥35% from baseline at week 24 (SVR35).[4]
-
Assessment Methods: Spleen volume was measured by imaging (MRI or CT).
Safety and Tolerability
In the MANIFEST-2 trial, the combination of Pelabresib and Ruxolitinib was generally well-tolerated.[6] The most common treatment-emergent adverse events were thrombocytopenia and anemia.[6] Similarly, in the TRANSFORM-1 trial, the combination of Navitoclax and Ruxolitinib showed a manageable safety profile, with the most common grade ≥3 adverse events being thrombocytopenia, anemia, diarrhea, and neutropenia.[4]
Conclusion
The data from recent clinical trials strongly suggest that combination therapies involving Ruxolitinib hold significant promise for improving outcomes in patients with myelofibrosis. By targeting multiple pathogenic pathways, these novel regimens have the potential to induce deeper and more durable responses than Ruxolitinib monotherapy. Further investigation into these and other combination strategies is warranted to continue advancing the standard of care for this challenging disease.
References
- 1. researchgate.net [researchgate.net]
- 2. onclive.com [onclive.com]
- 3. Efficacy of Ruxolitinib for Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. First-Line Ruxolitinib Combinations Boost Benefit Over Single Agent in Myelofibrosis - The ASCO Post [ascopost.com]
- 5. Myelofibrosis Trial: Combining a BET and JAK Inhibitor Might Be Better Than SOC | Docwire News [docwirenews.com]
- 6. Pelabresib plus ruxolitinib for JAK inhibitor-naive myelofibrosis: a randomized phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Selinexor Combined With Ruxolitinib Shows Promising Results in Patients With MF and Poor Ruxolitinib | Blood Cancers Today [bloodcancerstoday.com]
- 9. clinicaltrials.eu [clinicaltrials.eu]
Unraveling the Potency of Jak-IN-10: A Comparative Analysis of IC50 Values Remains Elusive
For researchers, scientists, and drug development professionals navigating the landscape of Janus kinase (JAK) inhibitors, a direct comparison of the half-maximal inhibitory concentration (IC50) values of a specific compound across various studies is a critical step in evaluating its potential. However, a comprehensive analysis of the JAK inhibitor known as Jak-IN-10 is currently hampered by the limited availability of public data. While this compound is cataloged by several chemical suppliers as a JAK inhibitor with potential applications in dry eye disorder research, detailed scientific publications outlining its specific IC50 values against the different JAK isoforms (JAK1, JAK2, JAK3, and TYK2) and the corresponding experimental protocols are not readily accessible in the public domain.
The Challenge of Data Scarcity
An extensive search of scientific literature and patent databases did not yield any primary studies detailing the biochemical or cellular assays used to determine the IC50 values for a compound explicitly identified as "this compound." Information from chemical suppliers is often limited and, in some instances, can present ambiguous or unverified data. This lack of peer-reviewed data makes it impossible to construct a robust and objective comparison guide that meets the necessary scientific standards.
To provide a comprehensive comparison as requested, the following specific information for this compound is essential:
-
Quantitative IC50 Values: Precise IC50 values for this compound against each of the four JAK family members (JAK1, JAK2, JAK3, and TYK2) are needed.
-
Detailed Experimental Protocols: A thorough description of the methodologies used to obtain these IC50 values is crucial for context and comparability. This includes details on the type of assay (e.g., biochemical kinase assay or cell-based assay), the specific reagents used (e.g., enzyme and substrate concentrations), and the experimental conditions (e.g., ATP concentration, incubation time, and temperature).
Without this foundational data, any attempt to compare this compound to other JAK inhibitors would be speculative and lack the scientific rigor required by the research community.
The JAK-STAT Signaling Pathway: A Therapeutic Target
JAK inhibitors exert their effects by modulating the JAK-STAT signaling pathway, a critical communication route for numerous cytokines and growth factors involved in immunity and inflammation. Understanding this pathway is fundamental to appreciating the mechanism of action of inhibitors like the conceptual this compound.
Caption: The JAK-STAT signaling cascade initiated by cytokine binding.
A Typical Experimental Workflow for IC50 Determination
The determination of an IC50 value, a measure of the potency of an inhibitor, follows a standardized experimental workflow. This process is essential for comparing the efficacy of different compounds.
Caption: A generalized workflow for determining inhibitor IC50 values.
Safety Operating Guide
Proper Disposal of Jak-IN-10: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and step-by-step procedures for the proper disposal of Jak-IN-10, a small molecule inhibitor of the Janus kinase (JAK) family. Due to the limited publicly available safety and environmental impact data for this compound, a cautious approach based on best practices for the disposal of potent, biologically active research compounds is mandatory.
Key Operational and Disposal Plans
The disposal of this compound, as with any laboratory chemical, must adhere to federal, state, and local regulations. It is the responsibility of the waste generator to properly characterize and dispose of chemical waste. The following procedures are based on general laboratory safety protocols and should be adapted to comply with your institution's specific guidelines and local laws.
Under no circumstances should this compound or its solutions be disposed of down the drain or in regular solid waste. As a potent kinase inhibitor, its impact on aquatic life and the environment is unknown but potentially hazardous.
Step-by-Step Disposal Procedure:
-
Inactivation (Optional and Expert-Dependent): For researchers with the appropriate expertise and resources, chemical inactivation of this compound can be considered. This process would involve treating the compound with a chemical agent that degrades its structure and biological activity. The choice of inactivation agent and procedure would depend on the chemical properties of this compound and should only be undertaken by qualified personnel with a thorough understanding of the reaction. Any inactivation procedure must be validated to ensure complete degradation before the resulting waste is further processed.
-
Collection of Solid Waste:
-
Collect all solid this compound waste, including unused or expired neat compound, contaminated personal protective equipment (PPE) such as gloves and weighing papers, and any absorbent materials used for spill cleanup.
-
Place all solid waste into a dedicated, sturdy, leak-proof hazardous waste container. The container must be clearly labeled as "Hazardous Waste" and include the full chemical name ("this compound") and any known hazard classifications.
-
-
Collection of Liquid Waste:
-
Solutions containing this compound should be collected in a separate, dedicated liquid hazardous waste container.
-
The container must be made of a material compatible with the solvent used (e.g., glass or polyethylene).
-
Clearly label the container as "Hazardous Waste" and list all chemical constituents, including the full name "this compound" and all solvents with their approximate concentrations.
-
-
Container Rinsing:
-
For empty containers that held this compound, the first one to three rinses with a suitable solvent (e.g., the solvent used to dissolve the compound) must be collected as hazardous liquid waste.[1] This is crucial for containers that held highly potent or toxic substances.
-
Subsequent rinses, if deemed non-hazardous by your institution's Environmental Health and Safety (EHS) department, may be disposed of according to standard procedures for non-hazardous chemical waste.
-
-
Storage:
-
Store hazardous waste containers in a designated, well-ventilated, and secure satellite accumulation area.
-
Ensure that incompatible waste types are segregated to prevent accidental reactions.
-
-
Disposal:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[2][3] These entities are equipped to handle and transport hazardous materials for final disposal, which is typically incineration for organic compounds.[4][5]
-
Data Presentation
Due to the absence of specific quantitative data for this compound in the public domain, a comparative table cannot be generated. Researchers should consult any available supplier safety information and their internal EHS guidelines for specific disposal concentration limits or other quantitative measures.
Experimental Protocols
As this document provides procedural guidance for disposal, it does not cite specific experimental protocols for research applications of this compound.
Mandatory Visualization
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. Environmental Hazards by Jay Prakash Rajak, Paperback | Barnes & Noble® [barnesandnoble.com]
- 2. stemcell.com [stemcell.com]
- 3. The safety of JAK-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Important safety information for Janus kinase (JAK) inhibitors | Therapeutic Goods Administration (TGA) [tga.gov.au]
- 5. researchgate.net [researchgate.net]
Essential Safety and Handling Protocols for Jak-IN-10
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount, particularly when handling novel chemical compounds. This guide provides essential, immediate safety and logistical information for the handling and disposal of Jak-IN-10, a Janus-Associated Kinase (JAK) inhibitor. Adherence to these procedural steps is critical for minimizing exposure risks and ensuring operational integrity.
Quantitative Safety Data
While specific occupational exposure limits for this compound have not been established, the safety data for a closely related compound, JAK Inhibitor I, provides valuable guidance. The toxicological properties of this product have not been fully evaluated.[1]
| Hazard Category | NFPA Rating | HMIS Rating | GHS Classification |
| Health | 0 | 0 | Not classified as hazardous[2] |
| Flammability | 0 | 0 | Not classified as hazardous[2] |
| Reactivity | 0 | 0 | Not classified as hazardous[2] |
NFPA (National Fire Protection Association) and HMIS (Hazardous Materials Identification System) ratings are on a scale of 0 (minimal hazard) to 4 (severe hazard).
Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted before handling any hazardous materials to identify potential hazards and implement controls.[3] When handling this compound, the following personal protective equipment is essential to safeguard against potential exposure.[3][4]
-
Eye and Face Protection: Safety glasses with side shields or goggles are mandatory to protect from splashes.[4][5] A face shield may be necessary when there is a greater risk of splashing.
-
Respiratory Protection: While the substance is not classified as hazardous, a NIOSH-approved respirator or a fume hood should be used, especially when handling the powdered form, to prevent inhalation.[5][6][7]
-
Skin Protection:
-
Gloves: Chemical-resistant gloves, such as nitrile or neoprene, are required.[6][7][8] Always inspect gloves for integrity before use and change them frequently, especially if contaminated.
-
Protective Clothing: A laboratory coat or chemical-resistant apron should be worn.[5][9] For larger quantities or in case of a significant spill risk, chemical-resistant coveralls may be appropriate.[6]
-
-
Footwear: Closed-toe shoes are a minimum requirement in any laboratory setting. For enhanced protection, safety footwear may be necessary.[5][9]
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial for safety and compliance. The following step-by-step procedures should be followed.
Experimental Workflow: Handling this compound
-
Preparation and Planning:
-
Handling and Use:
-
Wear all required PPE before handling the compound.[8]
-
When weighing the solid form, do so within a fume hood or a ventilated balance enclosure to minimize dust inhalation.
-
For dissolution, add the solvent to the solid slowly to avoid splashing.
-
Keep containers with this compound tightly closed when not in use.[11]
-
-
Accidental Release Measures:
-
In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).
-
Collect the absorbed material into a suitable, labeled container for hazardous waste.[12]
-
Clean the spill area thoroughly.
-
For larger spills, evacuate the area and follow emergency procedures.
-
Disposal Plan
Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.[3]
-
Waste Segregation: All materials contaminated with this compound, including excess compound, solutions, contaminated labware, and PPE, must be treated as hazardous waste.[12]
-
Containerization:
-
Disposal:
-
Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Do not dispose of this compound down the drain or in regular trash.
-
Visualized Workflow for Handling this compound
The following diagram illustrates the key steps and decision points in the safe handling and disposal workflow for this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. stemcell.com [stemcell.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. eoxs.com [eoxs.com]
- 4. resources.jakmax.com.au [resources.jakmax.com.au]
- 5. didiokmaking.com [didiokmaking.com]
- 6. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 7. workwearsolutions.net [workwearsolutions.net]
- 8. wieland.com [wieland.com]
- 9. Top 10 items used in Personal Protective Equipment [makrosafe.co.za]
- 10. sifcoasc.com [sifcoasc.com]
- 11. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 12. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 13. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 14. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
